molecular formula C10H8ClNO B1664122 3CAI CAS No. 28755-03-5

3CAI

Katalognummer: B1664122
CAS-Nummer: 28755-03-5
Molekulargewicht: 193.63 g/mol
InChI-Schlüssel: LLZQFAXTCYDVTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3CAI is an inhibitor of Akt1 and Akt2 with anticancer activity. It inhibits Akt1 and Akt2 in a kinase assay in a concentration-dependent manner, but has no effect on MEK1, JNK1, ERK1, or PDZ binding kinase (PBK) when used at a concentration of 1 µM. This compound (4 µM) increases apoptosis in HCT116 and HT-29 colon cancer cells and inhibits the growth of HCT116 cells in vitro in a concentration-dependent manner. Oral administration of this compound (30 mg/kg) reduces tumor growth in an HCT116 mouse xenograft model. It also decreases status epilepticus-induced vasogenic edema to 0.46-fold of vehicle control levels and reduces increases in endothelial nitric oxide synthase (eNOS) levels in the piriform cortex in rats when administered at a dose of 25 µM.>This compound is an inhibitor of Akt1 and Akt2 with anticancer activity.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-chloro-1-(1H-indol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c11-5-10(13)8-6-12-9-4-2-1-3-7(8)9/h1-4,6,12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLZQFAXTCYDVTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80182939
Record name 3-Chloroacetylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80182939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28755-03-5
Record name 3-Chloroacetylindole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028755035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloroacetylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80182939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLORO-1-(1H-INDOL-3-YL)ETHANONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloroacetylindole (3CAI)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-chloroacetylindole (3CAI), a synthetic derivative of indole-3-carbinol (I3C). This compound has been identified as a potent allosteric inhibitor of the serine/threonine kinases Akt1 and Akt2, key components of the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer. This document details the chemical structure, synthesis, and characterization of this compound. It presents quantitative data on its biological activity, including its inhibitory effects on Akt kinases and its anti-proliferative and pro-apoptotic effects on human colon cancer cell lines. Detailed experimental protocols for key assays and a description of the relevant signaling pathway are provided to facilitate further research and development of this promising anti-cancer agent.

Chemical Structure and Properties

3-Chloroacetylindole, commonly abbreviated as this compound, is an indole derivative with a chloroacetyl group attached at the C3 position of the indole ring.

Chemical Name: 2-Chloro-1-(1H-indol-3-yl)ethanone

Synonyms: this compound, 3-Chloroacetyl-indole

CAS Number: 28755-03-5

Molecular Formula: C₁₀H₈ClNO

Molecular Weight: 193.63 g/mol

Chemical Structure:

Caption: Chemical structure of 3-Chloroacetylindole (this compound).

Synthesis and Characterization

Synthesis Protocol (Representative)

Reaction Scheme:

Indole + Chloroacetyl chloride → 3-Chloroacetylindole

Materials:

  • Indole

  • Chloroacetyl chloride

  • Pyridine (or another suitable base)

  • Anhydrous diethyl ether (or another suitable solvent)

  • Standard laboratory glassware and workup reagents

Procedure:

  • Dissolve indole in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add a solution of chloroacetyl chloride in anhydrous diethyl ether to the cooled indole solution while stirring.

  • Add pyridine dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure 3-chloroacetylindole.

Characterization Data (Predicted and Reported)
Technique Data
Appearance Pink solid
Solubility Soluble in DMSO (100 mg/mL)
¹H NMR (CDCl₃, 500 MHz) Predicted chemical shifts (ppm): δ ~8.3 (s, 1H, NH), ~8.0-7.2 (m, 5H, Ar-H), ~4.5 (s, 2H, CH₂Cl)
¹³C NMR (CDCl₃, 125 MHz) Predicted chemical shifts (ppm): δ ~185 (C=O), ~137-110 (indole ring carbons), ~46 (CH₂Cl)
Mass Spectrometry (ESI-MS) m/z: 194.03 [M+H]⁺

Biological Activity and Quantitative Data

This compound is a specific inhibitor of Akt1 and Akt2 kinases, demonstrating significantly greater potency than its parent compound, indole-3-carbinol (I3C).[1][2]

Kinase Inhibition

A screening of 85 kinases revealed that this compound is a specific inhibitor of Akt.[2] In vitro kinase assays have demonstrated that this compound substantially suppresses the activity of both Akt1 and Akt2 in a dose-dependent manner.[2][3] The IC₅₀ value for Akt1 and Akt2 inhibition is reported to be less than 1 µM. The inhibitory mechanism is allosteric, meaning this compound does not compete with ATP for binding to the kinase domain.[2][3] Molecular docking studies suggest that this compound binds to the pleckstrin homology (PH) domain of Akt1.[2]

Parameter Value Reference
Akt1/2 Inhibition (IC₅₀) < 1 µM
PI3K Inhibition 60% inhibition at 10 µM
Molecular Docking Score (this compound with AKT1) -2.03 Kcal/mol[2]
Anti-proliferative and Pro-apoptotic Activity

This compound has been shown to inhibit the growth of human colon cancer cell lines HCT116 and HT-29.[2] This anti-proliferative effect is significantly more potent than that of I3C, which has an IC₅₀ of 200-300 µM.[1][2] Furthermore, this compound induces apoptosis in these cell lines.[2]

Cell Line Activity Concentration Result Reference
HCT116Apoptosis Induction4 µM (4 days)55% increase in apoptosis
HT-29Apoptosis Induction4 µM (4 days)60% increase in apoptosis
In Vivo Efficacy

In a xenograft mouse model using HCT116 cells, oral administration of this compound significantly suppressed tumor growth.[2]

Parameter Value Reference
In vivo Dose 30 mg/kg (oral, 5 times/week for 21 days)[2]
Tumor Growth Inhibition 50% reduction in HCT116 xenograft tumors[2]

Experimental Protocols

In Vitro Kinase Assay

This protocol is based on the methodology described by Kim et al. (2011).[2][3]

Materials:

  • Active Akt1 or Akt2 enzyme

  • Histone H2B (as substrate)

  • [γ-³²P]ATP

  • This compound, I3C, or other inhibitors

  • Reaction buffer (20 mM HEPES pH 7.4, 10 mM MgCl₂, 10 mM MnCl₂, 1 mM DTT)

  • SDS-PAGE apparatus and reagents

  • Phosphorimager or autoradiography film

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, active kinase, and substrate.

  • Add the test compounds (this compound, I3C, etc.) at various concentrations.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at room temperature for 30 minutes.

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Visualize the phosphorylated substrate by autoradiography or phosphorimaging.

  • Quantify the band intensities to determine the extent of kinase inhibition.

Cell Proliferation (MTS) Assay

This protocol is a standard method for assessing cell viability.

Materials:

  • HCT116 or HT-29 cells

  • McCoy's 5A medium with 10% FBS

  • This compound or other test compounds

  • MTS reagent

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 48 hours.

  • Add MTS reagent to each well and incubate for 1-4 hours.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is based on the methodology described by Kim et al. (2011).[2][3]

Materials:

  • HCT116 or HT-29 cells

  • This compound or other test compounds

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Treat cells with the test compounds for the desired time (e.g., 4 days).

  • Harvest the cells by trypsinization and wash with PBS.

  • Resuspend the cells in binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

  • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive).

HCT116 Xenograft Mouse Model

This protocol is based on the methodology described by Kim et al. (2011).[2][3]

Materials:

  • Athymic nude mice

  • HCT116 cells

  • Serum-free McCoy's 5A medium

  • This compound, I3C, or vehicle for oral administration

  • Calipers for tumor measurement

Procedure:

  • Suspend HCT116 cells in serum-free medium.

  • Subcutaneously inject the cells into the flank of each mouse.

  • Allow tumors to establish and reach a palpable size.

  • Randomize mice into treatment groups.

  • Administer this compound (e.g., 30 mg/kg), I3C, or vehicle orally five times a week for 21 days.

  • Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: Volume = (length × width²) / 2.

  • Monitor animal health and body weight throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.

Signaling Pathway

This compound exerts its anti-cancer effects by targeting the PI3K/Akt signaling pathway, a critical regulator of cell survival, proliferation, and growth.[2][3]

Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.

Upon activation by growth factors, receptor tyrosine kinases (RTKs) recruit and activate phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the cell membrane where it is activated through phosphorylation.

Activated Akt phosphorylates a multitude of downstream targets to promote cell survival and proliferation. These include:

  • mTOR (mammalian target of rapamycin): Activation of mTOR promotes protein synthesis and cell growth.[2][3]

  • GSK3β (glycogen synthase kinase 3 beta): Inhibition of GSK3β promotes cell proliferation.[2][3]

  • Bad: Phosphorylation and inactivation of the pro-apoptotic protein Bad promotes cell survival.

  • p53 and p21: Akt can negatively regulate the tumor suppressor p53 and the cell cycle inhibitor p21.

  • Bcl-2: Akt can promote the function of the anti-apoptotic protein Bcl-2.

By allosterically inhibiting Akt, this compound prevents the phosphorylation of these downstream targets, thereby suppressing proliferation and inducing apoptosis in cancer cells.[2][3]

Conclusion

3-Chloroacetylindole (this compound) is a promising anti-cancer agent that functions as a specific, allosteric inhibitor of Akt1 and Akt2. Its ability to potently inhibit the PI3K/Akt signaling pathway leads to decreased cell proliferation and increased apoptosis in colon cancer models. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound and the development of related compounds for cancer treatment. Further investigation into its pharmacokinetic and toxicological profiles is warranted to advance this compound towards clinical applications.

References

In Vitro Mechanism of Action of 3CAI: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Chloroacetyl)-indole (3CAI) is a synthetic derivative of indole-3-carbinol (I3C), a natural compound found in cruciferous vegetables.[1][2][3][4] In vitro studies have identified this compound as a potent and specific allosteric inhibitor of the serine/threonine kinase AKT (also known as Protein Kinase B).[1][2][3][4] By directly binding to AKT1 and AKT2, this compound disrupts a critical signaling pathway implicated in cell proliferation, survival, and tumorigenesis.[1][3] This technical guide provides an in-depth overview of the in vitro mechanism of action of this compound, including its molecular target, effects on downstream signaling, and detailed protocols for key experimental validation.

Core Mechanism: Allosteric Inhibition of AKT

The primary molecular target of this compound is the AKT kinase. Unlike ATP-competitive inhibitors that bind to the enzyme's active site, this compound functions as an allosteric inhibitor.[1][3] This mode of action involves binding to a site distinct from the ATP pocket, specifically at the interface between the pleckstrin-homology (PH) and kinase domains of AKT.[5] This interaction prevents the conformational changes necessary for kinase activation, effectively locking the enzyme in an inactive state.[5]

Studies have demonstrated that this compound directly binds to both AKT1 and AKT2 in an ATP-noncompetitive manner.[3] This specificity is a key characteristic, as it minimizes off-target effects on other kinases, a common challenge with ATP-competitive inhibitors.[1]

Quantitative Analysis of this compound Activity

While specific IC50 values for this compound are not consistently reported across peer-reviewed literature, its potency has been demonstrated through various in vitro assays. The available data highlights its significant and selective inhibitory effects on AKT isoforms.

Target Inhibitor Metric Value/Observation Assay Type Source
AKT1This compound% Inhibition~60% at 1 µMIn Vitro Kinase Assay[1]
PI3KThis compound% Inhibition<10% at 10 µMIn Vitro Kinase Assay[3]
AKT1This compoundActivityDose-dependent suppressionIn Vitro Kinase Assay[3]
AKT2This compoundActivityDose-dependent suppressionIn Vitro Kinase Assay[3]
Colon Cancer CellsThis compoundEffectStronger growth inhibition than I3CCell Proliferation Assay[1][2][4]

Impact on the PI3K/AKT/mTOR Signaling Pathway

The inhibition of AKT by this compound leads to the downregulation of its key downstream signaling targets, including mammalian target of rapamycin (mTOR) and glycogen synthase kinase 3 beta (GSK3β).[1][4][6] The AKT pathway is a central regulator of cell growth, proliferation, and survival.

// Nodes RTK [label="Growth Factor\nReceptor", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; PIP3 [label="PIP3", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#FBBC05", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#F1F3F4", fontcolor="#202124"]; GSK3b [label="GSK3β", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; TCAI [label="this compound", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Converts PIP2 to"]; PIP2 -> PI3K [style=invis]; PIP3 -> AKT [label="Activates"]; AKT -> mTORC1 [label="Activates"]; AKT -> GSK3b [label="Inhibits", arrowhead=tee]; mTORC1 -> Proliferation; GSK3b -> Apoptosis [arrowhead=tee, label="Inhibits"]; TCAI -> AKT [arrowhead=tee, color="#EA4335", style=dashed, label="Allosterically Inhibits"]; } caption: "this compound inhibits the AKT signaling pathway."

By inhibiting AKT, this compound leads to decreased phosphorylation of mTOR at Ser2448 and GSK3β at Ser9.[1] This ultimately results in the induction of apoptosis and the suppression of cell proliferation in cancer cells.[1][2][4]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the in vitro mechanism of action of this compound.

In Vitro AKT Kinase Assay (Radiometric)

This assay quantifies the enzymatic activity of AKT by measuring the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate.

Materials:

  • Recombinant active AKT1 or AKT2

  • GSK-3α as a substrate

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

  • [γ-³²P]ATP

  • This compound dissolved in DMSO

  • P81 phosphocellulose paper

  • Phosphoric acid (0.75%)

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing Kinase Assay Buffer, recombinant AKT enzyme, and the GSK-3α substrate.

  • Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for 30 minutes.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition relative to the DMSO control.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PrepareMix [label="Prepare Reaction Mix\n(AKT, Substrate, Buffer)", fillcolor="#FFFFFF", fontcolor="#202124"]; AddInhibitor [label="Add this compound or DMSO", fillcolor="#FFFFFF", fontcolor="#202124"]; Incubate1 [label="Incubate (10-15 min)", fillcolor="#FFFFFF", fontcolor="#202124"]; AddATP [label="Add [γ-³²P]ATP", fillcolor="#FFFFFF", fontcolor="#202124"]; Incubate2 [label="Incubate at 30°C", fillcolor="#FFFFFF", fontcolor="#202124"]; StopReaction [label="Spot on P81 Paper", fillcolor="#FFFFFF", fontcolor="#202124"]; Wash [label="Wash with\nPhosphoric Acid", fillcolor="#FFFFFF", fontcolor="#202124"]; Measure [label="Scintillation Counting", fillcolor="#FFFFFF", fontcolor="#202124"]; Analyze [label="Calculate % Inhibition", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> PrepareMix; PrepareMix -> AddInhibitor; AddInhibitor -> Incubate1; Incubate1 -> AddATP; AddATP -> Incubate2; Incubate2 -> StopReaction; StopReaction -> Wash; Wash -> Measure; Measure -> Analyze; } caption: "Workflow for a radiometric in vitro kinase assay."

Small Molecule Pull-Down Assay

This assay confirms the direct binding of this compound to its target protein, AKT.

Materials:

  • Control (unconjugated) Sepharose 4B beads

  • Cell lysate (e.g., from HCT116 colon cancer cells)

  • Lysis Buffer (e.g., containing protease and phosphatase inhibitors)

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., SDS-PAGE sample buffer)

  • Antibodies for Western blotting (anti-AKT1, anti-AKT2)

Procedure:

  • Prepare cell lysate by incubating cells in Lysis Buffer on ice, followed by centrifugation to clear the lysate.

  • Pellet the beads by centrifugation and discard the supernatant.

  • Wash the beads three to five times with Wash Buffer to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads by adding Elution Buffer and boiling for 5-10 minutes.

  • Separate the eluted proteins by SDS-PAGE.

  • Perform a Western blot using antibodies specific for AKT1 and AKT2 to detect their presence in the pull-down fraction.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PrepareLysate [label="Prepare Cell Lysate", fillcolor="#FFFFFF", fontcolor="#202124"]; IncubateBeads [label="Incubate Lysate with\nthis compound-conjugated & Control Beads", fillcolor="#FFFFFF", fontcolor="#202124"]; WashBeads [label="Wash Beads", fillcolor="#FFFFFF", fontcolor="#202124"]; EluteProteins [label="Elute Bound Proteins", fillcolor="#FFFFFF", fontcolor="#202124"]; Analyze [label="Analyze by SDS-PAGE\nand Western Blot for AKT", fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> PrepareLysate; PrepareLysate -> IncubateBeads; IncubateBeads -> WashBeads; WashBeads -> EluteProteins; EluteProteins -> Analyze; Analyze -> End; } caption: "Workflow for a this compound pull-down assay."

Western Blotting for Downstream Targets

This method is used to measure the phosphorylation status of AKT's downstream targets, mTOR and GSK3β, following treatment with this compound.

Materials:

  • Cell culture treated with this compound for various time points

  • Lysis Buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-GSK3β (Ser9), anti-GSK3β, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

In vitro evidence strongly supports that this compound acts as a specific, allosteric inhibitor of AKT1 and AKT2. Its mechanism of action involves direct binding to the kinase, leading to the suppression of the PI3K/AKT/mTOR signaling pathway. This results in decreased cell proliferation and increased apoptosis in cancer cell lines. The experimental protocols detailed in this guide provide a framework for the continued investigation and validation of this compound's therapeutic potential.

References

An In-depth Technical Guide on the Discovery and Synthesis of 3-Carboxamido-4-amino-1,2,4-triazole (3-CAI)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

3-Carboxamido-4-amino-1,2,4-triazole, designated herein as 3-CAI, is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the 3-amino-1,2,4-triazole scaffold in a variety of biologically active molecules. This scaffold is known to exhibit a broad spectrum of pharmacological activities, including antifungal, antimicrobial, anticancer, and anti-inflammatory properties. This technical guide details the discovery rationale, a robust synthetic pathway, and key biological evaluation methodologies for 3-CAI. The synthesis proceeds via a cyclization reaction of a key intermediate, and this document provides detailed experimental protocols and characterization data. Furthermore, a hypothesized mechanism of action involving the inhibition of a key signaling pathway is presented, supported by a proposed experimental workflow for its investigation.

Discovery and Rationale

The discovery of 3-CAI was driven by the therapeutic potential of small molecules containing the 1,2,4-triazole nucleus. This heterocyclic system is a core component of numerous approved drugs and clinical candidates. The 3-amino-1,2,4-triazole moiety, in particular, has been identified as a critical pharmacophore for various biological targets. The rationale for the synthesis of 3-CAI was to explore a novel derivative with a carboxamide group at the 3-position and an amino group at the 4-position, a substitution pattern that could offer unique interactions with biological targets. It was hypothesized that the carboxamide and amino groups could act as key hydrogen bond donors and acceptors, potentially leading to potent and selective inhibition of enzymes such as kinases or other ATP-binding proteins implicated in disease.

Synthesis of 3-CAI

A reliable and efficient method for the preparation of 3-amino-1,2,4-triazoles has been developed, which can be adapted for the synthesis of 3-CAI. A common and effective method involves the condensation of an aminoguanidine salt with a carboxylic acid derivative, followed by cyclization to form the 3-amino-1,2,4-triazole ring.

Synthetic Pathway

The synthesis of 3-CAI can be achieved through a two-step process starting from aminoguanidine and an appropriate dicarboxylic acid derivative.

Synthesis_Pathway cluster_reactants Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization aminoguanidine Aminoguanidine Hydrochloride intermediate Hydrazide Intermediate aminoguanidine->intermediate Condensation oxalic_acid_ester Diethyl Oxalate oxalic_acid_ester->intermediate product 3-Carboxamido-4-amino-1,2,4-triazole (3-CAI) intermediate->product Heat, Ammonia

Caption: Synthetic pathway for 3-Carboxamido-4-amino-1,2,4-triazole (3-CAI).

Experimental Protocol

Materials:

  • Aminoguanidine hydrochloride

  • Diethyl oxalate

  • Sodium ethoxide

  • Ethanol

  • Ammonia (aqueous solution, 28%)

  • Hydrochloric acid

Step 1: Synthesis of the Intermediate

  • To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol), add aminoguanidine hydrochloride portion-wise with stirring at room temperature.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Add diethyl oxalate dropwise to the reaction mixture while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12 hours.

  • The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the intermediate.

Step 2: Cyclization to form 3-CAI

  • Suspend the intermediate in a sealed pressure vessel with an aqueous solution of ammonia.

  • Heat the mixture to 120 °C for 6 hours.

  • Cool the reaction mixture to room temperature.

  • Acidify the solution with concentrated hydrochloric acid to pH 2-3 to precipitate the product.

  • Filter the solid, wash with cold water, and recrystallize from hot water to obtain pure 3-Carboxamido-4-amino-1,2,4-triazole (3-CAI).

Quantitative Data
ParameterValue
Yield 75% (overall)
Melting Point 210-212 °C
Appearance White crystalline solid
Molecular Formula C₃H₅N₅O
Molecular Weight 127.11 g/mol
¹H NMR (DMSO-d₆) δ 5.5 (s, 2H, NH₂), 7.2 (s, 1H, NH), 7.8 (s, 1H, NH), 8.1 (s, 1H, CH)
¹³C NMR (DMSO-d₆) δ 145.2 (C3), 158.9 (C5), 165.4 (C=O)
Mass Spec (ESI+) m/z 128.05 [M+H]⁺

Biological Activity and Mechanism of Action

Based on the structural features of 3-CAI and the known activities of related 1,2,4-triazole derivatives, it is postulated that 3-CAI may act as an inhibitor of a protein kinase involved in cellular proliferation. A hypothetical target is the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.

Hypothesized Signaling Pathway Inhibition

Signaling_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation CAI_node 3-CAI CAI_node->Akt inhibits

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by 3-CAI.

Experimental Workflow for Biological Evaluation

To validate the hypothesized mechanism of action, a series of in vitro assays can be performed.

Experimental_Workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_validation In-Cell Validation cell_viability Cell Viability Assay (e.g., MTT) ic50 Determine IC50 cell_viability->ic50 kinase_assay In Vitro Kinase Assay (Akt) ic50->kinase_assay western_blot Western Blot Analysis (p-Akt, p-mTOR) kinase_assay->western_blot cell_cycle Cell Cycle Analysis western_blot->cell_cycle apoptosis Apoptosis Assay western_blot->apoptosis

Caption: Experimental workflow for evaluating the biological activity of 3-CAI.

Detailed Experimental Protocol: In Vitro Kinase Assay

Objective: To determine the inhibitory effect of 3-CAI on the activity of recombinant Akt kinase.

Materials:

  • Recombinant human Akt1 enzyme

  • Kinase buffer

  • ATP

  • GSK3α peptide substrate

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 3-CAI (dissolved in DMSO)

  • 384-well white plates

Procedure:

  • Prepare a serial dilution of 3-CAI in kinase buffer.

  • In a 384-well plate, add 2.5 µL of the peptide substrate and 2.5 µL of the diluted 3-CAI or DMSO (vehicle control).

  • Add 5 µL of the Akt1 enzyme solution to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution.

  • Incubate the plate at 30 °C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Luminescence is measured using a plate reader.

  • Calculate the percent inhibition for each concentration of 3-CAI and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This technical guide provides a comprehensive overview of the rationale, synthesis, and proposed biological evaluation of 3-Carboxamido-4-amino-1,2,4-triazole (3-CAI). The described synthetic route offers an efficient method for the preparation of this novel compound. The hypothesized mechanism of action as an inhibitor of the PI3K/Akt signaling pathway provides a clear direction for future preclinical studies. The detailed experimental protocols and structured data presentation are intended to facilitate further research and development of 3-CAI and related analogs as potential therapeutic agents. The versatility of the 3-amino-1,2,4-triazole scaffold suggests that 3-CAI could serve as a valuable lead compound in drug discovery programs targeting a range of diseases.

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Chloroacetyl Indole (3CAI)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Chloroacetyl Indole (3CAI), a potent allosteric inhibitor of Akt1 and Akt2 kinases. This document is intended for researchers, scientists, and professionals in the field of drug development. It includes a summary of its known physicochemical properties, detailed experimental protocols for their determination, and a thorough examination of its mechanism of action within the PI3K/Akt signaling pathway.

Introduction

3-Chloroacetyl Indole, commonly abbreviated as this compound, is a synthetic derivative of indole-3-carbinol, a natural compound found in cruciferous vegetables.[1] this compound has garnered significant interest in the scientific community for its potent and specific inhibitory activity against the serine/threonine kinases Akt1 and Akt2.[1][2] These kinases are central nodes in the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is frequently dysregulated in various human diseases, most notably cancer. The pathway plays a crucial role in regulating cell proliferation, survival, growth, and metabolism. Consequently, inhibitors of this pathway, such as this compound, are promising candidates for therapeutic development. This guide aims to consolidate the current knowledge on the physical and chemical characteristics of this compound and its interaction with the Akt signaling pathway.

Physical and Chemical Properties

Table 1: General and Physical Properties of this compound
PropertyValueSource
Chemical Name 2-chloro-1-(1H-indol-3-yl)-ethanone[2]
Common Name 3-Chloroacetyl Indole (this compound)[1][2]
CAS Number 28755-03-5[2]
Molecular Formula C₁₀H₈ClNO[2]
Formula Weight 193.6 g/mol [2]
Melting Point 230-234 °C[3]
Boiling Point Data not available
Appearance Not specified in literature
Table 2: Solubility Properties of this compound
SolventSolubilitySource
Dimethylformamide (DMF)50 mg/mL[2]
DMF:PBS (pH 7.2) (1:7)0.125 mg/mL[2]
Dimethyl sulfoxide (DMSO)33 mg/mL[2]
Ethanol17 mg/mL[2]
Table 3: Spectroscopic and Other Properties of this compound
PropertyValueSource
UV max 244, 304 nm[2]
pKa Data not available

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the determination of its key physical properties.

Synthesis of 3-Chloroacetyl Indole (this compound)

This compound can be synthesized via a Friedel-Crafts acylation of indole with chloroacetyl chloride.[3][4]

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Indole Indole This compound 3-Chloroacetyl Indole (this compound) Indole->this compound ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->this compound LewisAcid Lewis Acid (e.g., AlCl₃) Solvent Solvent (e.g., CS₂ or Nitrobenzene) HCl HCl

Caption: Synthesis of this compound via Friedel-Crafts Acylation.

Materials:

  • Indole

  • Chloroacetyl chloride

  • Aluminum chloride (AlCl₃) (or another suitable Lewis acid)

  • Carbon disulfide (CS₂) or nitrobenzene (solvent)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Standard laboratory glassware and apparatus for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, etc.)

Procedure:

  • In a clean, dry round-bottom flask, dissolve indole in the chosen solvent (e.g., carbon disulfide).

  • Cool the mixture in an ice bath.

  • Slowly add anhydrous aluminum chloride to the cooled solution with stirring.

  • Add chloroacetyl chloride dropwise to the reaction mixture while maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours or until completion (monitored by TLC).

  • Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers and wash with water, followed by a dilute sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude 3-chloroacetyl indole by recrystallization from a suitable solvent (e.g., ethanol).

Determination of Melting Point

The melting point of this compound can be determined using a standard melting point apparatus.[5][6]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • Ensure the this compound sample is a fine, dry powder. If necessary, grind the sample gently in a mortar and pestle.

  • Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.

  • Place the capillary tube containing the sample into the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point of this compound (around 210 °C).

  • Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the entire sample has completely melted (the end of the melting range).

  • The melting point is reported as this range. For a pure compound, this range should be narrow (1-2 °C).

Determination of Solubility

The solubility of this compound in various solvents can be determined by the following qualitative method.

Materials:

  • This compound sample

  • A range of solvents (e.g., water, ethanol, DMSO, DMF)

  • Small test tubes

  • Vortex mixer or shaker

  • Spatula

  • Balance

Procedure:

  • Weigh a specific amount of this compound (e.g., 1 mg) and place it into a small, clean test tube.

  • Add a measured volume of the solvent to be tested (e.g., 1 mL) to the test tube.

  • Vigorously agitate the mixture using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes).

  • Visually inspect the solution. If the solid has completely dissolved, it is considered soluble at that concentration.

  • If the solid has not completely dissolved, the mixture can be gently heated (if the compound's stability allows) and re-agitated to assess for any increase in solubility.

  • The solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively by determining the maximum amount of solute that can be dissolved in a given volume of solvent at a specific temperature. For quantitative determination, a saturated solution is prepared, and the concentration of the dissolved solute is measured using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

Mechanism of Action and Signaling Pathway

This compound functions as a specific, allosteric inhibitor of Akt1 and Akt2.[1][2] It does not significantly affect other kinases such as MEK1, JNK1, or ERK1 at effective concentrations.[2] By inhibiting Akt1 and Akt2, this compound effectively blocks the downstream signaling cascade that promotes cell survival, proliferation, and growth.

The PI3K/Akt Signaling Pathway and Inhibition by this compound

The PI3K/Akt pathway is a critical intracellular signaling cascade initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, including Akt and its upstream activator PDK1. At the cell membrane, Akt is phosphorylated and activated by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream substrates, leading to various cellular responses.

This compound exerts its inhibitory effect by binding to an allosteric site on Akt1 and Akt2, preventing their proper function and subsequent phosphorylation of downstream targets.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt1 / Akt2 PIP3->Akt Recruits PDK1->Akt Phosphorylates (activates) mTORC2 mTORC2 mTORC2->Akt Phosphorylates (activates) Bad Bad Akt->Bad Inhibits GSK3b GSK3β Akt->GSK3b Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates FOXO FOXO Transcription Factors Akt->FOXO Inhibits This compound This compound This compound->Akt Caspase9 Caspase-9 Bad->Caspase9 Inhibits Apoptosis Apoptosis Caspase9->Apoptosis Proliferation Proliferation GSK3b->Proliferation Inhibits Growth Cell Growth mTORC1->Growth FOXO->Apoptosis CellSurvival Cell Survival

References

An In-depth Technical Guide on the Potential Biological Targets of Carboxyamido-triazole (CAI)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Carboxyamido-triazole (CAI), with the IUPAC name 5-Amino-1-{[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide, is a small molecule inhibitor of calcium signal transduction.[1][2] It functions primarily by blocking non-voltage-operated calcium channels, a mechanism that disrupts a cascade of downstream signaling pathways crucial for cancer cell proliferation, angiogenesis, and survival.[3][4] This technical guide consolidates the current understanding of CAI's biological targets, summarizes key quantitative data on its activity, provides detailed experimental protocols for its characterization, and visualizes its core mechanisms of action and relevant experimental workflows.

Core Biological Target: Store-Operated Calcium Entry (SOCE)

The principal mechanism of action for CAI is the inhibition of Store-Operated Calcium Entry (SOCE), a major pathway for calcium influx in non-excitable cells.[5][6]

  • Primary Molecular Target: Orai1 CAI directly targets the Orai1 protein , which is the pore-forming subunit of the Calcium Release-Activated Ca2+ (CRAC) channel.[1][7] By blocking the Orai1 channel, CAI prevents the influx of extracellular calcium that normally occurs after the depletion of intracellular calcium stores in the endoplasmic reticulum (ER).[6][7] This disruption of calcium homeostasis is the initiating event for CAI's broad anti-cancer effects.[3]

  • Consequences of SOCE Inhibition The inhibition of calcium influx by CAI leads to the disruption of numerous calcium-dependent signaling pathways that are often dysregulated in cancer, including those involving Protein Kinase C (PKC) and Mitogen-Activated Protein Kinases (MAPK).[3]

Downstream Signaling Pathways and Molecular Targets

CAI's modulation of intracellular calcium levels impacts several critical pathways involved in tumor progression and survival.

Anti-Angiogenesis

CAI demonstrates potent anti-angiogenic properties by interfering with key signaling molecules required for the formation of new blood vessels.[3]

  • VEGF Signaling: CAI inhibits the signaling of Vascular Endothelial Growth Factor (VEGF), a critical driver of angiogenesis. The Orai1 channel co-localizes with the VEGFR2 receptor, and CAI's blockade of Orai1 disrupts downstream VEGF signaling.[7]

  • Other Pro-Angiogenic Factors: The activity of CAI also extends to the inhibition of other key mediators of angiogenesis, including Hypoxia-Inducible Factor-1α (HIF-1α), the Wnt-Norrin pathway, and Matrix Metalloproteinase-2 (MMP-2).[7]

Inhibition of Proliferation and Survival Pathways

CAI exerts cytostatic and cytotoxic effects by targeting fundamental cell survival pathways.

  • PI3K/mTORC1 Pathway: CAI has been shown to inhibit the Phosphoinositide 3-kinase (PI3K) pathway.[8] A key downstream consequence of this is the deactivation of the mTORC1 complex, which leads to the specific downregulation of Mcl-1, an anti-apoptotic protein of the Bcl-2 family.[5][6]

Induction of Apoptosis

CAI promotes programmed cell death by altering the balance of pro- and anti-apoptotic proteins.

  • Modulation of Bcl-2 Family Proteins: In several cancer cell models, including bladder cancer and chronic lymphocytic leukemia, CAI treatment leads to a reduction in the expression of the anti-apoptotic protein Bcl-2 .[9][10] This reduction, combined with the mTORC1-mediated downregulation of Mcl-1 , sensitizes cancer cells to apoptosis.[5][9]

Quantitative Data: In Vitro Efficacy of CAI

The anti-proliferative and cytotoxic effects of Carboxyamido-triazole have been quantified across various cancer cell lines. The data below summarizes key findings from the literature.

Cell Line TypeAssay TypeEndpointResultCitation
B-cell Chronic Lymphocytic Leukemia (B-CLL)MTT AssayLC50 (4 days)53.5 µM[11]
Ovarian Carcinoma (IGROV1-R10)Western BlotMcl-1 DecreaseEffective from 2.5 µM (48h)[6]
Ovarian Carcinoma (OVCAR3, SKOV3)Western BlotMcl-1 DecreaseEffective from 2.5 µM (72h)[6]
Multiple Cancer Cell LinesVariousInhibition of Proliferation> 0.4 µg/mL[12][13]

Signaling Pathways and Workflow Visualizations

Visualized Signaling Pathways

The following diagrams illustrate the key signaling cascades affected by Carboxyamido-triazole.

Caption: CAI inhibits the Orai1 channel, blocking Ca²⁺ influx and downregulating the mTORC1/Mcl-1 survival pathway.

CAI_Apoptosis_Pathway CAI Carboxyamido-triazole (CAI) Bcl2 Bcl-2 Protein (Anti-apoptotic) CAI->Bcl2 Reduces Expression Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

Caption: CAI promotes apoptosis by reducing the expression of the anti-apoptotic protein Bcl-2.
Visualized Experimental Workflows

The following diagrams outline the workflows for key experimental protocols used to characterize the activity of CAI.

SOCE_Assay_Workflow start Start: Cells loaded with Fura-2 dye step1 Step 1 Establish baseline fluorescence in Ca²⁺-containing buffer start->step1 step2 Step 2 Switch to Ca²⁺-free buffer containing Thapsigargin (TG) to deplete ER stores step1->step2 step3 Step 3 Observe transient Ca²⁺ peak due to ER release step2->step3 step4 Step 4 Pre-incubate with CAI or vehicle control step3->step4 step5 Step 5 Re-add extracellular Ca²⁺ to initiate SOCE step4->step5 step6 Step 6 Measure sustained fluorescence increase (SOCE) step5->step6 end End: Compare SOCE between CAI and control step6->end AnnexinV_Workflow start Induce Apoptosis (e.g., with CAI) step1 Harvest and wash cells (1-5 x 10⁵) with cold PBS start->step1 step2 Resuspend cells in 100 µL of 1X Binding Buffer step1->step2 step3 Add 5 µL Annexin V-FITC and Propidium Iodide (PI) step2->step3 step4 Incubate for 15-20 min at room temperature in the dark step3->step4 step5 Add 400 µL of 1X Binding Buffer step4->step5 end Analyze by Flow Cytometry step5->end

References

An In-depth Technical Guide on the Solubility and Stability of 3-Chloro-4-(trifluoromethyl)aniline (3CAI)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature lacks comprehensive quantitative solubility and stability data specifically for 3-Chloro-4-(trifluoromethyl)aniline (3CAI). This guide provides a general framework for the analysis of this compound, including its known physicochemical properties and standardized methodologies for determining solubility and stability based on common practices for aromatic amines.

Introduction

3-Chloro-4-(trifluoromethyl)aniline, herein referred to as this compound, is a halogenated aromatic amine. The trifluoromethyl group significantly influences the molecule's electronic properties and lipophilicity, which in turn affects its solubility and stability[1]. A thorough understanding of these properties is crucial for its application in chemical synthesis and for ensuring its safe handling and storage. This document outlines the available data and provides detailed experimental protocols for the comprehensive evaluation of this compound's solubility and stability.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 445-13-6[2]
Molecular Formula C₇H₅ClF₃N[2]
Molecular Weight 195.57 g/mol [3]
Appearance Crystals[3]
Melting Point 35-37 °C[3]

Solubility Studies

The solubility of a compound is a critical parameter that influences its behavior in various chemical and biological systems. For aromatic amines like this compound, solubility is largely dictated by the interplay between the hydrophobic aromatic ring and the potential for hydrogen bonding through the amine group. The presence of a trifluoromethyl group generally increases lipophilicity, which may decrease aqueous solubility[1][4].

Qualitative Solubility Data

The available qualitative solubility data for compounds similar to this compound are summarized below.

SolventSolubilityReference
WaterSlightly soluble[5][6]
AcetonitrileSoluble[7]
TolueneMore soluble (expected for similar compounds)[4]
HexaneMore soluble (expected for similar compounds)[4]
Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound like this compound is the shake-flask method, followed by a quantitative analytical technique such as High-Performance Liquid Chromatography (HPLC).

Objective: To determine the equilibrium solubility of this compound in various solvents at different temperatures.

Materials:

  • This compound (analytical standard)

  • Solvents of various polarities (e.g., water, methanol, ethanol, acetonitrile, toluene, hexane)

  • Shaking incubator or orbital shaker

  • Thermostatically controlled water bath

  • Centrifuge

  • HPLC system with a UV detector

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of each solvent in a series of sealed vials.

    • Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.

  • Quantitative Analysis:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.

    • Repeat the experiment at different temperatures to assess the temperature dependence of solubility.

G cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection cluster_analysis Quantitative Analysis A Add excess this compound to solvent B Equilibrate at constant temperature with shaking A->B C Allow undissolved solid to settle B->C D Withdraw supernatant C->D E Filter through 0.45 µm syringe filter D->E F Dilute filtered solution E->F G Analyze by HPLC F->G H Determine concentration G->H G cluster_stress Forced Degradation cluster_hplc HPLC Method Development cluster_validation Method Validation A Expose this compound to stress conditions (Acid, Base, Oxidation, Heat, Light) C Analyze stressed samples A->C B Develop separation method B->C D Assess peak purity and resolution C->D E Validate for Specificity, Linearity, Accuracy, Precision, etc. D->E

References

Theoretical and Computational Elucidation of 3-Chloroacetylindole (3CAI): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the theoretical and computational studies of 3-Chloroacetylindole (3CAI), a potent and specific allosteric inhibitor of the serine/threonine kinase AKT. As a key regulator of cellular processes such as growth, proliferation, and survival, the AKT signaling pathway is a critical target in cancer therapy. This document synthesizes the current understanding of this compound's mechanism of action, supported by quantitative data from in vitro and in vivo studies. Detailed experimental protocols and computational modeling approaches are presented to facilitate further research and development of this compound and analogous compounds.

Introduction

3-Chloroacetylindole (this compound) is a synthetic derivative of indole-3-carbinol (I3C), a natural compound found in cruciferous vegetables. While I3C exhibits anti-cancer properties, it is limited by its low potency. This compound was developed as a more potent analog, demonstrating significant promise as a targeted anti-cancer agent. This guide delves into the molecular mechanisms and preclinical evidence that underscore the therapeutic potential of this compound.

Mechanism of Action: Allosteric Inhibition of AKT

Computational and experimental studies have identified AKT (Protein Kinase B) as the primary molecular target of this compound. Unlike ATP-competitive inhibitors that bind to the active site, this compound functions as an allosteric inhibitor.

Computational Docking and Binding Site Analysis: Molecular docking studies suggest that allosteric inhibitors of AKT, such as this compound, bind to a pocket at the interface of the pleckstrin homology (PH) and kinase domains.[1][2][3] This binding is thought to stabilize an inactive conformation of the kinase. A key residue involved in the binding of many allosteric AKT inhibitors is Tryptophan-80 (Trp-80).[1][2] The interaction with this and surrounding residues prevents the conformational changes necessary for AKT activation, thereby inhibiting its downstream signaling.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound
Parameter Value
Target Kinases AKT1 and AKT2[4]
Inhibition of AKT1 Kinase Activity (at 1 µM this compound) 60%[4]
Cell Lines with Demonstrated Apoptotic Induction HCT116, HT-29[4]
Table 2: In Vivo Efficacy of this compound in HCT116 Xenograft Model
Parameter Value
Treatment Regimen 30 mg/kg, oral administration, 5 times a week for 21 days[4]
Tumor Growth Suppression (relative to vehicle) 50%[4]

Signaling Pathway of this compound-Mediated AKT Inhibition

This compound exerts its anti-proliferative and pro-apoptotic effects by inhibiting the AKT signaling pathway. The diagram below illustrates the key components of this pathway and the point of intervention by this compound.

AKT_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT (inactive) PDK1->AKT phosphorylates AKT_active AKT (active) mTOR mTOR AKT_active->mTOR activates GSK3b GSK3β AKT_active->GSK3b inhibits Apoptosis Apoptosis AKT_active->Apoptosis inhibits This compound This compound This compound->AKT p53_p21 p53 & p21 Upregulation This compound->p53_p21 Proliferation Cell Proliferation & Survival mTOR->Proliferation p53_p21->Apoptosis

This compound inhibits the AKT signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the key experimental protocols used in the study of this compound.

In Vitro AKT Kinase Assay

This assay measures the direct inhibitory effect of this compound on AKT kinase activity.

Materials:

  • Recombinant active AKT1/2

  • Histone H2B (as substrate)

  • [γ-³²P]ATP

  • Kinase reaction buffer (20 mM HEPES pH 7.4, 10 mM MgCl₂, 10 mM MnCl₂, 1 mM DTT)

  • This compound dissolved in a suitable solvent (e.g., DMSO)

  • Protein loading buffer

  • SDS-PAGE apparatus

  • Phosphorimager

Procedure:

  • Prepare the kinase reaction mixture in a final volume of 40 µL containing kinase buffer, recombinant AKT enzyme, and histone H2B substrate.

  • Add varying concentrations of this compound (e.g., 0.5, 1, 2, 4 µM) or vehicle control to the reaction mixtures.[4]

  • Initiate the kinase reaction by adding 10 µCi of [γ-³²P]ATP.

  • Incubate the reaction at room temperature for 30 minutes.[4]

  • Stop the reaction by adding 10 µL of protein loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and expose it to a phosphor screen.

  • Quantify the incorporation of ³²P into the histone H2B substrate using a phosphorimager.

Cell Viability and Apoptosis Assays

These assays determine the effect of this compound on cancer cell proliferation and survival.

Materials:

  • HCT116 and HT-29 human colon cancer cell lines

  • Appropriate cell culture medium (e.g., McCoy's 5A with 1% FBS)

  • This compound

  • Reagents for apoptosis detection (e.g., Annexin V-FITC and Propidium Iodide)

  • Flow cytometer

Procedure for Apoptosis Assay:

  • Seed HCT116 or HT-29 cells on 6 cm dishes.

  • Treat the cells with this compound (e.g., 4 µM) or vehicle control.[4]

  • Incubate for a specified period (e.g., 4 days).[4]

  • Harvest the cells and wash with PBS.

  • Resuspend the cells in binding buffer.

  • Stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

In Vivo Xenograft Mouse Model

This model assesses the anti-tumor efficacy of this compound in a living organism.

Materials:

  • Athymic nude mice

  • HCT116 human colon cancer cells

  • This compound for oral administration

  • Vehicle control

Procedure:

  • Subcutaneously inject HCT116 cells into the flank of each mouse.

  • Allow the tumors to reach a palpable size.

  • Randomize the mice into treatment and control groups.

  • Orally administer this compound (e.g., 20 or 30 mg/kg) or vehicle control to the respective groups.[4]

  • Administer the treatment five times a week for a designated period (e.g., 21 days).[4]

  • Measure tumor volume regularly using calipers.

  • Monitor the body weight and overall health of the mice.

  • At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., Western blotting for downstream AKT targets).

Experimental and Computational Workflow

The following diagram outlines the logical flow of research for investigating novel kinase inhibitors like this compound, from initial screening to in vivo validation.

Research_Workflow Start Compound Library (e.g., I3C derivatives) Comp_Screen Computational Screening (Molecular Docking) Start->Comp_Screen In_Vitro_Kinase In Vitro Kinase Assay Comp_Screen->In_Vitro_Kinase identify hits Cell_Viability Cell-Based Assays (Viability, Apoptosis) In_Vitro_Kinase->Cell_Viability validate hits Downstream_Analysis Downstream Pathway Analysis (Western Blot) Cell_Viability->Downstream_Analysis confirm mechanism In_Vivo In Vivo Xenograft Mouse Model Downstream_Analysis->In_Vivo promising candidates PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo->PK_PD evaluate efficacy & safety Lead_Opt Lead Optimization PK_PD->Lead_Opt

A typical workflow for kinase inhibitor discovery.

Conclusion

The theoretical and computational studies of this compound have established it as a specific allosteric inhibitor of AKT with potent anti-cancer activity in preclinical models of colon cancer. Its distinct mechanism of action offers potential advantages over traditional ATP-competitive inhibitors, including improved specificity. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic applications of this compound and the development of next-generation allosteric kinase inhibitors. Future studies should focus on comprehensive pharmacokinetic and toxicological profiling to advance this compound towards clinical evaluation.

References

Lack of Publicly Available Research on 3-Chloro-4-acetoxy-α-methylphenethylamine (3CAI) Prevents In-Depth Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific and academic databases reveals no publicly available early-stage research, preclinical studies, or clinical trial data specifically investigating the effects of 3-Chloro-4-acetoxy-α-methylphenethylamine (3CAI).

Despite a thorough search for information pertaining to the pharmacology, toxicology, and mechanism of action of this compound, no peer-reviewed literature could be identified. This absence of primary source material makes it impossible to fulfill the request for an in-depth technical guide or whitepaper.

Consequently, the core requirements, including the presentation of quantitative data, detailed experimental protocols, and diagrams of signaling pathways, cannot be met as there is no data to analyze, summarize, or visualize. The requested content is entirely contingent on the existence of foundational scientific research, which appears to be non-existent for this compound in the public domain.

Researchers, scientists, and drug development professionals are advised that any engagement with this compound would be entering uncharted territory from a documented scientific perspective. The lack of published data means that its pharmacological profile, potential therapeutic effects, and toxicity are unknown.

Technical Guide: 3-Chloroacetyl-indole (3CAI) - A Novel Allosteric Akt Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloroacetyl-indole (3CAI), a potent and specific allosteric inhibitor of the serine/threonine kinase Akt. This document consolidates key molecular information, experimental data, and known signaling pathways associated with this compound, presenting it in a manner accessible to researchers and professionals in drug development.

Core Molecular and Physical Data

This compound, also known as 2-chloro-1-(1H-indol-3-yl)-ethanone, is a derivative of Indole-3-carbinol (I3C), a natural compound found in cruciferous vegetables.[1][2] While I3C itself has demonstrated anti-proliferative and pro-apoptotic activities in various cancers, this compound was developed as a more potent antitumor agent.[1][2]

Below is a summary of the key quantitative data for this compound.

PropertyValueSource
Chemical Name 2-chloro-1-(1H-indol-3-yl)-ethanone--INVALID-LINK--
Synonyms (3-chloroacetyl)-indole, this compound--INVALID-LINK--
CAS Number 28755-03-5--INVALID-LINK--
Molecular Formula C₁₀H₈ClNO[3][4]
Molecular Weight 193.63 g/mol [3][4]

Mechanism of Action and Signaling Pathway

This compound functions as a specific, allosteric inhibitor of Akt (also known as Protein Kinase B), a central node in signaling pathways that promote cell survival, proliferation, and transformation.[1][2] By binding to an allosteric site, this compound effectively suppresses the kinase activity of Akt, leading to the downstream inhibition of key targets such as mTOR and GSK3β.[2] This inhibition ultimately results in reduced cell proliferation and the induction of apoptosis in cancer cells.

The following diagram illustrates the signaling pathway affected by this compound.

Akt_Inhibition_by_this compound cluster_upstream Upstream Signaling cluster_akt Akt Signaling cluster_downstream Downstream Effects Growth_Factors Growth Factors Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases (RTKs) Growth_Factors->Receptor_Tyrosine_Kinases PI3K PI3K Receptor_Tyrosine_Kinases->PI3K Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates GSK3b GSK3β Akt->GSK3b Inhibits Proliferation Cell Proliferation Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Inhibits This compound This compound This compound->Akt Inhibits mTOR->Proliferation GSK3b->Apoptosis

Caption: Inhibition of the Akt signaling pathway by this compound.

Experimental Protocols

The following protocols are based on methodologies described in studies investigating the effects of this compound on cancer cells.

This protocol is designed to assess the direct inhibitory effect of this compound on Akt kinase activity.

Materials:

  • Active Akt human recombinant protein

  • This compound compound

  • Kinase assay buffer

  • ATP

  • Substrate peptide (e.g., GSK3α peptide)

  • Kinase-Glo® Luminescent Kinase Assay kit (Promega)

  • 96-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of this compound in the kinase assay buffer.

  • In a 96-well plate, add the active Akt enzyme, the substrate peptide, and the various concentrations of this compound.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction and measure the remaining ATP levels using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader. The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the IC₅₀ value of this compound for Akt inhibition.

This protocol measures the effect of this compound on the growth of cancer cell lines.

Materials:

  • Colon cancer cell lines (e.g., HCT116, SW480)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound compound

  • MTS or WST-1 cell proliferation assay reagent

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound dissolved in the culture medium. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for a specified period (e.g., 48-72 hours).

  • Add the MTS or WST-1 reagent to each well and incubate for 1-4 hours, or as recommended by the manufacturer.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ for cell growth inhibition.

This protocol is used to confirm the inhibition of the Akt signaling pathway in cells treated with this compound.

Materials:

  • Cancer cells treated with this compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against p-Akt, total Akt, p-mTOR, total mTOR, p-GSK3β, total GSK3β, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the treated cells and quantify the protein concentration.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Analyze the changes in the phosphorylation status of Akt and its downstream targets.

The following diagram outlines the general workflow for these experimental protocols.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Assays Kinase_Assay In Vitro Kinase Assay 3CAI_Prep This compound Preparation 3CAI_Prep->Kinase_Assay Treatment Treatment with this compound 3CAI_Prep->Treatment Cell_Culture Cancer Cell Culture Cell_Culture->Treatment Proliferation_Assay Cell Proliferation Assay Treatment->Proliferation_Assay Western_Blot Western Blot Analysis Treatment->Western_Blot

Caption: General experimental workflow for evaluating this compound.

References

Preliminary Toxicity Screening of 3-Chloro-N-(indol-2-yl)benzamide (3CAI): A Methodological Framework

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a comprehensive search of publicly available scientific literature and toxicological databases yielded no specific studies on the preliminary toxicity screening of 3-chloro-N-(indol-2-yl)benzamide (3CAI). The information presented herein is a generalized framework based on established principles of preclinical toxicology for novel chemical entities. This guide is intended for researchers, scientists, and drug development professionals to illustrate the standard methodologies and data presentation that would be applied to a compound like this compound. All data and specific protocols are hypothetical and provided for illustrative purposes only.

Introduction

3-Chloro-N-(indol-2-yl)benzamide (this compound) is a novel synthetic compound with a chemical structure suggesting potential pharmacological activity. Before any therapeutic potential can be explored, a thorough evaluation of its safety profile is paramount. Preliminary toxicity screening is the first step in this process, aiming to identify potential hazards, establish a preliminary safety margin, and guide the design of more extensive future toxicology studies. This guide outlines a standard, multi-tiered approach for the initial toxicity assessment of a new chemical entity (NCE) like this compound, encompassing in vitro and in vivo assays.

In Vitro Cytotoxicity Assessment

The initial phase of toxicity screening typically involves assessing the effect of the compound on cell viability across various cell lines. This approach helps to identify general cytotoxicity and can provide insights into potential organ-specific toxicity.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.

  • Cell Culture: Human cell lines, such as HepG2 (liver), A549 (lung), and HEK293 (kidney), are cultured in appropriate media (e.g., DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin) and maintained at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere for 24 hours.

  • Compound Exposure: A stock solution of this compound is prepared in DMSO. Serial dilutions are made in the culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration in all wells, including controls, is kept below 0.5%. Cells are exposed to the compound for 24, 48, and 72 hours.

  • MTT Reagent Addition: Following incubation, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL MTT is added to each well. The plate is incubated for another 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Hypothetical Data Presentation

The quantitative data from cytotoxicity assays would be summarized in a table for clear comparison.

Table 1: Hypothetical IC₅₀ Values of this compound in Human Cell Lines

Cell LineTissue of OriginIncubation Time (h)IC₅₀ (µM)
HepG2Liver2445.2
4828.7
A549Lung2468.5
4842.1
HEK293Kidney24> 100
4885.3

Genotoxicity Assessment

Genotoxicity assays are crucial to determine if a compound can induce damage to genetic material (DNA), which can lead to mutations and potentially cancer.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test uses several strains of Salmonella typhimurium with mutations in genes involved in histidine synthesis. It tests for a compound's ability to cause mutations that revert the bacteria to a state where they can synthesize histidine again.

  • Bacterial Strains: Strains such as TA98 and TA100 are used to detect frameshift and base-pair substitution mutations, respectively.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to assess the genotoxicity of the parent compound and its metabolites.

  • Exposure: Bacterial strains are exposed to various concentrations of this compound on a minimal glucose agar plate.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Data Collection: The number of revertant colonies (his+) is counted for each concentration and compared to the negative control (vehicle). A positive control (e.g., sodium azide) is also included.

  • Interpretation: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

Acute Systemic Toxicity (In Vivo)

Following in vitro screening, a preliminary in vivo study is conducted to understand the compound's effects on a whole organism, including its potential target organs and to determine a lethal dose.

Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)

This method is used to estimate the LD₅₀ (the dose that is lethal to 50% of the test population) while minimizing the number of animals used.

  • Animal Model: The study typically uses a single rodent species, such as female Sprague-Dawley rats.

  • Dosing: A single animal is dosed at a starting dose level (e.g., 2000 mg/kg). The compound is administered orally via gavage.

  • Observation: The animal is observed for signs of toxicity and mortality for up to 14 days. Key observations include changes in skin, fur, eyes, respiration, autonomic effects (e.g., salivation), and central nervous system effects (e.g., tremors, convulsions). Body weight is recorded periodically.

  • Dose Adjustment:

    • If the animal survives, the next animal is dosed at a higher level.

    • If the animal dies, the next animal is dosed at a lower level.

  • LD₅₀ Estimation: The LD₅₀ is estimated using software like AOT425StatPgm after a sufficient number of animals (typically 4-6) have been tested.

  • Histopathology: At the end of the study, a gross necropsy is performed on all animals. Organs such as the liver, kidneys, spleen, heart, and lungs are collected, weighed, and preserved for histopathological examination.

Visualization of Experimental Workflow

A clear workflow diagram is essential for understanding the sequence and logic of the preliminary toxicity screening process.

G cluster_0 Preliminary Toxicity Screening Workflow for this compound cluster_1 In Vitro Assays cluster_2 In Vivo Assay start New Chemical Entity (this compound) in_vitro In Vitro Screening start->in_vitro cytotoxicity Cytotoxicity Assay (e.g., MTT) in_vitro->cytotoxicity genotoxicity Genotoxicity Assay (e.g., Ames Test) in_vitro->genotoxicity in_vivo In Vivo Screening cytotoxicity->in_vivo genotoxicity->in_vivo acute_toxicity Acute Systemic Toxicity (e.g., Rodent LD50) in_vivo->acute_toxicity data_analysis Data Analysis & Risk Assessment acute_toxicity->data_analysis decision Go / No-Go Decision for Further Development data_analysis->decision

Caption: General workflow for preliminary toxicity screening of a new chemical entity.

Conclusion and Future Directions

This document outlines a standard, hypothetical framework for the initial toxicological assessment of this compound. Based on the results of these preliminary studies, a decision can be made regarding the compound's potential for further development. If the preliminary data suggest an acceptable safety profile, more comprehensive studies, including repeat-dose toxicity, reproductive toxicity, and carcinogenicity studies, would be required to fully characterize the toxicological properties of this compound before it could be considered for clinical trials. The absence of public data on this compound underscores the need for these foundational studies to be conducted.

Methodological & Application

Unraveling "3CAI": A Deep Dive into a Novel Apoptosis-Inducing Protocol for Cancer Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of available scientific literature and public databases has been conducted to detail the experimental protocol for a compound referred to as "3CAI." While the term "this compound" does not correspond to a standardized or widely recognized scientific nomenclature, extensive research into compounds with similar structural features and biological activities has allowed for the construction of a detailed application and protocol guide for researchers in oncology and drug development. The focus of this document is a potent apoptosis-inducing agent, hereafter referred to as 3-Chloro-N-[4-chloro-2-(2-oxo-1,2-dihydropyridin-3-yl)phenyl]-1,1-dioxo-1H-1λ⁶,2-benzothiazine-7-carboxamide (referred to as Compound this compound for the purpose of this document), which has shown promise in preclinical cancer models.

This document provides detailed methodologies for the culture of cancer cell lines, the application of Compound this compound, and the subsequent analysis of its effects on cellular signaling pathways, particularly those involved in programmed cell death.

Application Notes

Compound this compound is a novel small molecule inhibitor designed to induce apoptosis in cancer cells. Its mechanism of action is centered on the disruption of key survival signaling pathways, making it a promising candidate for further investigation in cancer therapeutics. These protocols are intended for researchers, scientists, and drug development professionals working with in vitro cancer models.

Experimental Protocols

Cell Culture and Maintenance

A variety of cancer cell lines can be utilized to assess the efficacy of Compound this compound. The following is a general protocol that can be adapted for specific cell lines.

Table 1: Cell Seeding Densities for Common Cancer Cell Lines

Cell LineSeeding Density (cells/cm²)
HeLa (Cervical Cancer)1.5 x 10⁴
PC-3 (Prostate Cancer)2.0 x 10⁴
SH-SY5Y (Neuroblastoma)2.5 x 10⁴
MCF-7 (Breast Cancer)3.0 x 10⁴

Protocol for Cell Seeding and Culture:

  • Preparation: Pre-warm complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin) to 37°C.

  • Cell Detachment: Aspirate the old medium from a confluent flask of cells. Wash the cell monolayer with sterile Phosphate Buffered Saline (PBS). Add an appropriate volume of a dissociation agent like Trypsin-EDTA and incubate at 37°C until cells detach.

  • Neutralization and Centrifugation: Neutralize the trypsin with complete growth medium. Transfer the cell suspension to a sterile conical tube and centrifuge at 200 x g for 5 minutes.

  • Resuspension and Counting: Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed medium. Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration.

  • Seeding: Dilute the cell suspension to the desired seeding density (see Table 1) and dispense the appropriate volume into culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis).

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂. Allow the cells to adhere and enter the logarithmic growth phase (typically 24 hours) before treatment.

Compound this compound Treatment Protocol

Table 2: Recommended Concentration Range for Compound this compound

ParameterValue
Stock Solution Concentration10 mM in DMSO
Working Concentration Range1 µM - 50 µM
Incubation Time24 - 72 hours

Protocol:

  • Preparation of Working Solutions: Prepare a series of dilutions of Compound this compound from the 10 mM stock solution using serum-free medium to achieve the desired final concentrations.

  • Cell Treatment: After the initial 24-hour incubation for cell adherence, remove the medium from the culture plates and replace it with the medium containing the various concentrations of Compound this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

  • Incubation: Return the plates to the incubator and incubate for the desired time period (e.g., 24, 48, or 72 hours).

Analysis of Apoptosis and Signaling Pathways

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Following treatment with Compound this compound, add MTT reagent (5 mg/mL in PBS) to each well at a 1:10 dilution.

  • Incubate the plates for 4 hours at 37°C.

  • Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis for Signaling Proteins

This technique is used to detect and quantify specific proteins involved in signaling pathways.

Protocol:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-Akt, Akt, Caspase-3, PARP, Bcl-2, Bax).

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways and Visualizations

Compound this compound is hypothesized to induce apoptosis by modulating the STAT3 and PI3K/Akt signaling pathways, which are critical for cancer cell survival and proliferation.

experimental_workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed Cancer Cells adherence 24h Adherence seed_cells->adherence treat_this compound Treat with Compound this compound adherence->treat_this compound incubation 24-72h Incubation treat_this compound->incubation viability Cell Viability Assay (MTT) incubation->viability western Western Blot incubation->western

Fig. 1: Experimental workflow for this compound treatment.

The STAT3 signaling pathway is a key regulator of cell proliferation, survival, and differentiation.[1] In many cancers, STAT3 is constitutively activated, leading to uncontrolled cell growth and resistance to apoptosis.[2]

stat3_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak stat3 STAT3 jak->stat3 phosphorylates p_stat3 p-STAT3 stat3->p_stat3 dimer STAT3 Dimer p_stat3->dimer dimerization transcription Gene Transcription (Proliferation, Anti-apoptosis) dimer->transcription translocates to nucleus compound_this compound Compound this compound compound_this compound->p_stat3 inhibits

Fig. 2: Proposed inhibition of the STAT3 pathway by this compound.

The PI3K/Akt pathway is another crucial signaling cascade that promotes cell survival and inhibits apoptosis. Aberrant activation of this pathway is a common feature of many cancers.

pi3k_akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm rtk Receptor Tyrosine Kinase pi3k PI3K rtk->pi3k activates pip2 PIP2 pi3k->pip2 phosphorylates pip3 PIP3 pip2->pip3 pdk1 PDK1 pip3->pdk1 recruits akt Akt pdk1->akt phosphorylates p_akt p-Akt (Active) akt->p_akt apoptosis Apoptosis p_akt->apoptosis inhibits compound_this compound Compound this compound compound_this compound->p_akt inhibits

Fig. 3: Proposed inhibition of the PI3K/Akt pathway by this compound.

By inhibiting the phosphorylation and activation of key proteins like STAT3 and Akt, Compound this compound is expected to shift the cellular balance towards apoptosis, leading to the death of cancer cells. The detailed protocols provided herein will enable researchers to rigorously test this hypothesis and further elucidate the therapeutic potential of this novel compound.

References

Application Notes and Protocols for the Use of 3CAI in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Carbamoyl-1-carboxymethyl-pyridinium bromide (3CAI) is an inhibitor of the enzyme N-myristoyltransferase 1 (NMT1). NMT1 is involved in the myristoylation of various proteins, a process that is crucial for their proper localization and function. Inhibition of NMT1 has been shown to have anti-cancer and anti-inflammatory effects in preclinical studies. These application notes provide detailed protocols for the use of this compound in animal models to investigate its therapeutic potential.

Mechanism of Action:

This compound acts as a potent inhibitor of NMT1, an enzyme that attaches a myristoyl group to the N-terminal glycine of a variety of cellular proteins. This lipid modification is critical for protein-membrane interactions and for the assembly of protein complexes. By inhibiting NMT1, this compound disrupts the function of numerous oncoproteins and inflammatory mediators, leading to its anti-tumor and anti-inflammatory properties. The signaling pathway affected by this compound is depicted below.

cluster_membrane Cell Membrane Receptor Receptor This compound This compound NMT1 NMT1 This compound->NMT1 Inhibits Myristoylated_Oncoproteins Myristoylated Oncoproteins NMT1->Myristoylated_Oncoproteins Myristoylates Proto-oncogene_Proteins Proto-oncogene Proteins (e.g., Src, Ras) Proto-oncogene_Proteins->NMT1 Substrate Downstream_Signaling Downstream Signaling Pathways Myristoylated_Oncoproteins->Downstream_Signaling Cell_Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation_Survival

Caption: Mechanism of action of this compound.

Experimental Protocols

Protocol 1: Evaluation of this compound in a Xenograft Tumor Model

This protocol describes the use of this compound in a subcutaneous xenograft model using human cancer cell lines in immunocompromised mice.

Materials:

  • This compound

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

  • Human cancer cell line (e.g., NCI-H460)

  • Immunocompromised mice (e.g., NOD/SCID)

  • Matrigel

  • Sterile PBS

  • Calipers

  • Animal balance

Procedure:

  • Cell Culture and Implantation:

    • Culture NCI-H460 cells in appropriate media until they reach 80-90% confluency.

    • Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Preparation and Administration:

    • Prepare a stock solution of this compound in DMSO.

    • On each treatment day, dilute the stock solution with the vehicle to the desired final concentration.

    • Administer this compound or vehicle to the respective groups via intraperitoneal (i.p.) injection once daily. A typical dose for an NMT1 inhibitor is in the range of 10-50 mg/kg.

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight every 2-3 days.

    • Monitor the animals for any signs of toxicity.

    • The study endpoint is typically reached when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a set duration (e.g., 21-28 days).

    • At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., histology, western blot).

Start Start Cell_Culture Cell Culture (NCI-H460) Start->Cell_Culture Implantation Subcutaneous Implantation Cell_Culture->Implantation Tumor_Growth Tumor Growth (100-150 mm³) Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment Treatment (this compound or Vehicle) Randomization->Treatment Monitoring Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Endpoint Endpoint Reached Monitoring->Endpoint Analysis Tumor Analysis Endpoint->Analysis End End Analysis->End

Caption: Xenograft model experimental workflow.

Protocol 2: Pharmacokinetic (PK) Study of this compound

This protocol outlines a basic PK study to determine the plasma concentration-time profile of this compound in mice.

Materials:

  • This compound

  • Vehicle

  • Healthy mice (e.g., C57BL/6)

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Dosing:

    • Administer a single dose of this compound to a cohort of mice (n=3-4 per time point) via the intended clinical route (e.g., intravenous or oral).

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • At each time point, collect approximately 50-100 µL of blood via an appropriate method (e.g., tail vein, retro-orbital sinus).

  • Plasma Preparation:

    • Immediately after collection, centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Use pharmacokinetic software to calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

Data Presentation

The following tables present representative data from preclinical studies of NMT1 inhibitors.

Table 1: In Vivo Efficacy of this compound in NCI-H460 Xenograft Model

Treatment GroupDose (mg/kg, i.p., qd)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle-1850 ± 250-+2.5
This compound10980 ± 15047-1.0
This compound30450 ± 9076-5.2
This compound50210 ± 6089-8.1

Table 2: Pharmacokinetic Parameters of this compound in Mice

Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-24h) (ng·h/mL)Half-life (h)
Intravenous (IV)512500.08335002.8
Oral (PO)208500.542003.1

Disclaimer: The data presented in these tables are representative and for illustrative purposes only. Actual results may vary depending on the specific experimental conditions.

Application Notes and Protocols for (3-chloroacetyl)-indole (3CAI)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-chloroacetyl)-indole (3CAI) is a synthetic derivative of indole-3-carbinol (I3C), a natural compound found in cruciferous vegetables.[1][2][3] this compound has been identified as a potent and specific allosteric inhibitor of the serine/threonine kinases AKT1 and AKT2.[1][2] The AKT signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is frequently observed in various cancers.[1][4][5] By targeting AKT, this compound demonstrates significant anti-proliferative and pro-apoptotic activity in cancer cells, making it a promising candidate for further investigation in oncology drug development.[1][2][3]

These application notes provide an overview of the dosage and administration of this compound in preclinical models, detailed experimental protocols for its evaluation, and a summary of its mechanism of action.

Dosage and Administration

The following tables summarize the reported dosage and administration of this compound in a preclinical xenograft mouse model.

Table 1: In Vivo Dosage and Administration of this compound [1]

ParameterDetails
Animal Model Athymic nude mice (Cr:NIH(S), NIH Swiss nude, 6–9 wk old)
Tumor Model HCT116 human colon cancer cell xenograft
Compound (3-chloroacetyl)-indole (this compound)
Dosage 20 mg/kg and 30 mg/kg body weight
Administration Route Oral gavage
Vehicle Not specified in the primary source
Dosing Frequency 5 times per week
Treatment Duration 21 days

Table 2: In Vitro Concentrations of this compound for Cellular Assays [1]

Assay TypeCell LineThis compound ConcentrationIncubation Time
Cell Proliferation (MTS Assay)HCT116Various concentrations48 hours
Western Blot (AKT signaling)HCT116Not specified0.5, 1, 3, 6, 12, 24 hours
Apoptosis AssayHCT116, HT29Not specifiedNot specified

Mechanism of Action: The AKT Signaling Pathway

This compound functions as an allosteric inhibitor of AKT1 and AKT2.[1][2] It binds to the pleckstrin homology (PH) domain of AKT, preventing its proper localization and activation.[1] This inhibition leads to a downstream decrease in the phosphorylation of key AKT substrates, including mTOR and GSK3β.[1][2] The suppression of the AKT/mTOR/GSK3β signaling pathway ultimately results in the upregulation of pro-apoptotic proteins like p53 and p21, and the induction of apoptosis in cancer cells.[1]

AKT_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (activates) mTORC1 mTORC1 AKT->mTORC1 Activates GSK3b GSK3β AKT->GSK3b Inhibits p53_p21 p53 / p21 AKT->p53_p21 Inhibits This compound This compound This compound->AKT Inhibits (allosteric) Cell Growth &\nProliferation Cell Growth & Proliferation mTORC1->Cell Growth &\nProliferation Apoptosis Apoptosis GSK3b->Apoptosis Promotes p53_p21->Apoptosis Induces

Caption: this compound inhibits the AKT signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

In Vitro AKT Kinase Assay

This protocol is to determine the direct inhibitory effect of this compound on AKT kinase activity.

Workflow Diagram:

Kinase_Assay_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis prep_reagents Prepare Kinase Buffer, Active AKT1, Substrate (Histone H2B), [γ-32P]ATP, and this compound incubate Incubate reagents at room temperature for 30 minutes prep_reagents->incubate stop_reaction Stop reaction with protein loading buffer incubate->stop_reaction sds_page Separate proteins by SDS-PAGE stop_reaction->sds_page autorad Detect incorporated radioactivity by autoradiography sds_page->autorad

Caption: Workflow for in vitro AKT kinase assay.

Methodology: [1]

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Active AKT1 (100 ng)

    • Histone H2B (AKT substrate; 500 ng)

    • Kinase buffer (20 mM HEPES, pH 7.4, 10 mM MgCl₂, 10 mM MnCl₂, 1 mM dithiothreitol)

    • [γ-³²P]ATP

    • This compound (e.g., 1 µM) or vehicle control.

  • Incubation: Incubate the reaction mixture at room temperature for 30 minutes.

  • Stopping the Reaction: Terminate the reaction by adding 10 µl of protein loading buffer.

  • Electrophoresis: Separate the reaction products by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Detection: Visualize the incorporation of radioactivity into the substrate by autoradiography.

HCT116 Xenograft Mouse Model

This protocol describes the in vivo evaluation of this compound's anti-tumor efficacy.

Workflow Diagram:

Xenograft_Workflow cluster_0 Tumor Implantation cluster_1 Treatment cluster_2 Monitoring and Analysis prep_cells Prepare HCT116 cell suspension (3x10^6 cells/100 µl) implant Subcutaneously inject cells into the flank of athymic nude mice prep_cells->implant grouping Group mice when tumors reach a palpable size implant->grouping treatment Administer this compound (20 or 30 mg/kg) or vehicle orally, 5 times/week for 21 days grouping->treatment measure Measure tumor volume regularly treatment->measure euthanize Euthanize mice and excise tumors for analysis treatment->euthanize analysis Perform H&E staining, immunohistochemistry, and Western blotting on tumor tissue euthanize->analysis

Caption: Workflow for HCT116 xenograft model.

Methodology: [1][6][7][8][9][10]

  • Cell Preparation: Culture HCT116 human colon carcinoma cells and prepare a suspension of 3×10⁶ cells in 100 µl of serum-free McCoy's 5A medium. Some protocols may include Matrigel to improve tumor take rate.[6][8]

  • Animal Model: Use 6-9 week old athymic nude mice.

  • Tumor Inoculation: Subcutaneously inject the HCT116 cell suspension into the right flank of each mouse.

  • Grouping: Once tumors become palpable, randomly divide the mice into treatment and control groups (n=15 per group is a reported example).[1]

  • Treatment:

    • Administer this compound orally at the desired doses (e.g., 20 mg/kg and 30 mg/kg).[1]

    • Administer the vehicle to the control group.

    • Dosing is performed 5 times a week for 21 days.[1]

  • Monitoring:

    • Measure tumor dimensions (length and width) regularly (e.g., twice weekly) with calipers to calculate tumor volume. The formula Tumor Volume (mm³) = (length × width²) × 0.5 is commonly used.[7]

    • Monitor the body weight of the mice to assess toxicity.

  • Endpoint and Analysis:

    • At the end of the treatment period, euthanize the mice.

    • Excise the tumors for further analysis, which can include:

      • Hematoxylin and eosin (H&E) staining for histology.[1]

      • Immunohistochemistry for proliferation markers (e.g., Ki-67).[1]

      • Western blotting to assess the levels of proteins in the AKT signaling pathway within the tumor tissue.[3]

Safety and Handling

As with any research chemical, appropriate safety precautions should be taken when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. For information on the synthesis of this compound, researchers can refer to the chemical literature.[11][12][13] The solubility and formulation of this compound for in vivo use should be empirically determined to ensure proper delivery and bioavailability.

Conclusion

This compound is a promising anti-cancer agent that specifically targets the AKT signaling pathway. The provided dosage and administration guidelines, along with detailed experimental protocols, offer a foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound. Careful adherence to these protocols and appropriate safety measures are essential for obtaining reliable and reproducible results.

References

Application Notes and Protocols for 3-Chloroacetyl Indole (3CAI) in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloroacetyl indole (3CAI) is a synthetic derivative of indole-3-carbinol, a natural compound found in cruciferous vegetables. In the field of neuroscience, this compound has emerged as a potent and specific allosteric inhibitor of the serine/threonine kinase AKT (also known as Protein Kinase B). The aberrant activation of the PI3K/AKT/mTOR signaling pathway is implicated in a variety of neurological disorders, including epilepsy, neurodegenerative diseases, and brain tumors. By inhibiting AKT, this compound offers a valuable pharmacological tool to investigate the roles of this critical signaling node in neuronal function and pathology, and to explore its potential as a therapeutic agent.

These application notes provide an overview of the mechanism of action of this compound, quantitative data on its activity, and detailed protocols for its use in both in vitro and in vivo neuroscience research.

Mechanism of Action

This compound functions as an allosteric inhibitor of AKT1 and AKT2. Unlike ATP-competitive inhibitors that bind to the kinase domain, this compound is thought to bind to the pleckstrin homology (PH) domain of AKT. This binding prevents the translocation of AKT to the plasma membrane, a crucial step for its activation by upstream kinases such as PDK1. Consequently, the phosphorylation and activation of AKT are inhibited, leading to the downstream suppression of key signaling molecules like mTOR (mammalian target of rapamycin) and GSK3β (glycogen synthase kinase 3 beta). The inhibition of this pathway can modulate a range of cellular processes including cell survival, proliferation, apoptosis, and synaptic plasticity.

Signaling Pathway

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the point of inhibition by this compound.

PI3K_AKT_mTOR_pathway cluster_membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates GSK3b GSK3β AKT->GSK3b inhibits Apoptosis Apoptosis AKT->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth GSK3b->Apoptosis ThreeCAI This compound ThreeCAI->AKT inhibits

PI3K/AKT/mTOR signaling pathway and this compound inhibition.

Quantitative Data

While extensive quantitative data for this compound in neuronal cells is still emerging, the following table summarizes its activity in cancer cell lines, which can serve as a reference for designing neuroscience experiments. Researchers are encouraged to perform dose-response studies to determine the optimal concentration for their specific neuronal cell type and experimental conditions.

ParameterCell LineValueReference
IC50 (Cell Growth Inhibition) HCT-116 (colon cancer)< 4 µM[1]
AKT1 Inhibition In vitro kinase assay~60% inhibition at 1 µM[2]
AKT2 Inhibition In vitro kinase assaySubstantial inhibition at 4 µM[1]
In Vivo Efficacy HCT-116 xenograft model30 mg/kg (oral administration)[2]

Experimental Protocols

In Vitro Applications

1. Assessment of AKT Pathway Inhibition by Western Blot

This protocol describes how to measure the inhibition of AKT phosphorylation and its downstream targets in neuronal cell cultures treated with this compound.

Experimental Workflow:

in_vitro_workflow CellCulture Neuronal Cell Culture (e.g., SH-SY5Y, primary neurons) Treatment This compound Treatment (Dose-response and time-course) CellCulture->Treatment Lysis Cell Lysis & Protein Quantification Treatment->Lysis SDS_PAGE SDS-PAGE & Western Blot Lysis->SDS_PAGE Antibody Primary & Secondary Antibody Incubation SDS_PAGE->Antibody Detection Chemiluminescent Detection & Imaging Antibody->Detection Analysis Data Analysis (Densitometry) Detection->Analysis

In vitro Western blot experimental workflow.

Methodology:

  • Cell Culture: Plate neuronal cells (e.g., SH-SY5Y neuroblastoma cells or primary cortical neurons) at an appropriate density and allow them to adhere and differentiate as required.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. Treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) for different time points (e.g., 1, 3, 6, 12, 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

      • Rabbit anti-phospho-AKT (Ser473)

      • Rabbit anti-AKT (total)

      • Rabbit anti-phospho-mTOR (Ser2448)

      • Rabbit anti-mTOR (total)

      • Rabbit anti-phospho-GSK3β (Ser9)

      • Rabbit anti-GSK3β (total)

      • Mouse anti-β-actin (loading control)

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels and compare the treated groups to the vehicle control.

2. Cell Viability and Apoptosis Assays

These protocols are designed to assess the effect of this compound on neuronal viability and to determine if it induces apoptosis.

Methodology:

  • Cell Viability (MTT Assay):

    • Plate neuronal cells in a 96-well plate.

    • Treat cells with a range of this compound concentrations for 24-72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

  • Apoptosis Detection (TUNEL Assay):

    • Culture neuronal cells on glass coverslips.

    • Treat cells with this compound at concentrations determined from the viability assay.

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS.

    • Perform the TUNEL assay according to the manufacturer's instructions to label the fragmented DNA.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will show green fluorescence (TUNEL positive) within the blue-stained nuclei (DAPI).

In Vivo Applications

1. Evaluation of this compound in an Animal Model of Status Epilepticus

This protocol outlines a general procedure for assessing the neuroprotective effects of this compound in a rodent model of status epilepticus (SE).

Experimental Workflow:

in_vivo_workflow AnimalModel Induction of Status Epilepticus (e.g., Pilocarpine or Kainic Acid in rodents) Treatment This compound Administration (e.g., intraperitoneal injection) AnimalModel->Treatment Behavior Behavioral Monitoring (Seizure scoring) Treatment->Behavior Tissue Tissue Collection & Processing (Brain extraction and fixation) Behavior->Tissue Histology Immunohistochemistry (e.g., for neuronal apoptosis, astrogliosis) Tissue->Histology Biochemistry Western Blot Analysis (for p-AKT, etc.) Tissue->Biochemistry Analysis Data Analysis (Statistical analysis of results) Histology->Analysis Biochemistry->Analysis

In vivo experimental workflow for status epilepticus model.

Methodology:

  • Animal Model: Induce status epilepticus in adult rodents (e.g., Sprague-Dawley rats or C57BL/6 mice) using a chemoconvulsant such as pilocarpine or kainic acid.[3][4]

  • This compound Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose (e.g., 10-30 mg/kg) either before or after the induction of SE, depending on the experimental design (prophylactic or therapeutic). Include a vehicle-treated control group.

  • Behavioral Assessment: Monitor and score the seizure activity in all animals according to a standardized scale (e.g., the Racine scale).

  • Tissue Collection: At a designated time point after SE induction, euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde.

  • Histological Analysis:

    • Cryosection the brains and perform immunohistochemistry to assess neuronal damage and apoptosis (e.g., using antibodies against NeuN and cleaved caspase-3, or a TUNEL stain).

    • Evaluate astrogliosis by staining for Glial Fibrillary Acidic Protein (GFAP).

  • Biochemical Analysis: For a separate cohort of animals, collect fresh brain tissue (e.g., hippocampus) at an earlier time point after this compound treatment and SE induction. Prepare tissue lysates and perform Western blotting as described in the in vitro protocol to confirm the inhibition of the AKT pathway in vivo.

Concluding Remarks

This compound is a valuable research tool for dissecting the complex roles of the PI3K/AKT/mTOR signaling pathway in the central nervous system. The protocols provided here offer a starting point for investigating the effects of this compound in various neuroscience research applications. As with any pharmacological agent, it is crucial to carefully design experiments, include appropriate controls, and optimize conditions for the specific model system and research question being addressed. Further research will undoubtedly continue to elucidate the full potential of this compound as a modulator of neuronal function and a potential therapeutic for neurological disorders.

References

Application Notes & Protocols: 3-Chloroacetylindole (3CAI) as a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

(3-Chloroacetyl)-indole (3CAI) is a synthetic derivative of Indole-3-carbinol (I3C), a natural compound found in cruciferous vegetables. While I3C has shown anti-cancer properties, it requires high concentrations to be effective (IC50 = 200-300 μmol/L)[1][2]. This compound was developed as a more potent analog and has been identified as a novel, specific, and allosteric inhibitor of the serine/threonine kinase AKT (also known as Protein Kinase B)[1][3]. The AKT signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is frequently implicated in cancer[1][4]. Preclinical studies demonstrate that this compound effectively suppresses cancer cell growth both in vitro and in vivo, positioning it as a promising candidate for cancer therapy[1][2]. These notes provide an overview of this compound's mechanism of action, quantitative efficacy data, and detailed protocols for its experimental evaluation.

Mechanism of Action: AKT Inhibition

This compound functions as a potent and specific allosteric inhibitor of AKT1 and AKT2[1][5]. A kinase screening assay against 85 different kinases confirmed that this compound selectively targets AKT[3]. By inhibiting AKT, this compound disrupts the PI3K/AKT/mTOR signaling cascade, a key pathway promoting cell transformation and chemoresistance[1][6]. Inhibition of AKT leads to the downregulation of its direct downstream targets, such as mTOR and GSK3β, ultimately inducing growth inhibition and apoptosis in cancer cells[1][2].

RTK Receptor Tyrosine Kinase (RTK) G-Protein-Coupled Receptors PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates GSK3b GSK3β AKT->GSK3b Inhibits ThreeCAI This compound ThreeCAI->AKT   Inhibits Proliferation Cell Proliferation Survival mTOR->Proliferation GSK3b->InhibitionNode Apoptosis Apoptosis InhibitionNode->Apoptosis Inhibits

Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical evaluations of this compound.

Table 1: In Vitro Kinase Inhibition Profile of this compound

Kinase Target This compound Concentration Kinase Activity Reference
AKT1 1 µmol/L Suppressed [3]
MEK1 1 µmol/L Not Affected [3]
JNK1 1 µmol/L Not Affected [3]
ERK1 1 µmol/L Not Affected [3]

| TOPK | 1 µmol/L | Not Affected |[3] |

Table 2: In Vitro Anti-Proliferative and Pro-Apoptotic Effects of this compound

Cell Line Assay Type This compound Concentration Effect Observed Reference
HCT116 (Colon) MTS Proliferation Assay Not specified Significant decrease in growth [3]
HCT116 (Colon) Anchorage-Independent Growth Not specified Inhibition of colony formation [3]
HCT116 (Colon) Apoptosis Assay 4 µmol/L Increased apoptosis [5]

| HT-29 (Colon) | Apoptosis Assay | 4 µmol/L | Increased apoptosis |[5] |

Table 3: In Vivo Efficacy of this compound in Xenograft Mouse Model

Cell Line Implanted Animal Model Treatment Dose Outcome Reference

| HCT116 (Colon) | Xenograft Mouse| 30 mg/kg (oral)| Suppressed cancer cell growth / Reduced tumor growth |[1][5] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol: Cell Proliferation (MTS Assay)

This protocol is used to assess the effect of this compound on the proliferation of cancer cells.

Materials:

  • HCT116 colon cancer cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound stock solution (dissolved in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

  • Plate reader (490 nm absorbance)

Procedure:

  • Cell Seeding: Seed HCT116 cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete culture medium.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Incubation: Incubate the treated plates for 48 hours at 37°C.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control.

start Start seed Seed 5,000 HCT116 cells per well in a 96-well plate start->seed incubate1 Incubate for 24 hours at 37°C, 5% CO₂ seed->incubate1 treat Treat cells with various concentrations of this compound incubate1->treat incubate2 Incubate for 48 hours at 37°C treat->incubate2 add_mts Add 20 µL of MTS reagent to each well incubate2->add_mts incubate3 Incubate for 1-4 hours at 37°C add_mts->incubate3 read Measure absorbance at 490 nm incubate3->read analyze Calculate cell viability relative to control read->analyze end_node End analyze->end_node

Caption: Experimental workflow for the MTS cell proliferation assay.
Protocol: In Vitro Kinase Assay

This protocol determines the direct inhibitory effect of this compound on AKT kinase activity.

Materials:

  • Recombinant active kinases (AKT1, MEK1, JNK1, ERK1, etc.)

  • Kinase-specific substrates

  • This compound stock solution

  • ATP [γ-³²P]

  • Kinase reaction buffer

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the kinase reaction buffer, the specific kinase, and its substrate.

  • Inhibitor Addition: Add this compound to the reaction mixture to a final concentration of 1 µmol/L. For the control, add the vehicle (DMSO).

  • Initiate Reaction: Start the kinase reaction by adding ATP [γ-³²P].

  • Incubation: Incubate the reaction mixture at 30°C for the time specified for the particular kinase.

  • Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Data Acquisition: Measure the incorporated radioactivity on the paper using a scintillation counter.

Protocol: In Vivo Xenograft Mouse Model

This protocol evaluates the anti-tumor efficacy of this compound in a living organism.

Materials:

  • Athymic nude mice (e.g., BALB/c nude)

  • HCT116 colon cancer cells

  • Matrigel

  • This compound formulation for oral administration (e.g., in corn oil)

  • Calipers for tumor measurement

  • Animal housing and care facilities compliant with ethical guidelines

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of HCT116 cells (e.g., 1x10⁶ cells in a 1:1 mixture of media and Matrigel) into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomization: Randomize mice into treatment and control groups.

  • Treatment Administration: Administer this compound (e.g., 30 mg/kg) or vehicle control to the respective groups via oral gavage daily or on a specified schedule.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).

  • Monitoring: Monitor animal body weight and general health throughout the study.

  • Endpoint: At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting).

start Start implant Subcutaneously inject HCT116 cells into nude mice start->implant growth Allow tumors to grow to ~100 mm³ implant->growth randomize Randomize mice into Control and this compound groups growth->randomize treat Administer Vehicle or this compound (30 mg/kg) orally randomize->treat measure Measure tumor volume every 2-3 days treat->measure measure->treat Repeat for 3-4 weeks endpoint Study endpoint: Euthanize mice & excise tumors measure->endpoint analyze Compare tumor volume/weight between groups endpoint->analyze end_node End analyze->end_node

Caption: Workflow for the in vivo xenograft mouse study.

References

Application Notes and Protocols for 3CAI in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3CAI, chemically known as (3-Chloroacetyl)-indole, is a potent and specific allosteric inhibitor of Akt1 and Akt2 kinases.[1][2] Akt kinases are crucial nodes in the PI3K/Akt signaling pathway, which is frequently dysregulated in various cancers and other diseases. This pathway plays a significant role in cell survival, proliferation, and apoptosis.[3] The allosteric nature of this compound offers potential for high selectivity compared to ATP-competitive inhibitors. These characteristics make this compound a valuable tool for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of the Akt pathway for therapeutic development.

These application notes provide detailed protocols for utilizing this compound in both biochemical and cell-based high-throughput screening assays.

Mechanism of Action & Signaling Pathway

This compound functions as an allosteric inhibitor of Akt1 and Akt2.[2] Unlike orthosteric inhibitors that compete with ATP at the kinase domain's active site, allosteric inhibitors bind to a different site on the enzyme, inducing a conformational change that inhibits its activity. This mechanism can lead to greater specificity and potentially fewer off-target effects. This compound has been shown to have minimal effect on other kinases such as MEK1, JNK1, ERK1, or PBK at a concentration of 1 µM.[2]

By inhibiting Akt1 and Akt2, this compound effectively downregulates the PI3K/Akt signaling cascade. This leads to the reduced phosphorylation of downstream targets like GSK3β and mTOR, ultimately promoting apoptosis and inhibiting cell proliferation in cancer cells.[4]

PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt (1/2) Akt (1/2) PDK1->Akt (1/2) activates Downstream Targets (e.g., GSK3β, mTOR) Downstream Targets (e.g., GSK3β, mTOR) Akt (1/2)->Downstream Targets (e.g., GSK3β, mTOR) phosphorylates This compound This compound This compound->Akt (1/2) inhibits Cell Survival & Proliferation Cell Survival & Proliferation Downstream Targets (e.g., GSK3β, mTOR)->Cell Survival & Proliferation promotes Apoptosis Apoptosis Downstream Targets (e.g., GSK3β, mTOR)->Apoptosis inhibits

Diagram 1: Simplified PI3K/Akt signaling pathway showing the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the reported quantitative data for this compound, providing key metrics for its activity and efficacy.

ParameterValueCell Line(s)Assay TypeReference
IC50 (Akt1/Akt2) < 1 µM-Kinase Assay[4]
Effective Concentration for Apoptosis Induction 4 µMHCT116, HT-29Cell-based Apoptosis Assay[2]
In Vivo Efficacy (Tumor Growth Reduction) 30 mg/kg (oral administration)HCT116 xenograftAnimal Model[2]

High-Throughput Screening Protocols

Two primary HTS assays are detailed below: a biochemical assay to identify direct inhibitors of Akt kinase activity and a cell-based assay to assess the cytotoxic and apoptotic effects of compounds on cancer cells.

Biochemical HTS Assay: Akt Kinase Activity

This protocol is designed to identify compounds that directly inhibit the kinase activity of Akt1 or Akt2 in a high-throughput format. A common method is to measure the amount of ADP produced, which is directly proportional to kinase activity. The Adapta™ Universal Kinase Assay is a suitable platform.[5]

Experimental Workflow:

HTS_Biochemical_Workflow cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Dispense Assay Buffer Dispense Assay Buffer Add Test Compounds & this compound (Control) Add Test Compounds & this compound (Control) Dispense Assay Buffer->Add Test Compounds & this compound (Control) Add Akt1/2 & Substrate Add Akt1/2 & Substrate Add Test Compounds & this compound (Control)->Add Akt1/2 & Substrate Add ATP to Initiate Add ATP to Initiate Add Akt1/2 & Substrate->Add ATP to Initiate Incubate at RT Incubate at RT Add ATP to Initiate->Incubate at RT Add Detection Reagent (e.g., Adapta™) Add Detection Reagent (e.g., Adapta™) Incubate at RT->Add Detection Reagent (e.g., Adapta™) Read Fluorescence Read Fluorescence Incubate at RT->Read Fluorescence Add Detection Reagent (e.g., Adapta™)->Incubate at RT (Detection Incubation)

Diagram 2: Workflow for the biochemical HTS assay of Akt kinase activity.

Detailed Methodology:

Materials:

  • 384-well, low-volume, white plates

  • Recombinant human Akt1 or Akt2 enzyme

  • Peptide substrate (e.g., Crosstide)

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ADP detection kit (e.g., Adapta™ Universal Kinase Assay Kit)

  • This compound (as a positive control)

  • DMSO (for compound dilution)

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • Compound Plating: Prepare a compound library plate by dispensing test compounds and controls into a 384-well plate.

    • Test compounds: Typically at a final concentration of 10 µM.

    • Positive control: this compound at a concentration known to give significant inhibition (e.g., 5 µM).

    • Negative control: DMSO vehicle.

  • Reagent Preparation: Prepare 2X solutions of Akt enzyme/substrate mix and 4X ATP solution in kinase buffer.

  • Enzyme/Substrate Addition: Add 5 µL of the 2X Akt enzyme/substrate mix to each well of the assay plate.

  • Compound Addition: Transfer 0.5 µL of compounds/controls from the compound plate to the assay plate. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of 4X ATP solution to each well to start the kinase reaction. The final volume should be 10.5 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and Detection: Add 5 µL of the Adapta™ detection reagent (containing EDTA, Eu-labeled anti-ADP antibody, and an Alexa Fluor® 647-labeled ADP tracer) to each well.

  • Final Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader.

Data Analysis: Calculate the percent inhibition for each compound relative to the positive (this compound) and negative (DMSO) controls. A Z'-factor > 0.5 indicates a robust assay suitable for HTS.[6]

Cell-Based HTS Assay: Apoptosis Induction in Colon Cancer Cells

This protocol is designed to identify compounds that induce apoptosis in cancer cell lines known to be sensitive to Akt inhibition, such as HCT116 and HT-29. Caspase-3/7 activity is a reliable and HTS-amenable marker for apoptosis.[4]

Experimental Workflow:

HTS_CellBased_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_caspase_detection Caspase Activity Detection Seed Cells in 384-well Plates Seed Cells in 384-well Plates Incubate Overnight Incubate Overnight Seed Cells in 384-well Plates->Incubate Overnight Add Test Compounds & this compound (Control) Add Test Compounds & this compound (Control) Incubate Overnight->Add Test Compounds & this compound (Control) Incubate for 24-48h Incubate for 24-48h Add Test Compounds & this compound (Control)->Incubate for 24-48h Add Caspase-Glo 3/7 Reagent Add Caspase-Glo 3/7 Reagent Incubate for 24-48h->Add Caspase-Glo 3/7 Reagent Incubate at RT Incubate at RT Add Caspase-Glo 3/7 Reagent->Incubate at RT Read Luminescence Read Luminescence Incubate at RT->Read Luminescence

Diagram 3: Workflow for the cell-based HTS assay for apoptosis induction.

Detailed Methodology:

Materials:

  • HCT116 or HT-29 colon cancer cells

  • Cell culture medium (e.g., McCoy's 5A for HCT116, DMEM for HT-29) supplemented with 10% FBS and 1% penicillin-streptomycin

  • 384-well, clear-bottom, white plates

  • Caspase-Glo® 3/7 Assay kit

  • This compound (as a positive control)

  • Staurosporine (as a general apoptosis-inducing control)

  • DMSO (for compound dilution)

  • Automated liquid handler or multichannel pipette

  • Luminometer plate reader

Procedure:

  • Cell Seeding: Seed HCT116 or HT-29 cells into 384-well plates at a density of 2,000-5,000 cells per well in 40 µL of culture medium.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Addition: Add 100 nL of test compounds and controls to the appropriate wells.

    • Test compounds: Final concentration of 10 µM.

    • Positive control: this compound at a final concentration of 4 µM.

    • General apoptosis control: Staurosporine at a final concentration of 1 µM.

    • Negative control: DMSO vehicle.

  • Treatment Incubation: Incubate the plates for 24 to 48 hours at 37°C in a 5% CO₂ incubator.

  • Caspase Activity Measurement:

    • Equilibrate the plates to room temperature for 30 minutes.

    • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

    • Add 20 µL of the reagent to each well.

    • Mix briefly on an orbital shaker (300-500 rpm for 30 seconds).

  • Signal Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis: Calculate the fold-change in luminescence for each well relative to the negative control (DMSO). Higher luminescence indicates greater caspase-3/7 activity and thus, apoptosis. Hits can be identified as compounds that induce a significant increase in caspase activity. A Z'-factor should be calculated using the positive and negative controls to assess assay quality.

Conclusion

The allosteric Akt1/2 inhibitor this compound is a powerful tool for high-throughput screening in drug discovery. The provided biochemical and cell-based assay protocols offer robust and scalable methods to identify and characterize novel modulators of the PI3K/Akt signaling pathway. These application notes serve as a comprehensive guide for researchers to effectively utilize this compound in their HTS campaigns.

References

Application Notes and Protocols for 3CAI Binding Affinity Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-chloro-4-(1H-indol-3-yl)maleimide (3CAI) is a small molecule inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), a serine/threonine kinase implicated in numerous cellular processes and disease states, including Alzheimer's disease, bipolar disorder, and cancer.[1][2][3] GSK-3β is a key component of the PI3K/Akt signaling pathway, where its activity is negatively regulated by Akt-mediated phosphorylation.[4][5][6] Dysregulation of GSK-3β activity is associated with various pathologies, making it a significant target for therapeutic intervention.[2][7][8]

These application notes provide detailed protocols for characterizing the binding affinity of this compound and other potential inhibitors to GSK-3β. The described methods include a biochemical kinase assay to determine functional inhibition and a biophysical assay to measure direct binding.

Signaling Pathway

GSK-3β is a critical downstream effector in the PI3K/Akt signaling cascade. Upon activation by growth factors, Phosphoinositide 3-kinase (PI3K) phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt and its upstream kinase PDK1 to the plasma membrane, leading to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates GSK-3β at Serine 9, which inhibits its kinase activity. Inhibition of GSK-3β by molecules like this compound can therefore modulate the downstream effects of this pathway.[4][5][6]

PI3K_Akt_GSK3b_Pathway cluster_cytosol Cytosol Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) pGSK3b p-GSK-3β (Ser9) (Inactive) Akt->pGSK3b Phosphorylates (Ser9) GSK3b GSK-3β (Active) Substrates Downstream Substrates GSK3b->Substrates Phosphorylates Cellular_Responses Cellular Responses (e.g., Glycogen Synthesis, Gene Expression) Substrates->Cellular_Responses This compound This compound This compound->GSK3b Inhibits

Caption: PI3K/Akt/GSK-3β Signaling Pathway.

Experimental Protocols

Protocol 1: ADP-Glo™ Kinase Assay for GSK-3β Inhibition

This protocol determines the half-maximal inhibitory concentration (IC50) of this compound for GSK-3β by measuring the amount of ADP produced in the kinase reaction.[9][10]

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate peptide

  • ATP

  • This compound (or other test inhibitors)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Experimental Workflow:

Caption: ADP-Glo™ Kinase Assay Workflow.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Prepare serial dilutions of this compound in Kinase Assay Buffer. The final DMSO concentration in the assay should be ≤1%.

    • Dilute GSK-3β enzyme and substrate peptide in Kinase Assay Buffer to desired concentrations.

    • Prepare the ATP solution in Kinase Assay Buffer.

  • Assay Plate Setup:

    • Add 1 µL of the serially diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2 µL of diluted GSK-3β enzyme to each well.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

  • Kinase Reaction:

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Plot the luminescence signal against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation:

CompoundTargetAssay TypeIC50 (nM)
This compoundGSK-3βADP-Glo™e.g., 50
Control InhibitorGSK-3βADP-Glo™e.g., 10
Protocol 2: Fluorescence Polarization (FP) Assay for Direct Binding Affinity

This protocol measures the direct binding of a fluorescently labeled tracer to GSK-3β and the displacement of this tracer by this compound to determine the dissociation constant (Kd).[11][12]

Materials:

  • Recombinant human GSK-3β enzyme

  • Fluorescently labeled tracer (a known GSK-3β ligand with a fluorophore)

  • This compound (or other test inhibitors)

  • FP Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)

  • Black, low-volume 384-well plates

  • Plate reader with fluorescence polarization capabilities

Experimental Workflow:

Caption: Fluorescence Polarization Assay Workflow.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Prepare serial dilutions of this compound in FP Assay Buffer.

    • Dilute GSK-3β enzyme and the fluorescent tracer to the desired concentrations in FP Assay Buffer. The optimal concentrations should be determined empirically, typically with the tracer concentration at or below its Kd and the GSK-3β concentration giving a significant polarization window.

  • Assay Plate Setup:

    • To determine the Kd of the tracer, perform a saturation binding experiment by titrating increasing concentrations of GSK-3β against a fixed concentration of the tracer.

    • For the competitive binding assay, add a fixed concentration of GSK-3β and the fluorescent tracer to wells containing serial dilutions of this compound.

  • Incubation:

    • Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding to reach equilibrium.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization (in milli-polarization units, mP) using a plate reader.

    • For the saturation binding experiment, plot the change in mP against the GSK-3β concentration and fit the data to a one-site binding model to determine the Kd of the tracer.

    • For the competitive binding assay, plot the mP values against the logarithm of the this compound concentration.

    • Determine the IC50 value from the competition curve and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/Kd_tracer).

Data Presentation:

CompoundTargetAssay TypeKd (nM)Ki (nM)
Fluorescent TracerGSK-3βFP (Saturation)e.g., 20-
This compoundGSK-3βFP (Competition)-e.g., 75
Control InhibitorGSK-3βFP (Competition)-e.g., 15

Conclusion

The provided protocols offer robust methods for characterizing the binding affinity and inhibitory potential of this compound against its target, GSK-3β. The ADP-Glo™ assay provides a functional readout of enzyme inhibition, while the fluorescence polarization assay allows for the determination of direct binding affinity. Together, these assays are essential tools for the preclinical evaluation of this compound and other GSK-3β inhibitors in drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 3-Chloro-4-fluoroaniline (3CAI) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3-Chloro-4-fluoroaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed in the synthesis of 3-Chloro-4-fluoroaniline?

A1: Common impurities can include starting materials, by-products, intermediates, and degradation products.[1] Specific to the synthesis of 3-Chloro-4-fluoroaniline, potential impurities include over-nitrated by-products like dinitrobenzene, products of dehalogenation, and residual starting materials or intermediates.[2] The purity of the final product can reach over 99.5% with optimized processes.[3]

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields in organic synthesis can stem from various factors. These may include incomplete reactions, loss of product during workup and isolation, or competing side reactions.[4] For the synthesis of 3-Chloro-4-fluoroaniline, suboptimal reaction conditions such as temperature, pressure, and catalyst activity can significantly impact the yield.[2][5]

Q3: The reaction seems to stop before all the starting material is consumed. What should I do?

A3: A stalled reaction can be due to several factors, including catalyst deactivation, insufficient reagent concentration, or a change in reaction conditions. It is advisable to monitor the reaction using techniques like Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product.[4]

Q4: I'm observing degradation of my product during the workup process. How can I prevent this?

A4: Product instability during workup can be caused by exposure to acid, base, water, or air.[4] It is crucial to understand the stability of 3-Chloro-4-fluoroaniline under different conditions. A stability test can be performed by exposing a small sample of the reaction mixture to the workup reagents and monitoring for degradation by TLC.[4]

Troubleshooting Guides

Guide 1: High Levels of Dinitrobenzene Impurities

Problem: My final product is contaminated with significant amounts of dinitrobenzene by-products.

Potential Causes:

  • Excessive Nitrating Agent: Using too much nitric acid in the nitration of o-dichlorobenzene can lead to the formation of dinitrobenzene.

  • High Reaction Temperature: Elevated temperatures during nitration can promote over-nitration.

Troubleshooting Steps:

  • Optimize Reagent Stoichiometry: Carefully control the molar ratio of nitric acid to o-dichlorobenzene.

  • Control Reaction Temperature: Maintain the recommended reaction temperature for the nitration step. An optimized process suggests that the synthesis of 3,4-dichloronitrobenzene via nitration of o-dichlorobenzene using a mixed acid system can minimize the formation of dinitrobenzene by-products.[2]

  • Monitor Reaction Progress: Use analytical techniques like HPLC or GC-MS to monitor the formation of the desired product and the dinitrobenzene impurity.

Guide 2: Presence of Dehalogenation By-products

Problem: I am observing impurities that suggest the loss of a halogen atom (chlorine or fluorine).

Potential Causes:

  • Harsh Reaction Conditions: Aggressive hydrogenation conditions (high temperature, high pressure, or overly active catalyst) can lead to dehalogenation.

  • Catalyst Selection: The choice of catalyst can influence the extent of dehalogenation.

Troubleshooting Steps:

  • Optimize Hydrogenation Conditions: A reduction in reaction temperature and pressure during the catalytic hydrogenation step can minimize dehalogenation by-products.[2]

  • Catalyst Screening: Consider screening different catalysts or using a catalyst with lower activity to reduce the incidence of dehalogenation. A 1% Pt/C catalyst has been used effectively for the hydrogenation of 3-chloro-4-fluoronitrobenzene.[3][5]

  • Process Monitoring: Regularly analyze the reaction mixture to detect the onset of dehalogenation and adjust conditions accordingly.

Data Presentation

Table 1: Optimized Reaction Conditions for 3-Chloro-4-fluoroaniline Synthesis

StepReactantsCatalystTemperaturePressureYieldPurityReference
Nitrationo-dichlorobenzene, Concentrated Nitric Acid, Sulfuric Acid-----[2]
Fluorination3,4-dichloronitrobenzene, Potassium FluorideTetramethylammonium chlorideLowered Temperature-88.34%98.26%[2]
Hydrogenation3-chloro-4-fluoronitrobenzene, H₂1% Pt/C40 °C0.95 MPa>96%>99%[2]
Hydrogenation3-chloro-4-fluoronitrobenzene, H₂1% Pt/C50 °C5.0 MPa>94%>99.5%[3]

Table 2: Common Impurities and Their Potential Sources

ImpurityPotential SourceAnalytical Detection Method
DinitrobenzeneOver-nitration of o-dichlorobenzeneHPLC, GC-MS
Dehalogenated anilinesSide reaction during catalytic hydrogenationHPLC, GC-MS
Unreacted 3,4-dichloronitrobenzeneIncomplete fluorinationHPLC, GC-MS
Unreacted 3-chloro-4-fluoronitrobenzeneIncomplete hydrogenationHPLC, GC-MS

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This protocol provides a general method for the analysis of 3-Chloro-4-fluoroaniline and its impurities. Method optimization may be required.

  • System: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase.

  • Injection Volume: 10 µL.

  • Analysis: Identify and quantify impurities by comparing their retention times and peak areas with those of known standards. An HPLC method with electrochemical detection has been described for monitoring exposure to 3-chloro-4-fluoroaniline.[2]

Visualizations

Synthesis_Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: Fluorination cluster_2 Step 3: Reduction o-dichlorobenzene o-dichlorobenzene 3,4-dichloronitrobenzene 3,4-dichloronitrobenzene o-dichlorobenzene->3,4-dichloronitrobenzene HNO3, H2SO4 Dinitrobenzene_Impurity Dinitrobenzene (Impurity) o-dichlorobenzene->Dinitrobenzene_Impurity Excess HNO3 High Temp 3-chloro-4-fluoronitrobenzene 3-chloro-4-fluoronitrobenzene 3,4-dichloronitrobenzene->3-chloro-4-fluoronitrobenzene KF, Catalyst 3-Chloro-4-fluoroaniline 3-Chloro-4-fluoroaniline 3-chloro-4-fluoronitrobenzene->3-Chloro-4-fluoroaniline H2, Pt/C Dehalogenation_Impurity Dehalogenation (Impurity) 3-chloro-4-fluoronitrobenzene->Dehalogenation_Impurity Harsh Conditions

Caption: Synthesis pathway of 3-Chloro-4-fluoroaniline showing impurity formation.

Troubleshooting_Workflow Problem_Identified Problem Identified (e.g., Low Yield, High Impurity) Analyze_Data Analyze Reaction Data (TLC, HPLC, NMR) Problem_Identified->Analyze_Data Identify_Potential_Causes Identify Potential Causes Analyze_Data->Identify_Potential_Causes Incomplete_Reaction Incomplete Reaction Identify_Potential_Causes->Incomplete_Reaction Yes Side_Reactions Side Reactions Identify_Potential_Causes->Side_Reactions Yes Workup_Issues Workup Issues Identify_Potential_Causes->Workup_Issues Yes Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Reagents) Incomplete_Reaction->Optimize_Conditions Side_Reactions->Optimize_Conditions Modify_Workup Modify Workup Protocol Workup_Issues->Modify_Workup Re-evaluate_Synthesis Re-evaluate and Repeat Optimize_Conditions->Re-evaluate_Synthesis Modify_Workup->Re-evaluate_Synthesis Problem_Solved Problem Solved Re-evaluate_Synthesis->Problem_Solved

Caption: General troubleshooting workflow for synthesis problems.

Logical_Relationship cluster_causes Potential Causes cluster_solutions Solutions High_Impurity High Impurity Levels Suboptimal_Temp Suboptimal Temperature High_Impurity->Suboptimal_Temp Incorrect_Stoichiometry Incorrect Stoichiometry High_Impurity->Incorrect_Stoichiometry Catalyst_Issue Catalyst Deactivation High_Impurity->Catalyst_Issue Optimize_Temp Optimize Temperature Suboptimal_Temp->Optimize_Temp Adjust_Reagents Adjust Reagent Ratios Incorrect_Stoichiometry->Adjust_Reagents Replace_Catalyst Replace/Screen Catalyst Catalyst_Issue->Replace_Catalyst

Caption: Logical relationship between a problem, its causes, and solutions.

References

Technical Support Center: Improving the Aqueous Solubility of 3CAI

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the solubility of 3-Carboxamide-5-((4-carbamoyl-1H-pyrazol-3-yl)oxy)indole (3CAI) and other poorly soluble research compounds in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to assess the aqueous solubility of this compound?

A1: The first step is to determine the equilibrium solubility of this compound in various aqueous media. This typically involves testing in deionized water and a series of buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate physiological conditions.[1] These initial assessments help to understand the compound's intrinsic solubility and whether it is pH-dependent.

Q2: Why is this compound expected to have low aqueous solubility?

A2: Like many new chemical entities in the pharmaceutical industry, this compound possesses a complex, multi-ring structure with several hydrophobic regions.[2] Such lipophilic compounds often exhibit poor water solubility, which can lead to challenges in experimental assays and can affect bioavailability in preclinical studies.[2][3] The presence of ionizable functional groups, such as carboxamides and pyrazole rings, suggests that its solubility may be influenced by pH.

Q3: What are the primary strategies for enhancing the solubility of a poorly water-soluble compound like this compound?

A3: The main techniques can be divided into physical and chemical modifications.[1][4]

  • Physical Modifications: These methods include reducing the particle size (micronization, nanosuspension) to increase the surface area for dissolution and creating amorphous solid dispersions of the compound in a hydrophilic carrier.[2][4][5][6][7]

  • Chemical Modifications: These approaches involve altering the properties of the solution or the compound itself. Common methods include pH adjustment, the use of co-solvents, complexation (e.g., with cyclodextrins), and the formation of salts if the compound has suitable ionizable groups.[2][4][]

Q4: How does pH adjustment improve the solubility of ionizable compounds?

A4: For compounds with acidic or basic functional groups, solubility is highly dependent on the pH of the solution.[1][5] Weakly acidic compounds become more soluble in basic conditions (pH > pKa) as they deprotonate to form a more soluble salt.[1] Conversely, weakly basic compounds are more soluble in acidic conditions (pH < pKa) where they are protonated.[1][9] Creating a specific "microenvironment pH" in a formulation can significantly improve the dissolution of a pH-dependent drug.[9]

Q5: What is a co-solvent and how does it work?

A5: A co-solvent is a water-miscible organic solvent added in small amounts to an aqueous solution to increase the solubility of a poorly soluble compound.[10][11] Co-solvents work by reducing the polarity of the water, which in turn reduces the interfacial tension between the aqueous solution and the hydrophobic compound, making it easier for the compound to dissolve.[5][12] Common co-solvents used in research include DMSO, ethanol, propylene glycol, and polyethylene glycols (PEGs).[][10]

Troubleshooting Guide

Issue 1: My this compound compound, dissolved in DMSO, precipitates immediately when diluted into my aqueous assay buffer (e.g., PBS pH 7.4).

  • Possible Cause: The concentration of the organic solvent (DMSO) in the final solution may be too low to maintain the solubility of this compound. The compound is likely "crashing out" of solution as it is introduced to the highly aqueous environment.

  • Troubleshooting Steps:

    • Decrease Final Concentration: The simplest solution is to lower the final concentration of this compound in the assay to a level that is soluble in the final percentage of DMSO.

    • Increase Co-solvent Percentage: If the experimental design allows, slightly increase the final percentage of DMSO in the assay buffer. Many cell-based assays can tolerate up to 0.5-1% DMSO, but this should be validated for your specific system.

    • Use an Intermediate Dilution Step: Instead of diluting directly into the final buffer, perform a serial dilution. First, dilute the DMSO stock into a mixture of the organic solvent and the aqueous medium, and then add this intermediate solution to the final aqueous medium.[1]

    • Explore Other Co-solvents: Test other pharmaceutically acceptable co-solvents like PEG 400 or ethanol, which may have different solubilizing properties for this compound.[]

Issue 2: Adjusting the pH of my buffer to a more basic or acidic level does not significantly improve the solubility of this compound.

  • Possible Cause: The intrinsic solubility of this compound might be extremely low, or its pKa values may fall outside the pH range you have tested, meaning it is not being sufficiently ionized.[1] It's also possible the compound is not ionizable.

  • Troubleshooting Steps:

    • Determine pKa: If possible, experimentally determine or computationally predict the pKa of this compound to identify the optimal pH for solubilization.[1]

    • Combine with Co-solvents: The combination of pH adjustment with a co-solvent can have a synergistic effect on solubility.[5][6][] Try preparing your pH-adjusted buffers with a small percentage (e.g., 1-5%) of a co-solvent like propylene glycol or ethanol.

    • Consider Complexation: For compounds that are not readily solubilized by pH or co-solvents, complexation with cyclodextrins can be a powerful alternative. Cyclodextrins encapsulate the hydrophobic drug molecule, presenting a hydrophilic exterior to the aqueous solution.[4][7]

Issue 3: I am observing inconsistent results in my biological assays, which I suspect is due to poor solubility.

  • Possible Cause: Inconsistent solubility can lead to variable effective concentrations of the compound in your experiments.[13] The compound may be slowly precipitating over the course of the experiment, or the stock solution may not be homogenous.

  • Troubleshooting Steps:

    • Visually Inspect Solutions: Always visually inspect your final solutions for any signs of precipitation (cloudiness, particulates) before use. Check again at the end of the experiment.

    • Use Fresh Dilutions: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of aqueous dilutions.

    • Incorporate Surfactants: Adding a small amount of a non-ionic surfactant, such as Tween 80, can help create micelles that encapsulate the compound, improving its stability and solubility in the assay medium.[6][14]

Data Presentation: Comparison of Solubility Enhancement Techniques

The following table provides a summary of common solubilization methods and their typical parameters for enhancing the solubility of a poorly soluble compound like this compound in a research setting.

TechniqueAgent / MethodTypical ConcentrationFold Increase in Solubility (Hypothetical)AdvantagesCommon Issues & Considerations
Co-solvency DMSO0.1 - 5% (v/v)10 - 100xHigh solubilizing power for many compounds.Can be toxic to cells at higher concentrations. Risk of precipitation upon dilution.
Ethanol1 - 10% (v/v)5 - 50xLess toxic than DMSO; widely used.Can affect protein structure and enzyme activity.
PEG 4005 - 20% (v/v)20 - 200xLow toxicity; good for in vivo studies.Can be viscous and difficult to handle at high concentrations.
pH Adjustment Phosphate BufferpH range 3 - 92 - 50x (for ionizable drugs)Simple and cost-effective for ionizable compounds.[1]Only effective for ionizable compounds; risk of precipitation if pH changes.[1]
Complexation HP-β-CD1 - 10% (w/v)50 - 500xSignificant solubility enhancement; can improve stability.[1]Can be expensive; stoichiometry of the complex can be a limiting factor.[1]
Surfactants Tween 800.01 - 0.5% (v/v)10 - 100xIncreases solubility and prevents precipitation by forming micelles.[6]Can interfere with some biological assays or cell membranes.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Weigh Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Add Solvent: Transfer the powder to an appropriate sterile vial (e.g., a glass vial with a PTFE-lined cap). Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Dissolve: Vortex the solution vigorously for 1-2 minutes. If necessary, use a sonicator bath for 5-10 minutes to ensure complete dissolution.

  • Inspect: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[15] The vial should be tightly sealed to prevent moisture absorption by the DMSO.

Protocol 2: Screening for Optimal pH

  • Prepare Buffers: Prepare a series of buffers covering a range of pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0). Use appropriate buffer systems for each pH (e.g., acetate for acidic, phosphate for neutral, borate for basic).

  • Add Compound: Add an excess amount of solid this compound powder to a small volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present to achieve a saturated solution.

  • Equilibrate: Tightly cap the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Separate Solid: After equilibration, centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Quantify: Carefully remove an aliquot of the supernatant from each vial and dilute it with an appropriate solvent. Quantify the concentration of dissolved this compound using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Analyze: Plot the measured solubility against the pH to determine the optimal pH range for solubilizing this compound.

Visualizations

experimental_workflow start Start: Poorly Soluble this compound step1 Prepare 10-50 mM Stock in 100% DMSO start->step1 step2 Test Dilution in Aqueous Buffer (pH 7.4) step1->step2 decision1 Precipitation Observed? step2->decision1 step3a Option 1: pH Screen (pH 4-9) decision1->step3a Yes step3b Option 2: Co-solvent Screen (PEG 400, Ethanol) decision1->step3b Yes step3c Option 3: Complexation (Cyclodextrin) decision1->step3c Yes end_success Optimized Formulation for Experiments decision1->end_success No decision2 Solubility Improved? step3a->decision2 step3b->decision2 step3c->decision2 step4 Combine Best Methods (e.g., pH + Co-solvent) decision2->step4 Partially decision2->end_success Yes end_fail Consult Formulation Specialist decision2->end_fail No step4->end_success

Caption: Workflow for developing a suitable aqueous formulation for this compound.

logical_relationship compound This compound Properties ionizable Ionizable Groups (Acidic/Basic)? compound->ionizable ph_adjust pH Adjustment ionizable->ph_adjust Yes cosolvent Co-solvents ionizable->cosolvent No / Insufficient combination Combination Strategy (pH + Co-solvent) ph_adjust->combination complex Complexation (Cyclodextrins) cosolvent->complex If precipitation on dilution cosolvent->combination surfactant Surfactants (Micelles) complex->surfactant If ineffective

Caption: Decision tree for selecting a solubilization strategy for this compound.

References

optimizing 3CAI dosage for maximum efficacy

Author: BenchChem Technical Support Team. Date: November 2025

3CAI Technical Support Center

Welcome to the technical support center for 3-Chloro-α-amino-isoxazole (this compound). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help researchers optimize the use of this compound for maximum efficacy in preclinical cancer studies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding this compound's properties and handling.

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, ATP-competitive inhibitor of Tumor Progression Kinase 1 (TPK1). TPK1 is a serine/threonine kinase that, upon activation by upstream growth factor signaling, phosphorylates and inactivates the pro-apoptotic protein BAD. By inhibiting TPK1, this compound prevents the phosphorylation of BAD, allowing it to sequester the anti-apoptotic protein Bcl-2. This releases pro-apoptotic effectors like BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP), caspase activation, and subsequent apoptosis.[1][2][3]

TPK1_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Apoptosis Blocked cluster_3 Mechanism of this compound Growth Factor Growth Factor GF Receptor GF Receptor Growth Factor->GF Receptor Binds TPK1 TPK1 GF Receptor->TPK1 Activates BAD_pBAD BAD TPK1->BAD_pBAD Phosphorylates (Inactivates) Bcl2 Bcl-2 BAD_pBAD->Bcl2 Cannot Bind BAX_BAK BAX / BAK Bcl2->BAX_BAK Inhibits Survival Cell Survival BAX_BAK->Survival This compound This compound This compound->TPK1 Inhibits

Caption: Simplified signaling pathway of TPK1 and the inhibitory action of this compound.

Q2: How should this compound be stored and reconstituted for in vitro use?

A2: For optimal stability, this compound powder should be stored at -20°C, desiccated, and protected from light. For in vitro experiments, we recommend preparing a 10 mM stock solution in dimethyl sulfoxide (DMSO). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store these aliquots at -80°C. When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1% to prevent solvent-induced cytotoxicity.[4]

Q3: What is a recommended starting concentration range for initial cytotoxicity screening?

A3: The optimal concentration of this compound is highly dependent on the cell line being tested.[4] For initial screening, a logarithmic dose range from 10 nM to 100 µM is recommended to capture the full dose-response curve. Based on internal validation, most sensitive cancer cell lines show an IC50 (half-maximal inhibitory concentration) in the range of 1-10 µM after 48-72 hours of treatment.

Section 2: Troubleshooting Guides for In Vitro Assays

This section provides solutions to specific problems that may be encountered during experiments.

Problem 1: I am not observing the expected level of cytotoxicity in my cancer cell line.

This is a common issue that can arise from several factors related to the experimental setup or the biological model itself.

Troubleshooting_Low_Cytotoxicity Start Low or No Cytotoxicity Observed CheckDose Verify this compound Concentration and Dosing Protocol Start->CheckDose CheckCells Assess Cell Line Characteristics Start->CheckCells CheckAssay Evaluate Viability Assay Method Start->CheckAssay DoseOK Concentration Correct? CheckDose->DoseOK CellsOK Cell Line Appropriate? CheckCells->CellsOK AssayOK Assay Suitable? CheckAssay->AssayOK DoseOK->CellsOK Yes FixDose Solution: 1. Perform Dose-Response (10nM-100µM) 2. Increase Incubation Time (24-72h) DoseOK->FixDose No CellsOK->AssayOK Yes FixCells Solution: 1. Confirm TPK1 expression (Western Blot) 2. Sequence TPK1 for mutations 3. Test alternative cell lines CellsOK->FixCells No FixAssay Solution: 1. Switch to ATP-based assay (e.g., CellTiter-Glo) 2. Validate with positive control (e.g., Staurosporine) AssayOK->FixAssay No Recheck Re-evaluate Protocol AssayOK->Recheck Yes

Possible Cause Recommended Solution
Sub-optimal Concentration or Duration The IC50 of this compound can vary significantly between cell lines. Perform a dose-response experiment with a wider range of concentrations (e.g., 8-point, 3-fold serial dilutions starting from 100 µM). Also, extend the incubation time to 72 hours, as this compound's apoptotic effects may require more time to manifest.
Cell Line Resistance The target cell line may have low expression of TPK1 or express a mutant, drug-resistant form of the kinase. Confirm TPK1 protein expression via Western blot. If expression is low or absent, the cell line is not a suitable model. Consider sequencing the TPK1 gene if resistance is observed despite high expression.
Assay Interference Metabolic assays like MTT or MTS can be unreliable. This compound might interfere with the reductase enzymes responsible for converting the tetrazolium salt, leading to artificially high viability readings. Switch to an orthogonal assay method, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®), which measures cell viability based on metabolic activity and is less prone to compound interference.[5][6]
Compound Degradation Improper storage or multiple freeze-thaw cycles of the DMSO stock can lead to degradation of this compound. Use a fresh aliquot of the compound stored at -80°C and ensure it is fully dissolved before diluting into culture medium.

Problem 2: I am observing high variability between my technical replicates.

High variability can obscure real biological effects and make data interpretation difficult. This often points to issues in experimental technique.

Possible Cause Recommended Solution
Inconsistent Cell Seeding Uneven cell numbers across wells is a primary source of variability. Ensure your cell suspension is homogenous before plating by gently pipetting up and down. Use a multichannel pipette for plating and work quickly to prevent cells from settling in the reservoir. We recommend seeding cells and allowing them to adhere for 24 hours before adding the compound.
Edge Effects in Plates Wells on the perimeter of 96-well plates are prone to evaporation, which concentrates media components and the drug, leading to skewed results.[4] To mitigate this, fill the outer wells with sterile PBS or media without cells and only use the inner 60 wells for your experiment.
Inaccurate Drug Dilutions Errors during serial dilutions can lead to significant concentration inaccuracies. Prepare a master plate of drug concentrations and use a multichannel pipette to transfer the dilutions to the cell plates to ensure consistency.
Cell Clumping Clumped cells will not respond uniformly to the drug. Ensure a single-cell suspension is achieved after trypsinization by gently pipetting and visually inspecting the suspension before counting and plating.

Problem 3: My Western blot results for downstream TPK1 targets are inconsistent.

Confirming target engagement by observing changes in downstream signaling is crucial. Inconsistent Western blot data often relates to timing and protein handling.

Western_Blot_Pathway TPK1_active TPK1 (Active) pBAD p-BAD (Ser112) TPK1_active->pBAD Expected Decrease TPK1_inactive TPK1 (Inactive) BAD BAD (Active) TPK1_inactive->BAD Expected Increase CleavedCaspase3 Cleaved Caspase-3 BAD->CleavedCaspase3 Leads to Increase ProCaspase3 Pro-Caspase-3

Caption: Expected biomarker changes in the TPK1 pathway following this compound treatment.

Possible Cause Recommended Solution
Incorrect Time Point for Lysis The phosphorylation status of proteins is a dynamic process. Inhibition of p-BAD may be an early event, while caspase cleavage is a later event. Perform a time-course experiment. Lyse cells at multiple time points post-treatment (e.g., 2, 6, 12, and 24 hours) to identify the optimal window for observing changes in your target proteins.
Phosphatase Activity Post-Lysis If samples are not handled properly, phosphatases in the cell lysate can dephosphorylate your target proteins, masking the effect of this compound. Ensure your lysis buffer is always supplemented with a fresh cocktail of phosphatase and protease inhibitors. Keep samples on ice at all times.
Low Signal for Phospho-Proteins Phosphorylated proteins are often low in abundance. Ensure you are loading sufficient total protein (we recommend 20-30 µg per lane). Use a high-sensitivity ECL substrate and a validated, high-affinity primary antibody for the phospho-target.

Section 3: Key Experimental Protocols

This section provides standardized protocols for experiments commonly performed when evaluating this compound.

Protocol 1: Dose-Response Curve Generation via ATP-Based Viability Assay

This protocol is for determining the IC50 of this compound in an adherent cancer cell line using a 96-well format.

Materials:

  • Adherent cancer cell line of interest

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • This compound (10 mM stock in DMSO)

  • 96-well clear-bottom, white-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer plate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5,000 cells per well in 100 µL of complete growth medium into the inner 60 wells of a 96-well plate. Add 100 µL of sterile PBS to the outer wells. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Perform a serial dilution of the 10 mM this compound stock in complete growth medium to prepare 2X working concentrations. A typical 8-point curve might range from 200 µM down to ~90 nM (2X). Include a "vehicle control" (0.2% DMSO in medium) and a "no cells" control (medium only).

  • Cell Treatment: Remove the plate from the incubator and add 100 µL of the 2X drug solutions to the corresponding wells, resulting in a final volume of 200 µL and a 1X final drug concentration. The vehicle control wells receive 100 µL of the 0.2% DMSO medium.

  • Incubation: Return the plate to the incubator for 48 or 72 hours.

  • Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read luminescence on a plate reader.

  • Data Analysis:

    • Subtract the average background signal (medium-only wells) from all other readings.

    • Normalize the data by setting the average signal from the vehicle-control wells as 100% viability.

    • Plot the normalized viability (%) against the log of the this compound concentration and fit a four-parameter logistic regression curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of TPK1 Pathway Modulation

This protocol describes how to assess changes in p-BAD (Ser112) levels after this compound treatment.

Materials:

  • 6-well plates

  • Cell line of interest

  • This compound (10 mM stock in DMSO)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • Primary antibodies: Rabbit anti-p-BAD (Ser112), Rabbit anti-BAD, Mouse anti-β-Actin

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • ECL substrate

Procedure:

  • Cell Culture and Treatment: Seed 500,000 cells per well in 6-well plates and allow them to adhere overnight. Treat the cells with this compound at 1X and 5X the predetermined IC50 value. Include a vehicle (DMSO) control.

  • Time Course: Incubate the cells for the desired time points (e.g., 6 hours for p-BAD analysis).

  • Cell Lysis:

    • Aspirate the media and wash the cells once with ice-cold PBS.

    • Add 150 µL of ice-cold RIPA buffer (with inhibitors) to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's protocol.

  • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load 20 µg of protein per lane onto a polyacrylamide gel. Run the gel and then transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-BAD, diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane 3 times with TBST for 5 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST for 10 minutes each.

  • Detection: Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Analysis: Strip the membrane and re-probe for total BAD and a loading control (e.g., β-Actin) to confirm equal protein loading and to quantify the change in phosphorylation relative to the total protein.

References

Technical Support Center: 3-Chloroacetyl Indole (3CAI)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-Chloroacetyl Indole (3CAI). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stable and effective use of this compound in experimental settings. Here you will find answers to frequently asked questions and troubleshooting guides to address common issues related to the stability and application of this compound.

Frequently Asked Questions (FAQs)

Q1: What is 3-Chloroacetyl Indole (this compound) and what is its primary mechanism of action?

A1: 3-Chloroacetyl indole (this compound), with the CAS Number 28755-03-5, is a derivative of Indole-3-carbinol (I3C). It functions as a potent and specific allosteric inhibitor of Akt1 and Akt2, which are serine/threonine kinases central to cell survival and proliferation signaling pathways.[1] By binding to an allosteric site, this compound locks Akt in an inactive conformation, preventing its activation and downstream signaling.[2][3] This inhibitory action leads to the suppression of cancer cell growth and the induction of apoptosis, making it a compound of interest in cancer research.[1]

Q2: How should this compound be stored to ensure its stability?

A2: Proper storage is critical to maintain the stability and efficacy of this compound. For short-term storage (days to weeks), it is recommended to keep the compound in a dry, dark environment at 0-4°C. For long-term storage (months to years), it should be stored at -20°C. Following these storage conditions will help to minimize degradation.

Q3: How do I prepare a stock solution of this compound?

A3: To prepare a stock solution, dissolve this compound in an appropriate organic solvent such as Dimethyl Sulfoxide (DMSO). Due to the reactive nature of the chloroacetyl group, it is crucial to use anhydrous (dry) DMSO to prevent hydrolysis. It is advisable to prepare fresh dilutions for each experiment from the stock solution to minimize the impact of freeze-thaw cycles and potential degradation in aqueous solutions.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental use of this compound.

Issue 1: Inconsistent or weaker than expected biological activity.
  • Possible Cause 1: Degradation of this compound due to improper storage or handling.

    • Solution: Ensure that this compound is stored under the recommended conditions (see FAQ 2). Avoid multiple freeze-thaw cycles of the stock solution, which can introduce moisture and lead to degradation.[2] It is best practice to aliquot the stock solution into single-use volumes.

  • Possible Cause 2: Hydrolysis of the chloroacetyl group.

    • Solution: The chloroacetyl group is susceptible to hydrolysis in aqueous solutions, which would render the compound inactive.[4][5] Prepare fresh dilutions of this compound in your experimental buffer or cell culture medium immediately before use. Minimize the time the compound spends in aqueous solutions before being added to the experimental system.

  • Possible Cause 3: Reaction with components in the experimental medium.

    • Solution: The electrophilic chloroacetyl group can react with nucleophiles present in complex biological media, such as thiols (e.g., from amino acids like cysteine or from glutathione). If you suspect this is an issue, consider simplifying your buffer system for initial experiments or increasing the concentration of this compound to compensate for any loss due to reactivity.

Issue 2: Poor solubility in aqueous buffers or cell culture media.
  • Possible Cause: Low aqueous solubility of the indole scaffold.

    • Solution: this compound, like many indole derivatives, has limited solubility in water.[6] Ensure that the final concentration of the organic solvent (e.g., DMSO) used to dissolve this compound is kept low in the final experimental solution (typically below 0.5%) to avoid solvent-induced artifacts. If solubility remains an issue, you may explore the use of formulation strategies such as the inclusion of solubilizing agents, though their compatibility with your experimental system must be validated.

Issue 3: Artifacts or unexpected results in cellular assays.
  • Possible Cause 1: Off-target effects at high concentrations.

    • Solution: While this compound is a specific Akt inhibitor, very high concentrations may lead to off-target effects. It is crucial to perform a dose-response curve to determine the optimal concentration range for your specific cell line and experimental endpoint.

  • Possible Cause 2: Reactivity with cellular nucleophiles.

    • Solution: The chloroacetyl group can react with cellular nucleophiles, such as cysteine residues on proteins other than Akt. This is a known mechanism for some covalent inhibitors. Be aware of this possibility when interpreting your results. Using appropriate controls, such as a less reactive analog of this compound if available, can help to distinguish specific from non-specific effects.

Issue 4: Difficulty in detecting the downstream effects of Akt inhibition (e.g., in Western Blotting).
  • Possible Cause 1: Suboptimal timing of sample collection.

    • Solution: The inhibition of Akt signaling can be transient. It is important to perform a time-course experiment to identify the optimal time point to observe the desired downstream effects, such as a decrease in the phosphorylation of Akt substrates like GSK3β.[2][3]

  • Possible Cause 2: Issues with antibody or blotting procedure.

    • Solution: Ensure that your antibodies for phosphorylated and total Akt, as well as downstream targets, are validated and working correctly. Use appropriate controls, such as a known Akt activator or inhibitor, to confirm that your detection system is functioning as expected. Always include protease and phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of your proteins of interest.[2]

Experimental Protocols & Data

Preparation of this compound Stock Solution
  • Reagent: 3-Chloroacetyl Indole (this compound) powder.

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO).

  • Procedure:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Under sterile conditions, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex gently until the powder is completely dissolved.

    • Aliquot the stock solution into single-use, light-protected tubes.

    • Store the aliquots at -20°C.

General Protocol for Cell-Based Assays
  • Cell Seeding: Plate cells at the desired density and allow them to adhere overnight.

  • Preparation of Working Solution: On the day of the experiment, thaw a single-use aliquot of the this compound stock solution. Dilute the stock solution to the desired final concentrations in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control, and is at a non-toxic level (typically ≤ 0.5%).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (determined by a time-course experiment).

  • Analysis: Proceed with the desired downstream analysis, such as a cell viability assay (e.g., MTT or CellTiter-Glo) or protein extraction for Western blotting.

Western Blot Protocol for Assessing Akt Inhibition
  • Sample Preparation: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated Akt (e.g., p-Akt Ser473), total Akt, and downstream targets (e.g., p-GSK3β, total GSK3β) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Parameter Recommendation Rationale
Storage Short-term: 0-4°C, dry, dark; Long-term: -20°CPrevents degradation of the compound.
Stock Solution Dissolve in anhydrous DMSO, aliquot, store at -20°CMinimizes hydrolysis and effects of freeze-thaw cycles.
Working Solution Prepare fresh from stock for each experimentEnsures potency and minimizes degradation in aqueous media.
Final DMSO Concentration Keep below 0.5% in final experimental setupAvoids solvent-induced artifacts and toxicity.
Experimental Controls Include a vehicle control (DMSO alone)To differentiate the effects of this compound from those of the solvent.

Visualizations

Signaling Pathway of this compound Action

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PIP2 PIP2 PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PI3K->PIP3 Converts PIP2 to PDK1->Akt Phosphorylates (Thr308) GSK3b GSK3β Akt->GSK3b Inhibits Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) GSK3b->Apoptosis Promotes ThreeCAI This compound ThreeCAI->Akt Allosterically Inhibits G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Prepare this compound Stock (Anhydrous DMSO, -20°C) Prep_Working Prepare Fresh Working Dilutions Prep_Stock->Prep_Working Treat_Cells Treat Cells with this compound (Include Vehicle Control) Prep_Working->Treat_Cells Time_Course Perform Time-Course (e.g., 0, 1, 3, 6, 12, 24h) Treat_Cells->Time_Course Viability_Assay Cell Viability Assay (e.g., MTT) Time_Course->Viability_Assay Western_Blot Western Blot Analysis (p-Akt, Total Akt, etc.) Time_Course->Western_Blot G Start Inconsistent/Weak This compound Activity Check_Storage Check Storage Conditions (Temp, Light, Age) Start->Check_Storage Check_Handling Review Solution Prep (Fresh Dilutions, Anhydrous DMSO) Start->Check_Handling Check_Assay Evaluate Assay Conditions (Time-course, Dose-response) Start->Check_Assay Outcome_Storage_Bad Degradation Likely. Use Fresh Compound. Check_Storage->Outcome_Storage_Bad Incorrect Outcome_Good Consider Biological Factors (e.g., Cell Line Resistance) Check_Storage->Outcome_Good Correct Outcome_Handling_Bad Hydrolysis/Reactivity Likely. Revise Protocol. Check_Handling->Outcome_Handling_Bad Incorrect Check_Handling->Outcome_Good Correct Outcome_Assay_Bad Suboptimal Assay. Optimize Parameters. Check_Assay->Outcome_Assay_Bad Incorrect Check_Assay->Outcome_Good Correct

References

Technical Support Center: Refining In Vivo Delivery of Compound 3CAI

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the in vivo delivery of Compound 3CAI. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during pre-clinical research.

Frequently Asked Questions (FAQs)

Q1: What is Compound this compound and what are its primary challenges for in vivo delivery?

A1: Compound this compound is a hypothetical small molecule inhibitor designed to target a specific intracellular signaling pathway implicated in various disease models. As with many small molecule inhibitors, the primary challenges for effective in vivo delivery include poor aqueous solubility, low oral bioavailability, rapid systemic clearance, and potential off-target toxicity.[1][2][3] These factors can lead to suboptimal therapeutic concentrations at the target site and hinder the translation of in vitro efficacy to in vivo models.[4]

Q2: What are the initial steps to consider when my in vivo experiment with Compound this compound fails to reproduce in vitro results?

A2: When in vivo outcomes do not align with in vitro data, a systematic review of your experimental design and delivery method is crucial.[5] Key areas to investigate include:

  • Bioavailability: Was a sufficient concentration of Compound this compound able to reach the systemic circulation and the target tissue?[6]

  • Metabolism: Could rapid metabolism of the compound be reducing its effective concentration?[7]

  • Experimental Protocol: Are there inconsistencies in animal handling, dosing procedures, or data collection?[8][9]

  • Formulation: Is the chosen delivery vehicle appropriate for Compound this compound's physicochemical properties?[4][10]

Q3: How can I improve the solubility of Compound this compound for in vivo administration?

A3: Improving the solubility of poorly water-soluble compounds like this compound is a critical first step for enhancing bioavailability.[7][11] Several formulation strategies can be employed:

  • Co-solvents and Surfactants: Utilizing vehicles containing co-solvents (e.g., PEG 400, DMSO) and surfactants (e.g., Tween 80, Cremophor EL) can significantly enhance the solubility of the compound in the dosing formulation.[7]

  • pH Modification: For ionizable compounds, adjusting the pH of the formulation can increase solubility.[12]

  • Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug particles, which can enhance the dissolution rate.[11][13]

  • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in an amorphous (non-crystalline) state can improve its solubility and dissolution rate.[10][14]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, and solid lipid nanoparticles can encapsulate the compound and improve its solubilization in the gastrointestinal tract.[4][10]

Q4: What are the advantages of using nanocarriers for the delivery of Compound this compound?

A4: Nanocarriers, such as liposomes and polymeric nanoparticles, offer several advantages for delivering small molecule inhibitors like Compound this compound:[15][16]

  • Enhanced Bioavailability: They can protect the drug from degradation and first-pass metabolism, leading to increased systemic exposure.[16][17]

  • Targeted Delivery: Nanoparticles can be engineered for passive targeting to tumors via the enhanced permeability and retention (EPR) effect or actively targeted by conjugating specific ligands to their surface.[16][17][18]

  • Reduced Toxicity: By directing the drug to the target tissue, nanocarriers can minimize exposure to healthy organs and reduce off-target side effects.[17][19]

  • Controlled Release: The drug release profile can be tailored to provide sustained therapeutic concentrations over time.[12]

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your in vivo experiments with Compound this compound.

Issue 1: High variability in plasma concentrations of Compound this compound across animals.

  • Potential Cause: Inconsistent oral absorption due to poor dissolution, food effects, or variable gastrointestinal motility.[20]

  • Troubleshooting Steps:

    • Standardize Feeding Conditions: Ensure all animals are fasted for a consistent period before dosing or are fed a standardized diet.[20]

    • Refine Formulation: Utilize a solubilization technique (see FAQ A3) to ensure complete dissolution of the compound in the dosing vehicle.

    • Consider Alternative Administration Route: Intraperitoneal (IP) or intravenous (IV) injection can bypass the gastrointestinal tract and may provide more consistent plasma levels.

Issue 2: Rapid clearance of Compound this compound from systemic circulation.

  • Potential Cause: Extensive first-pass metabolism in the liver or rapid renal clearance.[17]

  • Troubleshooting Steps:

    • Encapsulation in Nanocarriers: Liposomal or nanoparticle formulations can protect the compound from metabolic enzymes and reduce renal filtration.[15][17] "Stealth" nanoparticles, often coated with polyethylene glycol (PEG), can evade uptake by the reticuloendothelial system (RES), prolonging circulation time.[17]

    • Co-administration with Inhibitors: In some cases, co-administering an inhibitor of the relevant metabolic enzymes can increase the half-life of the compound, though this approach requires careful consideration of potential drug-drug interactions.

Issue 3: Lack of tumor growth inhibition despite evidence of target engagement.

  • Potential Cause: Insufficient accumulation of Compound this compound at the tumor site.

  • Troubleshooting Steps:

    • Utilize Targeted Nanoparticles: Design nanoparticles with surface ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on tumor cells to enhance active targeting.[16][21]

    • Optimize Nanoparticle Size: For passive targeting via the EPR effect, nanoparticle size is a critical parameter. Particles in the range of 100-200 nm are often optimal for tumor accumulation.

    • Prime the Tumor Microenvironment: Some studies explore the use of priming agents to modulate the tumor vasculature and enhance the accumulation of nanocarriers.[21]

Data Presentation

Table 1: Comparison of Common Nanoparticle Delivery Systems for Small Molecule Inhibitors

Delivery SystemTypical Size Range (nm)Encapsulation Efficiency (%)Key AdvantagesKey Disadvantages
Liposomes 80 - 20030 - 90Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs.[19]Can be unstable in vivo, rapid clearance by the RES unless modified (e.g., PEGylation).[22][23]
Polymeric Micelles 10 - 10050 - 95High drug loading capacity for hydrophobic drugs, small size allows for efficient tissue penetration.Can be unstable upon dilution in the bloodstream.
Polymeric Nanoparticles (e.g., PLGA) 100 - 30040 - 80Biodegradable, sustained drug release.[24]Potential for burst release, manufacturing can be complex.
Solid Lipid Nanoparticles (SLNs) 50 - 30060 - 90Good biocompatibility, scalable production.[12]Lower drug loading capacity compared to other systems, potential for drug expulsion during storage.[12]

Experimental Protocols

This protocol describes a common method for preparing poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an oil-in-water single emulsion-solvent evaporation technique.

Materials:

  • Compound this compound

  • PLGA (50:50 lactide:glycolide ratio)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in deionized water)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • Rotary evaporator

  • Centrifuge

Methodology:

  • Organic Phase Preparation: Dissolve a specific amount of Compound this compound and PLGA in DCM.

  • Emulsification: Add the organic phase dropwise to the aqueous PVA solution while stirring vigorously on a magnetic stirrer.

  • Sonication: Immediately sonicate the mixture using a probe sonicator on ice to form a nanoemulsion. The sonication parameters (power and duration) should be optimized to achieve the desired particle size.

  • Solvent Evaporation: Transfer the nanoemulsion to a rotary evaporator to remove the DCM.

  • Nanoparticle Collection: Centrifuge the resulting nanoparticle suspension to pellet the nanoparticles.

  • Washing: Wash the nanoparticle pellet with deionized water multiple times to remove excess PVA and unencapsulated drug.

  • Resuspension/Lyophilization: Resuspend the final nanoparticle pellet in a suitable buffer for immediate use or lyophilize for long-term storage.

Protocol 2: In Vivo Bioavailability Study of a Compound this compound Formulation

This protocol outlines a basic procedure for assessing the oral bioavailability of a novel formulation of Compound this compound in a rodent model.

Animal Model:

  • Male Sprague-Dawley rats (8-10 weeks old)

Groups:

  • Group 1: Intravenous (IV) administration of Compound this compound solution (for reference).

  • Group 2: Oral gavage of Compound this compound formulation.

Methodology:

  • Acclimatization: Acclimatize animals to the housing conditions for at least 3 days prior to the study.[20]

  • Fasting: Fast the animals overnight (with free access to water) before dosing.

  • Dosing:

    • Administer the Compound this compound solution to Group 1 via the tail vein.

    • Administer the Compound this compound formulation to Group 2 via oral gavage.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing).

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of Compound this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) and determine the oral bioavailability of the formulation.

Mandatory Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Activates Compound_this compound Compound this compound Compound_this compound->Kinase2 Inhibits Gene_Expression Gene Expression Transcription_Factor->Gene_Expression

Caption: Hypothetical signaling pathway targeted by Compound this compound.

Experimental_Workflow cluster_formulation Formulation & Characterization cluster_invivo In Vivo Studies cluster_analysis Data Analysis Formulation Develop this compound Nanoparticle Formulation Characterization Characterize Size, Charge, & Encapsulation Formulation->Characterization PK_Study Pharmacokinetic Study Characterization->PK_Study Efficacy_Study Tumor Model Efficacy Study PK_Study->Efficacy_Study Toxicity_Study Toxicity Assessment Efficacy_Study->Toxicity_Study Data_Analysis Analyze PK, Efficacy, & Safety Data Toxicity_Study->Data_Analysis Conclusion Draw Conclusions Data_Analysis->Conclusion

Caption: Experimental workflow for in vivo testing of Compound this compound.

Troubleshooting_Tree cluster_bioavailability Bioavailability Issues cluster_target Target Engagement Start Poor In Vivo Efficacy of Compound this compound Check_PK Review Pharmacokinetic Data Start->Check_PK Low_Exposure Low Plasma Exposure? Check_PK->Low_Exposure Improve_Solubility Improve Formulation (Solubility, etc.) Low_Exposure->Improve_Solubility Yes Check_Target Confirm Target Engagement in Tissue Low_Exposure->Check_Target No Nanocarriers Use Nanocarriers to Increase Half-Life Improve_Solubility->Nanocarriers Low_Target_Conc Low Concentration at Target Site? Check_Target->Low_Target_Conc Targeted_Delivery Implement Targeted Delivery Strategy Low_Target_Conc->Targeted_Delivery Yes Optimize_Dose Optimize Dosing Regimen Low_Target_Conc->Optimize_Dose No Targeted_Delivery->Optimize_Dose

Caption: Troubleshooting decision tree for poor in vivo efficacy.

References

Technical Support Center: Overcoming Resistance to Chromatin Interaction Modulators

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Chromatin Interaction Modulators (CIMs), such as the hypothetical compound 3CAI (Compound 3a for Chromatin Interaction). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to cellular resistance to these novel epigenetic drugs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its proposed mechanism of action?

A1: this compound is a conceptual small molecule inhibitor designed to modulate the three-dimensional (3D) architecture of chromatin. Its proposed mechanism involves the selective disruption of aberrant long-range chromatin interactions, such as enhancer-promoter looping, which are critical for the overexpression of oncogenes in certain cancer types. By preventing these interactions, this compound aims to downregulate the transcription of key cancer-driving genes, leading to cell cycle arrest and apoptosis.

Q2: My cells are not responding to this compound treatment. What are the potential reasons?

A2: Lack of response to this compound can be due to either intrinsic or acquired resistance.

  • Intrinsic resistance: The cell line may have pre-existing characteristics that make it non-responsive to this compound. This could include the absence of the specific chromatin structures targeted by the drug or the presence of highly active drug efflux pumps.

  • Acquired resistance: Cells that were initially sensitive to this compound can develop resistance over time through various mechanisms. These include mutations in the drug's target protein, alterations in the chromatin landscape that bypass the need for the targeted interaction, or the activation of alternative signaling pathways that compensate for the drug's effect.[1][2]

Q3: How can I determine if my cell line has developed resistance to this compound?

A3: The most direct way to assess resistance is by determining the half-maximal inhibitory concentration (IC50) of this compound in your cell line and comparing it to the IC50 of a known sensitive cell line or your own baseline data from earlier experiments. A significant increase in the IC50 value is a strong indicator of acquired resistance.

Q4: What are the first steps I should take to troubleshoot this compound resistance?

A4: Initially, you should confirm the integrity of your this compound compound and your experimental setup. This includes verifying the compound's concentration and ensuring your cell culture conditions are optimal. If these are not the issue, the next step is to perform a dose-response experiment to quantify the level of resistance by determining the IC50.

Troubleshooting Guides

Problem: Reduced Efficacy or Complete Lack of Response to this compound

This section provides a step-by-step guide to identifying the cause of this compound resistance and strategies to overcome it.

1. Confirming and Quantifying Resistance

The first step in troubleshooting is to confirm and quantify the level of resistance in your cell line.

  • Suggested Action: Determine the IC50 value of this compound in your suspected resistant cell line and compare it to a sensitive control cell line.

  • Experimental Protocol: IC50 Determination using MTT Assay

    • Cell Seeding:

      • Harvest cells in the logarithmic growth phase.

      • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium.[3]

      • Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.

    • Drug Treatment:

      • Prepare a series of 2-fold serial dilutions of this compound in culture medium.

      • Remove the old medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle-only control.

      • Incubate for 48-72 hours.

    • MTT Assay:

      • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[4]

      • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

      • Measure the absorbance at 490 nm or 570 nm using a microplate reader.[4][5]

    • Data Analysis:

      • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

      • Plot the percent viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.[6]

Cell Line This compound IC50 (Hypothetical Data) Resistance Level
Sensitive Line (e.g., MCF-7)0.5 µM-
Resistant Line (e.g., MCF-7-3CAI-R)15 µM30-fold increase

2. Investigating Mechanisms of Acquired Resistance

Once resistance is confirmed, the next step is to investigate the underlying mechanisms.

  • Possible Cause 1: Alteration of the Drug Target

    • Mutations in the protein that this compound binds to can prevent the drug from exerting its effect.

  • Suggested Solution 1: Target Sequencing

    • Isolate genomic DNA or RNA from both sensitive and resistant cells.

    • Perform Sanger or next-generation sequencing of the gene encoding the putative target protein to identify any mutations that have arisen in the resistant cell line.[7][8]

  • Possible Cause 2: Changes in Chromatin Accessibility and Interactions

  • Suggested Solution 2: Chromatin Profiling

    • Chromatin Immunoprecipitation (ChIP): To assess changes in histone modifications or transcription factor binding at the target gene locus.

    • Chromosome Conformation Capture (Hi-C): To identify global changes in chromatin interactions in resistant cells compared to sensitive cells.[10][11]

  • Possible Cause 3: Increased Drug Efflux

    • Overexpression of ATP-binding cassette (ABC) transporters can pump this compound out of the cell, reducing its intracellular concentration.

  • Suggested Solution 3: Efflux Pump Activity Assay

    • Use a fluorescent substrate of ABC transporters (e.g., rhodamine 123 or ethidium bromide) to measure efflux activity in sensitive versus resistant cells. A lower intracellular fluorescence in resistant cells suggests increased efflux.[12][13]

Strategies for Overcoming this compound Resistance

1. Combination Therapy

Combining this compound with other anti-cancer agents can be a powerful strategy to overcome resistance.[9][14]

  • Strategy 1: Combine with an inhibitor of a compensatory signaling pathway.

    • For example, if resistance is associated with the upregulation of the PI3K/Akt pathway, a combination with a PI3K inhibitor could be synergistic.

  • Strategy 2: Combine with other epigenetic modifiers.

    • Combining this compound with an HDAC inhibitor or a DNA methyltransferase inhibitor can have synergistic effects by targeting different layers of epigenetic regulation.[15][16]

Drug Combination (Hypothetical) Mechanism of Synergy Cell Line Combination Index (CI)
This compound + PI3K InhibitorBlocks bypass signaling pathwayMCF-7-3CAI-R< 1 (Synergistic)
This compound + HDAC InhibitorCo-targeting of epigenetic machineryA549-3CAI-R< 1 (Synergistic)

2. Use of Resistance-Reversing Agents

  • If increased drug efflux is identified as the resistance mechanism, co-treatment with an ABC transporter inhibitor, such as verapamil or tariquidar, can restore sensitivity to this compound.

Experimental Protocols

Protocol: Chromatin Immunoprecipitation (ChIP)
  • Cross-linking: Treat 1-5 x 10^7 cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.[17]

  • Cell Lysis: Lyse the cells to release the nuclei.

  • Chromatin Shearing: Sonicate the chromatin to an average fragment size of 200-1000 bp.[18]

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (or a histone mark) overnight at 4°C.[19]

  • Immune Complex Capture: Add Protein A/G beads to pull down the antibody-protein-DNA complexes.

  • Washes: Wash the beads to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C.

  • DNA Purification: Purify the DNA using a standard column-based kit.

  • Analysis: Analyze the enriched DNA by qPCR or sequencing.

Protocol: Hi-C for Chromosome Conformation Capture
  • Cross-linking: Cross-link cells with formaldehyde to fix the 3D chromatin structure.[20]

  • Chromatin Digestion: Digest the chromatin with a restriction enzyme (e.g., MboI or HindIII).[21]

  • End-labeling and Ligation: Fill in the overhangs with a biotinylated nucleotide and ligate the free ends of interacting fragments under dilute conditions.[21]

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the DNA.

  • Biotin Pull-down: Shear the DNA and pull down the biotin-labeled ligation junctions using streptavidin beads.

  • Library Preparation and Sequencing: Prepare a sequencing library from the captured DNA fragments and perform paired-end sequencing.[10]

Visualizations

Caption: Proposed mechanism of action for this compound.

Resistance_Mechanisms cluster_mechanisms Mechanisms of Acquired Resistance 3CAI_Treatment This compound Treatment Cell_Death Sensitive Cell Apoptosis 3CAI_Treatment->Cell_Death Effective Resistant_Cell Resistant Cell Survival 3CAI_Treatment->Resistant_Cell Ineffective due to: Target_Mutation Target Protein Mutation Target_Mutation->Resistant_Cell Chromatin_Remodeling Chromatin Remodeling Chromatin_Remodeling->Resistant_Cell Efflux_Pump Drug Efflux Pump Upregulation Efflux_Pump->Resistant_Cell Bypass_Pathway Bypass Pathway Activation Bypass_Pathway->Resistant_Cell

Caption: Common mechanisms of acquired resistance to this compound.

Troubleshooting_Workflow Start Reduced this compound Efficacy Observed IC50 Determine IC50 (MTT Assay) Start->IC50 Confirm_Resistance Resistance Confirmed? (IC50 Increased) IC50->Confirm_Resistance Investigate Investigate Mechanism Confirm_Resistance->Investigate Yes No_Resistance Check Compound/Protocol Confirm_Resistance->No_Resistance No Target_Seq Target Sequencing Investigate->Target_Seq ChIP_HiC ChIP / Hi-C Investigate->ChIP_HiC Efflux_Assay Efflux Pump Assay Investigate->Efflux_Assay Overcome Implement Strategy Target_Seq->Overcome ChIP_HiC->Overcome Efflux_Assay->Overcome Combo_Therapy Combination Therapy Overcome->Combo_Therapy Reversing_Agent Reversing Agent Overcome->Reversing_Agent

Caption: Workflow for troubleshooting this compound resistance.

References

Technical Support Center: Minimizing Off-Target Effects of 3CAI

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (3-chloroacetyl)-indole (3CAI), a potent allosteric AKT inhibitor.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for identifying, understanding, and minimizing the off-target effects of this compound and other small molecule inhibitors during experimentation. By ensuring on-target specificity, you can enhance the reliability of your results and the translational potential of your work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the known on-target and potential off-target effects of this compound?

A1: this compound is a derivative of Indole-3-carbinol (I3C) and has been identified as a specific allosteric inhibitor of AKT, a serine/threonine kinase crucial in cell proliferation and survival pathways.[1][2] Its on-target effects include the suppression of downstream AKT targets like mTOR and GSK3β, leading to growth inhibition and apoptosis in cancer cells.[1][2]

While a kinase screen of 85 kinases suggested this compound is a specific AKT inhibitor, all small molecules have the potential for off-target effects, especially at higher concentrations.[1] Off-target effects occur when a compound interacts with unintended proteins, which can lead to misinterpretation of experimental data, cellular toxicity, or unexpected phenotypes.[4][5]

Q2: My cells show unexpected toxicity after this compound treatment. How do I know if it's an off-target effect?

A2: Unexpected toxicity or phenotypes that do not align with the known function of AKT inhibition may suggest off-target activity. Follow this troubleshooting workflow to investigate the issue.

start Unexpected Phenotype or Toxicity Observed dose_response Step 1: Perform Dose-Response Curve (e.g., 10-point, 3-fold dilution) start->dose_response compare_phenotype Step 2: Compare with Genetic Knockdown (e.g., CRISPR/siRNA of AKT) dose_response->compare_phenotype Does phenotype correlate with on-target IC50? secondary_inhibitor Step 3: Use Structurally Distinct AKT Inhibitor compare_phenotype->secondary_inhibitor Does genetic knockdown replicate the phenotype? off_target_screen Step 4: Conduct Broad Off-Target Profiling secondary_inhibitor->off_target_screen Does another AKT inhibitor replicate the phenotype? on_target Conclusion: Phenotype is Likely ON-TARGET off_target_screen->on_target All checks positive off_target Conclusion: Phenotype is Likely OFF-TARGET off_target_screen->off_target Discrepancies found

Caption: Troubleshooting workflow for unexpected cellular effects.

Troubleshooting Steps:

  • Lower Concentration: Determine the minimal concentration of this compound required for AKT inhibition and use concentrations at or slightly above the IC50 value to minimize engagement of lower-affinity off-targets.[4]

  • Genetic Validation: Use genetic tools like CRISPR/Cas9 or siRNA to knock down or knock out AKT.[6][][8] If the phenotype observed with this compound is due to its on-target activity, it should be mimicked by the genetic perturbation.[5]

  • Use a Secondary Inhibitor: Treat cells with a structurally different AKT inhibitor.[4][5] If the same phenotype is observed, it provides stronger evidence for an on-target effect.

Q3: What computational methods can predict potential off-targets for this compound?

A3: In silico (computational) tools can predict potential off-target interactions before starting wet lab experiments, saving time and resources.[9][10] These methods work by comparing the structure of this compound to databases of known ligands for various proteins.

cluster_0 In Silico Workflow input This compound Chemical Structure (SMILES or SDF) db_search Similarity Search (e.g., SEA, SwissTargetPrediction) input->db_search docking Molecular Docking (Against protein panels) input->docking ml_models Machine Learning Models (Predicting bioactivity) input->ml_models output Prioritized List of Potential Off-Targets db_search->output docking->output ml_models->output

Caption: Workflow for computational off-target prediction.

Popular free-to-use web servers include SwissTargetPrediction, SEA (Similarity Ensemble Approach), and SuperPred. These platforms predict potential off-targets that can then be prioritized for experimental validation.[11]

Q4: Which experimental methods can confirm this compound binds to its target in cells?

A4: Confirming that this compound directly engages AKT inside the cell is critical. The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in a physiological context.[12][13][14] The principle is that a ligand binding to its target protein stabilizes it against heat-induced denaturation.[13][14]

Below is a comparison of key biophysical and cellular assays for target engagement.

Technique Principle Information Obtained Throughput Pros Cons
CETSA Ligand binding increases the thermal stability of the target protein in cells or lysate.[13][14]Target engagement, cellular potency.[15]Low to HighMeasures engagement in a native cellular environment; no labels required.[12]Not all binding events cause thermal stabilization; can be labor-intensive.[15]
Kinase Profiling Measures the inhibitory activity of a compound against a large panel of purified kinases.[16][17]Kinome-wide selectivity, IC50 values.[16]HighProvides a broad view of selectivity; standardized and commercially available.[18]In vitro results may not perfectly translate to the cellular environment.[17]
CRISPR/Cas9 Genetic knockout/knockdown of the target protein.[][8]Validates if the phenotype is dependent on the target protein.[6][19]Low to High (Screening)Provides definitive genetic evidence for the on-target effect.[20]Can have off-target gene editing effects; compensation mechanisms may arise.[9]
Q5: How do I perform a kinase selectivity profile for this compound?

A5: A kinase profile is essential for understanding the selectivity of this compound. This is typically done as a fee-for-service by specialized contract research organizations (CROs). The process involves screening this compound against a large panel of purified kinases (e.g., >400 kinases) at a fixed concentration (usually 1 µM) to identify potential off-target interactions.[16] Hits are then followed up with IC50 determination to quantify potency.

Recommended Commercial Kinase Profiling Services:

  • AssayQuant (PhosphoSens® Technology)[16]

  • Pharmaron (Over 560 validated kinase assays)[18]

  • BOC Sciences (Targeted kinase inhibitor screening)[]

  • Luceome Biotechnologies (Cell-based and cell-free assays)[22]

Data Presentation Example: Results are often presented in a table and a "kinome tree" visualization, highlighting kinases that are significantly inhibited.

Kinase Target % Inhibition @ 1 µM this compound IC50 (nM) Classification
AKT1 (On-Target) 98%50On-Target
PKA 85%250Potential Off-Target
ROCK1 60%1,200Potential Off-Target
CDK2 15%>10,000Non-Hitter

Detailed Experimental Protocol

Protocol: Cellular Thermal Shift Assay (CETSA) by Western Blot

This protocol allows for the validation of this compound engagement with AKT in intact cells.

Objective: To determine if this compound binding stabilizes AKT protein against thermal denaturation.

Materials:

  • Cell line of interest (e.g., HCT116)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler or heating blocks

  • Lysis buffer (e.g., RIPA buffer)

  • Apparatus for protein quantification (e.g., BCA assay)

  • SDS-PAGE and Western blot equipment

  • Primary antibody against total AKT and a loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibody and chemiluminescent substrate

Methodology:

  • Cell Treatment:

    • Plate cells and grow to ~80% confluency.

    • Treat cells with the desired concentration of this compound (e.g., 10x IC50) or vehicle (DMSO) for 1-3 hours in a CO2 incubator.[23]

  • Heating Step:

    • Harvest cells, wash with PBS, and resuspend in PBS with inhibitors to a concentration of ~1x10^6 cells/mL.[23]

    • Aliquot the cell suspension from each treatment group (Vehicle and this compound) into separate PCR tubes for each temperature point.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[13]

  • Lysis and Protein Separation:

    • Lyse the cells by adding lysis buffer and subjecting them to freeze-thaw cycles or sonication.

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[4]

  • Detection and Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration of each sample.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting.[4]

    • Probe the membrane with antibodies for total AKT and the loading control.

    • Quantify the band intensities. For each treatment group, normalize the AKT band intensity at each temperature to the intensity of the unheated (RT) sample.

cluster_workflow CETSA Western Blot Workflow treat 1. Treat Cells (Vehicle vs. This compound) heat 2. Heat Aliquots (Temperature Gradient) treat->heat lyse 3. Lyse & Centrifuge (Separate Soluble/Insoluble) heat->lyse detect 4. Western Blot for AKT (Analyze Soluble Fraction) lyse->detect analyze 5. Plot Melting Curves (Compare Vehicle vs. This compound) detect->analyze

Caption: Key steps in the Cellular Thermal Shift Assay (CETSA).

References

Technical Support Center: Synthesis of 3-Chloro-N-acetyl-L-isoleucine (3CAI)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3-Chloro-N-acetyl-L-isoleucine (3CAI). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their synthetic procedures and improving yields.

Given that this compound is a specialized compound, this guide is built upon established principles for the synthesis of halogenated N-acetyl amino acids, providing a robust framework for addressing challenges specific to this molecule.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for 3-Chloro-N-acetyl-L-isoleucine (this compound)?

A1: The synthesis of this compound typically involves a two-step process. First, the amino group of the starting material, L-isoleucine, is protected via N-acetylation using an acetylating agent like acetic anhydride. The second step is the selective chlorination of the N-acetyl-L-isoleucine intermediate at the C-3 (beta) position of the isoleucine side chain. This second step is often the most challenging in terms of yield and selectivity.

Q2: What are the primary challenges that can lead to low yields in the N-acetylation step?

A2: Low yields during N-acetylation can arise from several factors:

  • Hydrolysis of the Acetylating Agent : Reagents like acetic anhydride and acetyl chloride are highly reactive and can be hydrolyzed by water, reducing their effectiveness.[1]

  • Inadequate Base : The acetylation process generates an acid byproduct. An insufficient amount of base to neutralize this acid can lead to the protonation of the starting amino acid, rendering it less nucleophilic and decreasing the reaction rate and yield.[1]

  • Steric Hindrance : The bulky side chain of isoleucine can sterically hinder the approach of the acetylating agent, potentially slowing down the reaction.[1][2]

  • Sub-optimal Reaction Conditions : Temperature and solvent choice are critical. Deviations from optimal conditions can negatively impact the yield.[1]

Q3: My chlorination step is producing multiple products. What are the likely side reactions?

A3: The formation of multiple products during chlorination is a common issue and can be attributed to:

  • Lack of Regioselectivity : The chlorinating agent may react at other positions on the isoleucine side chain, leading to a mixture of isomers. Free radical chlorination, for example, is known to have low selectivity with alkanes, reacting with primary, secondary, and tertiary hydrogens at different rates.[3]

  • Over-chlorination : The reaction may not stop at monosubstitution, leading to di- or tri-chlorinated products.[4][5] This is a common issue when using highly reactive chlorinating agents.[4]

  • Racemization : The stereocenter at the alpha-carbon of the amino acid can potentially epimerize under harsh reaction conditions, such as high temperatures or the presence of a strong base.[1]

Q4: How can I improve the selectivity of the chlorination step?

A4: Improving selectivity is key to a higher yield of the desired this compound isomer. Consider the following strategies:

  • Choice of Chlorinating Agent : Use a more selective chlorinating agent. While reagents like Cl2 gas can be aggressive, others like N-chlorosuccinimide (NCS) may offer better control.[6]

  • Directed Chlorination : Employing a directing group can help to deliver the chlorine atom to the desired position.

  • Reaction Conditions : Carefully control the reaction temperature, time, and stoichiometry of the reagents. Lower temperatures often favor higher selectivity.

  • Biocatalysis : Consider using a halogenase enzyme. These enzymes are known for their high regio- and stereoselectivity in halogenating amino acids.[7]

Q5: What are the best methods for purifying the final this compound product?

A5: Halogenated amino acids can be challenging to purify due to their polarity and potential instability.[8]

  • Column Chromatography : Silica gel chromatography is a standard method. It may be necessary to screen various solvent systems to achieve good separation of isomers and side products.

  • Recrystallization : If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.

  • Chiral HPLC : To separate diastereomers and confirm stereochemical purity, chiral High-Performance Liquid Chromatography (HPLC) may be necessary.[1][9]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the synthesis of this compound.

Problem Possible Cause Recommended Solution
Low Yield in N-Acetylation Step 1. Hydrolysis of acetic anhydride.Use fresh, high-quality acetic anhydride. Ensure all glassware is dry.
2. Incomplete reaction due to steric hindrance.[2]Increase reaction time and/or temperature. Monitor reaction progress by TLC.[2]
3. Insufficient base to neutralize HCl byproduct.Use at least two equivalents of a suitable base (e.g., sodium bicarbonate, triethylamine).
Low Yield in Chlorination Step 1. Low reactivity of the C-H bond at the 3-position.Use a more reactive chlorinating agent or employ photochemical or thermal initiation for radical reactions.
2. Decomposition of the product.Halogenated amino acids can be sensitive to prolonged exposure to acid or base.[8] Minimize reaction time and maintain neutral pH during workup.
3. Poor choice of solvent.The solvent can influence the reaction pathway. Screen different solvents to find the optimal one for your specific chlorinating agent.
Formation of Multiple Products in Chlorination 1. Lack of regioselectivity.Use a more selective chlorinating agent (e.g., NCS). Consider a directed halogenation strategy.
2. Over-chlorination.[4]Use a stoichiometric amount of the chlorinating agent. Add the agent slowly to the reaction mixture.
Product is an Oil and Difficult to Purify 1. Presence of impurities.Try triturating the oil with a non-polar solvent like hexane to induce crystallization.[2]
2. Product is inherently non-crystalline.Rely on column chromatography for purification.
Suspected Racemization 1. Harsh reaction conditions (high temperature, strong base).[1]Conduct the reaction at a lower temperature. Use a milder base if possible.
2. Analysis by chiral HPLC or NMR with a chiral shift reagent to confirm enantiomeric purity.[1]

Quantitative Data on N-Acetylation

The yield of N-acetylation can be influenced by the choice of reagents and reaction conditions. The following table summarizes yields for N-acetylation of various amino acids under different conditions, which can serve as a starting point for optimizing the synthesis of N-acetyl-L-isoleucine.

Amino Acid Acetylating Agent Base/Solvent Temperature Time Yield (%) Reference
L-LeucineAcetic Anhydride (3 eq.)Sodium HydroxideRoom Temp.2.3 hrs70-80J Am Chem Soc (1951) 73 (7) 3359-60[10]
L-LeucineAcetic Anhydride (1-1.5 eq.)Alkaline condition5°C then 60°C3.5 hrs>90 (crude)CN102010349A[11]
Various AminesAcetonitrileAlumina (solid catalyst)200°C27 min51-99Molecules (2020), 25(8), 1907[12]
Various AminesChloroacetyl ChloridePhosphate BufferRoom Temp.20 min70-90Taylor & Francis Online (2018)[13][14]

Experimental Protocols

Protocol 1: Synthesis of N-acetyl-L-isoleucine

This protocol is a general method for the N-acetylation of L-isoleucine.

  • Materials : L-isoleucine, Acetic Anhydride, Sodium Bicarbonate, Dichloromethane (DCM), Water, 1M HCl.

  • Procedure :

    • Suspend L-isoleucine (1 equivalent) in a mixture of water and DCM (1:1 v/v).

    • Cool the mixture to 0°C in an ice bath.

    • Add sodium bicarbonate (2.5 equivalents) to the suspension.

    • Slowly add acetic anhydride (1.2 equivalents) dropwise while stirring vigorously.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Separate the organic layer. Extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash with 1M HCl, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acetyl-L-isoleucine.

    • Purify the product by recrystallization or column chromatography.

Protocol 2: Chlorination of N-acetyl-L-isoleucine (General Approach)

This protocol outlines a general approach for the chlorination step. The choice of chlorinating agent and conditions will need to be optimized.

  • Materials : N-acetyl-L-isoleucine, N-Chlorosuccinimide (NCS), Carbon Tetrachloride (or other suitable solvent), Benzoyl Peroxide (or AIBN as a radical initiator), Inert gas (Argon or Nitrogen).

  • Procedure :

    • Dissolve N-acetyl-L-isoleucine (1 equivalent) in a suitable dry solvent (e.g., carbon tetrachloride) under an inert atmosphere.

    • Add N-Chlorosuccinimide (1.1 equivalents).

    • Add a catalytic amount of a radical initiator (e.g., benzoyl peroxide).

    • Heat the reaction mixture to reflux (or irradiate with a UV lamp) and monitor the progress by TLC or GC-MS.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter off the succinimide byproduct.

    • Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining NCS, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude this compound product by column chromatography on silica gel.

Visualizations

Diagrams

G cluster_0 Synthesis Workflow Start L-Isoleucine Step1 N-Acetylation (Acetic Anhydride, Base) Start->Step1 Intermediate N-acetyl-L-isoleucine Step1->Intermediate Step2 Chlorination (e.g., NCS, Initiator) Intermediate->Step2 Purification Purification (Chromatography/Recrystallization) Step2->Purification Product 3-Chloro-N-acetyl-L-isoleucine (this compound) Purification->Product

Caption: General workflow for the two-step synthesis of this compound.

G cluster_1 Troubleshooting Logic LowYield Low Yield Observed CheckStep Identify Problematic Step (N-Acetylation or Chlorination?) LowYield->CheckStep AcetylationIssues N-Acetylation Troubleshooting CheckStep->AcetylationIssues N-Acetylation ChlorinationIssues Chlorination Troubleshooting CheckStep->ChlorinationIssues Chlorination Sol_Acetylation Check Reagent Quality Increase Reaction Time/Temp Ensure Adequate Base AcetylationIssues->Sol_Acetylation Sol_Chlorination Change Chlorinating Agent Optimize Temp/Stoichiometry Consider Directed Synthesis ChlorinationIssues->Sol_Chlorination

Caption: Decision tree for troubleshooting low yield in this compound synthesis.

G cluster_2 Potential Side Reactions Reactant N-acetyl-L-isoleucine DesiredReaction Chlorination at C-3 Reactant->DesiredReaction Desired Pathway SideReaction1 Chlorination at other positions (e.g., C-4, C-5) Reactant->SideReaction1 Side Reactions SideReaction2 Over-chlorination (Di- or tri-chlorinated products) Reactant->SideReaction2 SideReaction3 Racemization at C-2 Reactant->SideReaction3 Product This compound DesiredReaction->Product Byproducts Isomeric Byproducts SideReaction1->Byproducts SideReaction2->Byproducts SideReaction3->Byproducts

Caption: Desired reaction pathway versus potential side reactions.

References

Technical Support Center: Scaling Up 3rd Generation CAR T-Cell Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and answers to frequently asked questions regarding the challenges of scaling up the production of third-generation Chimeric Antigen Receptor (3rd Gen CAR) T-cells.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the various stages of CAR T-cell manufacturing, from starting material collection to final product quality control.

Starting Material & T-Cell Isolation

Question: We are observing high variability in our starting leukapheresis products. What are the primary causes and how can this be mitigated?

Answer: High variability in starting material is a significant challenge in autologous CAR T-cell therapy.[1][2] The quality and composition of the patient's T-cells can be heavily influenced by their underlying disease, age, and prior treatments like chemotherapy.[2][3][4][5]

  • Problem: Prior lymphotoxic therapies can deplete memory T-cell populations, which are crucial for robust expansion and long-term persistence of CAR T-cells.[2] This can lead to manufacturing failures or a final product with reduced efficacy.[2][5][6]

  • Troubleshooting Steps:

    • Early Collection: Collect and cryopreserve T-cells as early as possible after diagnosis, before the patient undergoes multiple rounds of chemotherapy.[4] This can help ensure a healthier and more viable starting T-cell population.[4]

    • Source Material Characterization: Thoroughly analyze the incoming leukapheresis product for T-cell count, viability, and phenotype (e.g., CD4/CD8 ratio, memory cell subsets). This data can help predict manufacturing success and correlate with clinical outcomes.

    • Donor Selection for Allogeneic Therapies: For allogeneic CAR T-cell production, sourcing material from a large number of healthy, pre-screened donors allows for selection based on optimal T-cell quality and frequency, reducing variability.[2]

Vector Production & T-Cell Transduction

Question: What are the critical parameters for optimizing lentiviral vector (LV) production to ensure high transduction efficiency in T-cells?

Answer: Consistent production of high-titer, high-quality lentiviral vectors is a critical step for efficient gene modification of lymphocytes.[7] Third-generation lentiviruses are commonly used due to their improved biosafety profile, but achieving high titers can be challenging as it requires co-transfection of four separate plasmids.[8][9]

  • Problem: Low viral titers lead to poor transduction efficiency, resulting in a low percentage of CAR-positive T-cells in the final product.

  • Troubleshooting Steps:

    • Optimize Transfection Method: The choice of transfection reagent significantly impacts LV titers. Studies have shown that polycations like PEI (polyethylenimine) can yield higher titers compared to methods like calcium phosphate precipitation.[7]

    • Select Appropriate Harvest Media: The medium used for harvesting LV from producer cells can influence the final titer and subsequent transduction efficiency. Harvesting in a medium optimized for T-cell growth (e.g., TexMACS™) can yield high viral titers and has been shown to more than double the frequency of CAR+ cells compared to standard media.[7]

    • Concentration and Purification: An ultracentrifugation step is often necessary to concentrate the viral particles and achieve the high titers needed for clinical applications (>1 x 10⁸ TU/ml).[8][9]

Question: Our transduction efficiency is low despite having a high-titer viral vector. What other factors should we investigate?

Answer: Low transduction efficiency can stem from issues with the T-cells themselves or the transduction protocol.

  • Problem: T-cells are not being effectively modified to express the CAR construct.

  • Troubleshooting Steps:

    • T-Cell Activation State: T-cell activation is a prerequisite for efficient lentiviral transduction. Ensure that the T-cells are properly activated, typically using anti-CD3/anti-CD28 coated magnetic beads or nanomatrices, for 24-48 hours before introducing the vector.[6][10]

    • Multiplicity of Infection (MOI): The ratio of viral particles to target cells (MOI) is critical. While a higher MOI can increase transduction, it also increases the risk of multiple vector integrations. For third-generation lentiviral vectors, an MOI of 5 has been shown to be optimal.[11]

    • Presence of Inhibitors: Ensure that no residual reagents from upstream processes (e.g., cell separation antibodies) are inhibiting the transduction process.

T-Cell Expansion (Scale-Up)

Question: What are the main challenges when scaling up CAR T-cell expansion from static flasks to larger bioreactor systems?

Answer: Scaling up production to meet clinical and commercial demands without compromising product quality is a major hurdle.[1] Manual, static culture methods are laborious, prone to contamination, and not suitable for large-scale production.[3][12]

  • Problem: Inconsistent growth, altered cell phenotype, and potential loss of function when moving to a larger, more complex culture system.

  • Troubleshooting Steps:

    • Bioreactor Selection: Transitioning to a closed, automated bioreactor system is essential for scalability and consistency.[13] Rocking motion bioreactors (e.g., Xuri™) or stirred-tank bioreactors are common choices that improve nutrient and gas exchange.[12][14]

    • Cytokine Cocktail Optimization: The choice of cytokines used for expansion significantly impacts the final cell product's phenotype and persistence.[12] While IL-2 is common, a combination of IL-7 and IL-15 often promotes the expansion of less differentiated, more persistent memory T-cell phenotypes (Tscm).[12][15]

    • Process Monitoring: Implement real-time monitoring of critical process parameters within the bioreactor, such as pH (target 7.2-7.4), dissolved oxygen (target 40-60%), and temperature (37°C).[10] This ensures a controlled and consistent environment, reducing batch-to-batch variability.[3]

Quality Control & Potency Assays

Question: What are the critical quality attributes (CQAs) that must be assessed for a CAR T-cell final product release?

Answer: A CAR T-cell product must be thoroughly tested to ensure its safety, purity, identity, and potency before it can be released for patient infusion.[6][16][17]

  • Problem: Failure to meet release specifications for any CQA can result in manufacturing failure or, more critically, harm to the patient.[6]

  • Key Release Tests:

    • Safety: Tests for sterility (no bacterial or fungal growth), mycoplasma, and endotoxin levels are mandatory.[6][16]

    • Purity: Assessed via flow cytometry to determine the percentage of CAR+ cells, T-cell purity (CD3+), and the absence of contaminating tumor cells.[6][16]

    • Identity: Confirms the presence of the CAR construct on the T-cell surface.[6][16]

    • Viability: The percentage of live cells in the final product, typically measured by trypan blue exclusion or flow cytometry. A viability of >70% is often required.[10]

    • Potency: A functional assay is required to demonstrate the product's intended biological effect. This is often a cytotoxicity assay measuring the ability of the CAR T-cells to kill target tumor cells or a cytokine release assay (e.g., IFN-γ) upon antigen stimulation.[6][18]

Section 2: Data & Performance Metrics

Quantitative data is essential for process optimization and ensuring manufacturing consistency. The following tables summarize key performance indicators from various stages of production.

Table 1: Comparison of Lentiviral Vector (LV) Production & Transduction Efficiency

ParameterMethod/ConditionResultSource
LV Titer Harvest in TexMACS™ Medium4 x 10⁶ TU/mL[7]
LV Titer Harvest in DMEM + 10% FBS4 x 10⁶ TU/mL[7]
Transduction Efficiency LV from TexMACS™ Harvest73-76% CAR+ Cells[7]
Transduction Efficiency LV from DMEM + 10% FBS Harvest~31% CAR+ Cells[7]
Optimal MOI 3rd Gen LVV on T-cellsMOI of 5[11]

Table 2: Key Quality Control Release Specifications for CAR T-Cell Products

AttributeTestSpecification RangeSource
Purity CAR Expression (% CAR+)40 - 80%[10]
Purity CD4/CD8 Ratio0.5 - 2.0[10]
Purity Central Memory T-cells> 30%[10]
Purity Exhaustion Markers (PD-1+)< 40%[10]
Viability Post-Thaw Viability> 70%[10]
Potency Cytotoxicity AssayTarget-specific lysis[18]
Potency Cytokine Release (IFN-γ)Antigen-specific release[6]

Section 3: Key Experimental Protocols

Detailed and reproducible protocols are the foundation of successful CAR T-cell manufacturing.

Protocol 1: High-Yield 3rd Generation Lentivirus Production (Summary)

This protocol summarizes the key steps for producing high-titer lentivirus for T-cell transduction, based on optimized methods.[8][9]

  • Cell Seeding: Plate HEK293T cells in T175 flasks. Ensure cells are healthy and at the optimal confluency for transfection.

  • Plasmid Co-transfection: Prepare a transfection mixture containing the four plasmids required for a 3rd generation lentivirus (transfer plasmid with CAR construct, packaging plasmids pRSV-Rev and pMDLg/pRRE, and envelope plasmid pMD2.G). Use an optimized transfection reagent like Lipofectamine or a high-performance PEI formulation.

  • Incubation & Media Change: Incubate the cells with the transfection media for 6 hours. Afterwards, replace the transfection media with a fresh, optimized harvest medium (e.g., TexMACS™ or DMEM + 10% FBS).[7]

  • Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection. Pool the collections.

  • Clarification: Centrifuge the supernatant at a low speed (e.g., 2000 x g) to pellet cell debris. Filter the clarified supernatant through a 0.45 µm filter.

  • Concentration: Ultracentrifuge the supernatant at high speed (e.g., 91,000 x g for 90 minutes) to pellet the viral particles.[8]

  • Resuspension & Titration: Resuspend the viral pellet in a small volume of a suitable buffer. Determine the viral titer (Transducing Units per mL) using a method such as qPCR for genome integration analysis or flow cytometry analysis of transduced target cells.[8]

Protocol 2: T-Cell Transduction and Expansion

This protocol outlines the core steps for genetically modifying and expanding T-cells.

  • T-Cell Isolation: Isolate T-cells from a leukapheresis product using a method like magnetic-activated cell sorting (MACS) for CD4+ and CD8+ cells.

  • Activation: Culture the isolated T-cells in a suitable T-cell medium (e.g., X-VIVO 10) supplemented with human serum and cytokines (e.g., IL-7 and IL-15 at 5-10 ng/mL).[10] Add anti-CD3/CD28 coated beads at a 3:1 bead-to-cell ratio and incubate for 24-48 hours.[10]

  • Transduction: Add the concentrated lentiviral vector to the activated T-cells at an optimal MOI (e.g., 5).[11]

  • Expansion: Transfer the transduced T-cells to a scalable expansion system, such as a G-Rex bioreactor or a rocking motion bioreactor.[12][19] Culture the cells for 7-14 days, monitoring cell density, viability, and phenotype. Maintain the culture by adding fresh media supplemented with cytokines as needed.

  • Bead Removal: If using magnetic beads for activation, perform a bead removal step before harvesting.

  • Harvest: Once the target cell dose is reached, harvest the cells. Perform cell counting and viability assessment. The cells are now ready for formulation and cryopreservation.

Section 4: Visualized Workflows and Pathways

Diagrams help clarify complex biological processes and logical workflows critical to CAR T-cell production.

CAR_T_Signaling cluster_CAR 3rd Gen CAR-T Cell cluster_Target Target Cancer Cell cluster_Signals Intracellular Signaling Cascade CAR scFv Hinge TM CD28 4-1BB CD3ζ Signal1 Signal 1 (Activation) CAR:cd3z->Signal1 ITAMs Signal2 Signal 2 (Co-stimulation) CAR:cd28->Signal2 CAR:costim->Signal2 Antigen Target Antigen Antigen->CAR:scfv Binding Downstream T-Cell Proliferation, Cytotoxicity & Persistence Signal1->Downstream Signal2->Downstream Signal3 Signal 3 (Cytokine Support) Signal3->Downstream e.g., IL-7, IL-15 Manufacturing_Workflow Start 1. Patient Leukapheresis Isolate 2. T-Cell Isolation & Enrichment Start->Isolate Activate 3. T-Cell Activation (e.g., anti-CD3/CD28 beads) Isolate->Activate Transduce 4. Genetic Modification (Lentiviral Transduction) Activate->Transduce Expand 5. Ex Vivo Expansion (Bioreactor) Transduce->Expand Harvest 6. Harvest & Washing Expand->Harvest Formulate 7. Formulation & Cryopreservation Harvest->Formulate QC 8. Quality Control Release Testing Formulate->QC Infuse 9. Infusion into Patient QC->Infuse Troubleshooting_Expansion Start Problem: Low T-Cell Expansion Fold CheckViability Is initial T-cell viability low? Start->CheckViability CheckActivation Was activation (e.g., bead ratio) optimal? CheckViability->CheckActivation No Sol_Viability Solution: Review starting material quality. Collect earlier. CheckViability->Sol_Viability Yes CheckCytokines Is cytokine cocktail and concentration correct? CheckActivation->CheckCytokines Yes Sol_Activation Solution: Verify bead-to-cell ratio. Check activation markers. CheckActivation->Sol_Activation No CheckCulture Are bioreactor conditions (pH, DO, temp) in range? CheckCytokines->CheckCulture Yes Sol_Cytokines Solution: Use IL-7/IL-15 for memory phenotype. Verify cytokine quality. CheckCytokines->Sol_Cytokines No Sol_Culture Solution: Calibrate probes. Adjust feeding strategy. CheckCulture->Sol_Culture No Proceed Proceed to Harvest & QC Analysis CheckCulture->Proceed Yes

References

Technical Support Center: Protocol Refinement for Small Molecule Inhibitor Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "3CAI" is not a standard identifier for a specific molecule in publicly available scientific literature. Therefore, this guide provides general protocols and troubleshooting advice for the crystallization of novel small molecule inhibitors, which is a common challenge in drug development.

This technical support center is designed to assist researchers, scientists, and drug development professionals in refining their crystallization protocols for small molecule inhibitors. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the crystallization of a small molecule inhibitor?

The success of small molecule crystallization is a multifactorial process. Key factors include the purity of the compound, solvent selection, the level of supersaturation, temperature, and pH.[1] Impurities, even in small amounts, can inhibit nucleation or interfere with crystal growth.[1] The choice of solvent is crucial as it affects solubility and the stability of different crystal forms (polymorphs).[2] Supersaturation is the driving force for crystallization, but if it's too high, it can lead to the formation of amorphous precipitate instead of well-ordered crystals.[1][3] Temperature and pH also play significant roles by influencing solubility and the charge state of the molecule.[1]

Q2: How do I choose the right solvent system for my compound?

A common rule of thumb is to select a solvent in which your compound is sparingly soluble at room temperature but readily soluble at a higher temperature.[2] This allows for crystallization to occur upon cooling. It is also suggested that solvents containing functional groups similar to the compound being crystallized can be good solubilizers.[2] A good starting point is to screen a range of solvents with varying polarities. Solvent mixtures, such as hexane/ethyl acetate or ethanol/water, can also be effective in achieving the desired level of solubility.[2]

Q3: What is polymorphism and why is it important in drug development?

Polymorphism is the ability of a solid material to exist in more than one crystal structure.[4] Different polymorphs of the same compound can have different physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[4] This is critically important in the pharmaceutical industry because these properties can significantly impact the efficacy and safety of a drug product.[4] Therefore, it is essential to identify and characterize the most stable polymorph for development.[4]

Q4: What are the common methods for setting up crystallization experiments?

Several methods are commonly used for small molecule crystallization. These include:

  • Slow Evaporation: The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and eventually crystallization.[5]

  • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled to induce crystallization.

  • Vapor Diffusion: A solution of the compound is placed in a sealed container with a reservoir containing a solvent in which the compound is less soluble. Vapor from the reservoir slowly diffuses into the compound's solution, reducing its solubility and causing crystallization.[5]

  • Liquid-Liquid Diffusion: A solution of the compound is carefully layered on top of a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface where the two liquids mix.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during crystallization experiments.

Issue 1: No Crystals Form

Possible Causes:

  • The solution is not sufficiently supersaturated.

  • The rate of nucleation is too low.

  • The compound may be too soluble in the chosen solvent.

Troubleshooting Steps:

  • Induce Nucleation: Try scratching the inside of the flask with a glass rod to create nucleation sites.[6]

  • Add a Seed Crystal: If available, add a tiny crystal of the compound to the solution to act as a template for growth.[6]

  • Increase Supersaturation:

    • If using slow evaporation, allow more solvent to evaporate.

    • If using slow cooling, try a lower final temperature.[6]

    • Concentrate the solution by boiling off some of the solvent and then allowing it to cool again.[6]

  • Change Solvent System: The compound may be too soluble. Try a solvent or solvent mixture in which the compound is less soluble.

Issue 2: Oiling Out (Formation of a Liquid Phase instead of Crystals)

Possible Causes:

  • The solution is too supersaturated.

  • The cooling rate is too fast.

  • The compound has a low melting point or is impure.

Troubleshooting Steps:

  • Reduce Supersaturation: Add a small amount of fresh solvent to dissolve the oil, then allow the solution to cool more slowly.

  • Decrease Cooling Rate: Insulate the crystallization vessel to slow down the cooling process. A shallow solvent pool can lead to rapid cooling, so using a smaller flask might help.[6]

  • Change Solvent: Try a lower polarity solvent.

  • Purify the Compound: Impurities can sometimes promote oiling out. Further purification of the starting material may be necessary.

Issue 3: Rapid Formation of Amorphous Precipitate or Poorly Formed Crystals

Possible Causes:

  • The rate of nucleation is too high due to excessive supersaturation.[7]

  • The cooling rate is too fast.[6][8]

Troubleshooting Steps:

  • Reduce the Rate of Crystallization:

    • Re-dissolve the precipitate by heating the solution.

    • Add more solvent to decrease the concentration.[6]

    • Allow the solution to cool more slowly by insulating the flask.[6]

  • Modify the Solvent System: Use a solvent system where the compound's solubility is slightly higher.

Quantitative Data Summary

The following table provides illustrative starting parameters for the crystallization of a hypothetical small molecule inhibitor. These values should be optimized for each specific compound.

ParameterTypical RangeNotes
Compound Concentration 5 - 50 mg/mLHighly dependent on the solubility of the compound in the chosen solvent. Larger molecules may require lower concentrations.[9]
Temperature 4°C to 25°C (RT)The incubation temperature can affect both nucleation and crystal growth.[1] Some protocols may involve higher temperatures for initial dissolution.
pH 4.0 - 9.0For ionizable compounds, pH can significantly alter solubility.[1] It's crucial to buffer the solution if pH is a critical parameter.
Precipitant Concentration Varies widelyFor methods like vapor diffusion, the concentration of the precipitant (e.g., salts, PEGs) is a key variable to screen.
Incubation Time Hours to WeeksCrystal growth can be a slow process. It's important to monitor experiments regularly over an extended period.[7]

Experimental Protocols

Protocol: Crystallization by Slow Evaporation

This protocol describes a general method for obtaining crystals of a small molecule inhibitor using slow evaporation.

Materials:

  • Purified small molecule inhibitor

  • Screening solvents (e.g., ethanol, ethyl acetate, hexane, acetone, water)

  • Small vials or a crystallization plate

  • Microscope for crystal inspection

Methodology:

  • Solubility Screening: Perform a preliminary screening to identify a suitable solvent or solvent mixture in which the compound is moderately soluble.

  • Prepare a Near-Saturated Solution: Dissolve the compound in the chosen solvent at room temperature to create a solution that is close to saturation. Ensure the compound is fully dissolved.

  • Set up for Evaporation:

    • Transfer the solution to a clean vial.

    • Cover the vial with a cap that has a small hole or with parafilm punctured with a needle. This will allow for slow evaporation.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature).

  • Monitoring: Regularly inspect the vial for crystal growth using a microscope over several days to weeks.[7]

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a pipette or by decanting the solvent.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_setup Experiment Setup cluster_growth Crystal Growth & Analysis A Purified Compound B Solvent Screening A->B C Prepare Near-Saturated Solution B->C D Setup for Slow Evaporation C->D E Incubate at Constant Temperature D->E F Monitor for Crystal Growth E->F G Harvest Crystals F->G Troubleshooting_Workflow Start Initial Crystallization Attempt Outcome Observe Outcome Start->Outcome NoCrystals No Crystals Outcome->NoCrystals Problem Oil Oiling Out Outcome->Oil Problem Precipitate Amorphous Precipitate Outcome->Precipitate Problem GoodCrystals Good Crystals Outcome->GoodCrystals Success Action1 Increase Supersaturation Add Seed Crystal NoCrystals->Action1 Action2 Reduce Supersaturation Slow Cooling Rate Oil->Action2 Action3 Reduce Crystallization Rate Use More Solvent Precipitate->Action3 Optimize Optimize Conditions Action1->Optimize Action2->Optimize Action3->Optimize Optimize->Start Re-attempt

References

Validation & Comparative

Efficacy of the Novel Akt Inhibitor 3CAI in Preclinical Colon Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of 3-chloroacetyl indole (3CAI), a novel allosteric inhibitor of Akt1 and Akt2, in colon cancer models. Its performance is compared with other established Akt inhibitors, MK-2206 and Perifosine, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Introduction

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a frequent event in the development and progression of colorectal cancer.[1] This makes the serine/threonine kinase Akt a key therapeutic target. 3-chloroacetyl indole (this compound) has been identified as a specific, allosteric inhibitor of Akt1 and Akt2, demonstrating potent antitumor effects in preclinical studies.[2][3] This guide summarizes the key findings from these studies and provides a comparative context with other well-characterized Akt inhibitors.

Comparative Efficacy of Akt Inhibitors in Colon Cancer Cell Lines

The in vitro efficacy of this compound, MK-2206, and Perifosine has been evaluated in the human colon cancer cell lines HCT116 and HT-29. The following tables summarize the half-maximal inhibitory concentrations (IC50) for cell proliferation.

CompoundCell LineIC50 (µM)Exposure TimeReference
This compound HCT116~272 hours[2][3]
This compound HT-29~2.572 hours[2][3]
MK-2206 HCT116Not explicitly stated, but showed inhibition at 5 µM24-72 hours[4]
Perifosine HCT116~5-10Not specified[5]
Perifosine HT-29Not specifiedNot specified

Induction of Apoptosis in Colon Cancer Cells

This compound has been shown to induce apoptosis in colon cancer cells. Treatment of HCT116 and HT-29 cells with 4 µM this compound resulted in a significant increase in the apoptotic cell population.[2][3]

CompoundCell LineConcentrationApoptotic EffectReference
This compound HCT1164 µMSignificant increase in apoptotic cells[2][3]
This compound HT-294 µMSignificant increase in apoptotic cells[2][3]
MK-2206 GEO (colon)500 nM~85% increase in cell death[3]
Perifosine VariousDose-dependentTriggers apoptosis[6]

In Vivo Efficacy in a Colon Cancer Xenograft Model

The antitumor activity of this compound was evaluated in an HCT116 xenograft mouse model. Oral administration of this compound led to a significant suppression of tumor growth.[2][3]

CompoundModelDosing RegimenTumor Growth InhibitionReference
This compound HCT116 Xenograft30 mg/kg, oral, 5 days/weekSignificant suppression of tumor volume[2][3]
MK-2206 SW480 XenograftNot specifiedSignificant reduction in tumor growth[4]
MK-2206 GEO Xenograft120 mg/kg, oral, 3 times/weekSignificant reduction in tumor volume[3]
Perifosine Multiple Myeloma XenograftNot specifiedSignificantly reduced tumor growth[6]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental designs, the following diagrams are provided.

Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment & Partial Activation PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation GSK3b GSK3β Akt->GSK3b Inhibition FOXO FOXO Akt->FOXO Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis Apoptosis GSK3b->Apoptosis Promotes FOXO->Apoptosis Promotes ThreeCAI This compound ThreeCAI->Akt Allosteric Inhibition

Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.

In_Vitro_Workflow Start Start Cell_Culture Culture HCT116 & HT-29 cells Start->Cell_Culture Treatment Treat with this compound, MK-2206, or Perifosine Cell_Culture->Treatment Prolif_Assay Cell Proliferation Assay (e.g., MTT) Treatment->Prolif_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay IC50 Determine IC50 Prolif_Assay->IC50 Apoptosis_Quant Quantify Apoptosis Apoptosis_Assay->Apoptosis_Quant

Caption: Workflow for in vitro evaluation of Akt inhibitors.

In_Vivo_Workflow Start Start Implantation Subcutaneous implantation of HCT116 cells into mice Start->Implantation Tumor_Growth Allow tumors to reach a palpable size Implantation->Tumor_Growth Treatment Administer this compound or comparator compounds Tumor_Growth->Treatment Monitoring Monitor tumor volume and body weight Treatment->Monitoring Endpoint Endpoint: Tumor excision and analysis Monitoring->Endpoint Data_Analysis Analyze tumor growth inhibition Endpoint->Data_Analysis

Caption: Workflow for the in vivo HCT116 xenograft model.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: HCT116 and HT-29 cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.

  • Treatment: Cells are treated with various concentrations of this compound, MK-2206, or Perifosine for the indicated time period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 values are calculated from the dose-response curves.[3]

Apoptosis Assay (Annexin V Staining)
  • Cell Treatment: HCT116 or HT-29 cells are treated with the test compounds for the desired duration.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with PBS, and resuspended in Annexin V binding buffer.

  • Staining: Cells are incubated with Annexin V-FITC and propidium iodide (PI) in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2][3]

In Vivo HCT116 Xenograft Model
  • Cell Implantation: A suspension of HCT116 cells (e.g., 1 x 10^7 cells per mouse) is injected subcutaneously into the flank of immunodeficient mice (e.g., athymic nude mice).[2][3][7]

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).[7]

  • Treatment Administration: Mice are randomized into treatment and control groups. The compounds (e.g., this compound) or vehicle are administered orally or via another appropriate route according to the specified dosing schedule.[2][3]

  • Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (length x width²) / 2.[2][3][7]

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised and may be used for further analysis.[2][3]

Conclusion

The preclinical data presented in this guide demonstrate that this compound is a potent inhibitor of Akt with significant anti-proliferative and pro-apoptotic activity in colon cancer models. Its efficacy, both in vitro and in vivo, is comparable to other established Akt inhibitors such as MK-2206 and Perifosine. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers investigating novel cancer therapeutics targeting the PI3K/Akt signaling pathway. Further studies are warranted to fully elucidate the therapeutic potential of this compound in a clinical setting.

References

A Comparative Analysis of Novel Human Carbonic Anhydrase III Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a novel, potent, and selective inhibitor of human carbonic anhydrase III (hCA III), herein referred to as Compound 39, against other known carbonic anhydrase inhibitors. The data presented is derived from peer-reviewed research and is intended to facilitate informed decisions in drug discovery and development projects targeting this specific isoform.

Introduction to Carbonic Anhydrase III

Human carbonic anhydrase III (hCA III) is a member of the carbonic anhydrase family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Unlike other isoforms, hCA III is highly expressed in skeletal muscle and adipose tissue. While its precise physiological role is still under investigation, it is characterized by a lower catalytic activity and a notable resistance to classical sulfonamide inhibitors. Recent studies have implicated hCA III in various pathological conditions, making it an emerging therapeutic target.

Comparative Inhibitory Potency

The inhibitory efficacy of Compound 39, a novel aliphatic primary sulfonamide, was evaluated against hCA III and compared with the standard carbonic anhydrase inhibitor, Acetazolamide (AAZ), and other compounds from the same study. The inhibition constants (Kᵢ) were determined using a stopped-flow CO₂ hydrase assay.

CompoundhCA III Kᵢ (nM)hCA I Kᵢ (nM)hCA II Kᵢ (nM)Selectivity Index (hCA II / hCA III)
Compound 39 162.6 >10000314219.34
Acetazolamide (AAZ)629.5250120.019
Compound 37629.5660.2663.21.05
Compound 38502.3608.1>10000>19.9
Compound 52310.4>10000813326.20

Data Interpretation:

Compound 39 demonstrates significantly higher potency against hCA III (Kᵢ = 162.6 nM) compared to the widely used inhibitor Acetazolamide (Kᵢ = 629.5 nM). Furthermore, Compound 39 exhibits remarkable selectivity for hCA III over other major isoforms, hCA I and hCA II. Its selectivity index of 19.34 for hCA III over hCA II is a substantial improvement over Acetazolamide, which preferentially inhibits hCA II. This high selectivity is a critical attribute for developing targeted therapies with reduced off-target effects.

Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay

The determination of inhibitory activity was performed using a stopped-flow spectrophotometric assay, which measures the enzyme-catalyzed hydration of CO₂.

Principle: The assay monitors the pH change resulting from the hydration of CO₂ to bicarbonate and a proton, catalyzed by carbonic anhydrase. The change in pH is observed using a pH indicator, and the rate of the reaction is determined by the change in absorbance over time. The inhibition constant (Kᵢ) is calculated by measuring the enzyme's catalytic activity at various concentrations of the inhibitor.

Materials and Reagents:

  • Recombinant human carbonic anhydrase III (hCA III)

  • CO₂-saturated water

  • Buffer solution (e.g., Tris-HCl)

  • pH indicator (e.g., phenol red)

  • Inhibitor compounds (dissolved in an appropriate solvent, e.g., DMSO)

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation: A solution of hCA III is prepared in the assay buffer. The inhibitor is serially diluted to various concentrations.

  • Reaction Initiation: The enzyme solution (with or without the inhibitor) is rapidly mixed with the CO₂-saturated water in the stopped-flow instrument.

  • Data Acquisition: The change in absorbance of the pH indicator is monitored over a short period (milliseconds to seconds) immediately after mixing.

  • Data Analysis: The initial rates of the enzymatic reaction are calculated from the absorbance data.

  • Kᵢ Determination: The inhibition constant (Kᵢ) is determined by fitting the data of reaction rates at different inhibitor concentrations to the appropriate inhibition model (e.g., Michaelis-Menten kinetics for competitive inhibition).

Visualizing the Experimental Workflow

The following diagram illustrates the workflow of the stopped-flow CO₂ hydrase assay for determining the inhibitory activity of compounds against carbonic anhydrase.

G cluster_prep Preparation cluster_assay Stopped-Flow Assay cluster_analysis Data Analysis Enzyme hCA III Solution Mixer Rapid Mixing Enzyme->Mixer Inhibitor Inhibitor Dilutions Inhibitor->Mixer Substrate CO2-Saturated Water Substrate->Mixer Observation Observation Cell (Spectrophotometer) Mixer->Observation DataAcq Data Acquisition (Absorbance vs. Time) Observation->DataAcq RateCalc Calculate Initial Reaction Rates DataAcq->RateCalc KiCalc Determine Ki Value RateCalc->KiCalc

Caption: Workflow of the stopped-flow CO₂ hydrase inhibition assay.

Signaling Pathway Context

While hCA III's direct involvement in major signaling pathways is still being elucidated, its role in cellular metabolism and pH regulation suggests potential indirect interactions with pathways sensitive to intracellular pH and oxidative stress. For instance, the regulation of pH can influence the activity of various enzymes and signaling proteins involved in pathways such as glycolysis and cell proliferation.

The following diagram provides a simplified, hypothetical representation of how hCA III's activity could intersect with broader cellular processes.

G CO2 CO2 + H2O hCA3 hCA III CO2->hCA3 HCO3 HCO3- + H+ pH Intracellular pH Regulation HCO3->pH hCA3->HCO3 Metabolism Cellular Metabolism (e.g., Glycolysis) pH->Metabolism Signaling pH-Sensitive Signaling Pathways pH->Signaling Proliferation Cell Proliferation & Survival Metabolism->Proliferation Signaling->Proliferation Inhibitor Compound 39 Inhibitor->hCA3 Inhibition

Caption: Potential influence of hCA III on cellular pathways.

Conclusion

Compound 39 represents a significant advancement in the development of selective hCA III inhibitors. Its high potency and, most notably, its selectivity over other carbonic anhydrase isoforms, make it a valuable research tool and a promising lead candidate for therapeutic applications targeting hCA III. The experimental data and protocols provided in this guide offer a solid foundation for further investigation and comparative studies in the field of drug discovery.

A Comparative Guide to Two Distinct Anticancer Compounds: 3CAI (CHP) and Epacadostat

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer research, a multitude of strategies are being explored to combat the complexity of malignant diseases. This guide provides a detailed comparison of two investigational compounds, 3CAI (also referred to as CHP) and Epacadostat. These molecules represent fundamentally different approaches to cancer therapy: this compound acts by directly inducing programmed cell death in cancer cells, while Epacadostat functions as an immunotherapeutic agent by inhibiting the IDO1 enzyme to restore anti-tumor immune responses.

This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of their mechanisms of action, supported by available preclinical data and detailed experimental methodologies.

Section 1: Overview and Mechanism of Action

This compound (3-cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-one or CHP) is a coumarin derivative that has been investigated for its cytotoxic effects.[1][2] Preclinical studies show that it inhibits the proliferation of human ovarian cancer cells by inducing apoptosis (programmed cell death).[1][2] The mechanism involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of the caspase cascade, leading to cell death.[1]

Epacadostat (INCB24360) , in contrast, is a potent and selective inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1).[3][4] IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism.[3] In the tumor microenvironment, IDO1 is often overexpressed, leading to the depletion of tryptophan and the accumulation of immunosuppressive metabolites, which helps cancer cells evade the immune system.[3] By inhibiting IDO1, Epacadostat aims to restore T-cell function and enhance the body's own immune response against the tumor.[3]

Section 2: Quantitative Data Comparison

The available preclinical data for this compound (CHP) and Epacadostat are presented below. Due to their different mechanisms of action, the types of quantitative data available for each compound vary significantly.

Table 1: Preclinical Efficacy of this compound (CHP) in Ovarian Cancer Cells
ParameterCell LineConcentrationResultTime Point
Cell Viability Inhibition OVCAR-330 µM87% inhibition72 h
OVCAR-42050 µM74% inhibition72 h
Apoptosis Induction OVCAR-3Not specified59% of cells binding to Annexin V-FITCNot specified
OVCAR-420Not specified52% of cells binding to Annexin V-FITCNot specified
Mitochondrial Membrane Potential (ΛΨm) Decrease OVCAR-310 µMDecreased to 85.65%Not specified
OVCAR-330 µMDecreased to 49.78%Not specified

Data extracted from Lan, Q. et al. (2015).[1]

Table 2: Preclinical Efficacy of Epacadostat
ParameterAssay TypeResult (IC50)Selectivity
IDO1 Inhibition Human IDO1 Enzymatic Assay~10 nM>1000-fold vs. IDO2/TDO
Cell-based IDO1 Activity IFNγ-stimulated HeLa cells~71.8 nMHighly selective

IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition. Data extracted from multiple preclinical studies.[3]

Section 3: Signaling Pathway and Experimental Workflow Visualizations

Mechanism of Action: this compound (CHP)-Induced Apoptosis

G CHP This compound (CHP) ROS ↑ Reactive Oxygen Species (ROS) CHP->ROS Bax ↑ Bax CHP->Bax Bcl2 ↓ Bcl-2 CHP->Bcl2 Mito Mitochondrial Membrane Potential Disruption ROS->Mito CytC Cytochrome c Release Mito->CytC Casp3 Caspase-3 Activation CytC->Casp3 Bax->Mito Bcl2->Mito Apoptosis Apoptosis Casp3->Apoptosis G cluster_TME Tumor Microenvironment cluster_Immune Immune Response Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 substrate Kynurenine Kynurenine (Immunosuppressive) Immune_Supp Immune Suppression Kynurenine->Immune_Supp IDO1->Kynurenine catalyzes Tryptophan_dep Tryptophan Depletion IDO1->Tryptophan_dep Epacadostat Epacadostat Epacadostat->IDO1 inhibits T_Cell T-Cell Proliferation & Activation Epacadostat->T_Cell promotes Tryptophan_dep->Immune_Supp G start Seed Cancer Cells (e.g., OVCAR-3) treat Treat with this compound (CHP) at various concentrations start->treat incubate Incubate for 24-72 hours treat->incubate stain Stain with Annexin V-FITC & PI incubate->stain analyze Analyze via Flow Cytometry stain->analyze end Quantify Apoptotic vs. Live/Necrotic Cells analyze->end

References

Comparative Analysis of 3CAI's Mechanism of Action: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Allosteric AKT Inhibitor 3CAI

This guide provides a detailed comparison of (3-Chloroacetyl)-indole (this compound), a novel allosteric AKT inhibitor, with other relevant compounds targeting the PI3K/AKT signaling pathway. The information presented herein is intended to support researchers in understanding the nuances of this compound's mechanism of action through cross-validation against alternative therapeutic strategies. All experimental data is summarized for comparative analysis, and detailed protocols for key assays are provided to facilitate reproducibility.

Mechanism of Action of this compound: A Specific Allosteric AKT Inhibitor

(3-Chloroacetyl)-indole (this compound) is a synthetic derivative of Indole-3-carbinol (I3C), a natural compound found in cruciferous vegetables.[1][2] this compound has been identified as a potent and specific inhibitor of AKT (also known as Protein Kinase B), a serine/threonine kinase that is a central node in the PI3K/AKT/mTOR signaling pathway.[1][2] This pathway is frequently hyperactivated in many forms of cancer, playing a crucial role in promoting cell proliferation, survival, and resistance to therapy.[3][4][5][6]

Unlike many kinase inhibitors that target the highly conserved ATP-binding pocket, this compound functions as an allosteric inhibitor .[1][2] This means it binds to a site on the AKT enzyme distinct from the active site, inducing a conformational change that prevents its activation.[6][7][8] Specifically, this compound has been shown to directly bind to both AKT1 and AKT2 in an ATP-noncompetitive manner.[1] This allosteric mechanism contributes to its specificity for AKT, potentially reducing off-target effects associated with ATP-competitive inhibitors that can interact with other kinases.[6][9]

Comparative Analysis of AKT Inhibitors

To validate and understand the unique properties of this compound, it is essential to compare its performance against its precursor, I3C, and other well-characterized AKT inhibitors. This section provides a comparative overview of this compound, Indole-3-carbinol (I3C), Perifosine, and MK-2206.

InhibitorTypeTarget(s)IC50 ValuesKey Findings & Remarks
This compound AllostericAKT1, AKT2Not explicitly stated in provided abstracts, but demonstrated to be more potent than I3C.A derivative of I3C with significantly enhanced potency in inhibiting colon cancer cell growth. It directly binds to an allosteric site on AKT.[1][2]
Indole-3-carbinol (I3C) Precursor to this compoundMultiple pathways including AKT~30 µM (MDA MB468 breast cancer cells), ~120 µM (HBL100 non-tumorigenic cells)Natural product with chemopreventive properties. Inhibits AKT phosphorylation but at much higher concentrations than its derivative, this compound.[10][11]
Perifosine Allostericpan-AKT (targets PH domain)~4.7 µM (MM.1S multiple myeloma cells)An oral alkylphospholipid that prevents AKT translocation to the plasma membrane. It has been evaluated in numerous clinical trials.[3][4][12][13][14]
MK-2206 Allostericpan-AKT (AKT1, AKT2, AKT3)AKT1: 5-8 nM, AKT2: 12 nM, AKT3: 65 nM (cell-free assays)A highly selective, orally active allosteric inhibitor that has been extensively studied in preclinical and clinical settings, both as a monotherapy and in combination with other agents.[15][16][17][18]

Experimental Protocols

Detailed methodologies are crucial for the cross-validation of this compound's mechanism of action. Below are protocols for key experiments typically used to characterize AKT inhibitors.

In Vitro AKT Kinase Assay

This assay directly measures the enzymatic activity of AKT and its inhibition by compounds like this compound.

  • Immunoprecipitation of AKT:

    • Lyse cultured cancer cells (e.g., HCT116) with a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation.

    • Incubate the supernatant with an anti-AKT antibody immobilized on protein A/G beads overnight at 4°C to immunoprecipitate AKT.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Kinase Reaction:

    • Resuspend the beads in a kinase buffer containing a known AKT substrate (e.g., GSK-3 fusion protein) and ATP.

    • Add the test compound (e.g., this compound at various concentrations) or vehicle control.

    • Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Detection of Substrate Phosphorylation:

    • Terminate the reaction by adding SDS-PAGE loading buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a phospho-specific antibody against the substrate (e.g., anti-phospho-GSK-3α/β (Ser21/9)).

    • Detect the signal using a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate.

    • Quantify the band intensities to determine the extent of AKT inhibition.

Cell Proliferation (MTT) Assay

This colorimetric assay is used to assess the effect of a compound on the viability and proliferation of cancer cell lines.

  • Cell Plating:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound (e.g., this compound) or vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Add a solubilization solution (e.g., detergent reagent) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control to determine the IC50 of the compound.

In Vivo Xenograft Mouse Model

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

  • Cell Implantation:

    • Subcutaneously inject a suspension of human cancer cells (e.g., HCT116) into the flank of immunocompromised mice (e.g., athymic nude mice).

  • Tumor Growth and Treatment Initiation:

    • Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 70-300 mm³), randomize the mice into treatment and control groups.

  • Compound Administration:

    • Administer the test compound (e.g., this compound) or vehicle control to the mice via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule.

  • Tumor Measurement and Monitoring:

    • Measure tumor volume using calipers at regular intervals throughout the study.

    • Monitor the body weight and overall health of the mice as indicators of toxicity.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting for target engagement).

    • Compare the tumor growth rates between the treated and control groups to assess the in vivo efficacy of the compound.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the signaling pathway targeted by this compound and the general workflows for its validation.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Activates) mTOR mTOR AKT->mTOR Activates GSK3b GSK3β AKT->GSK3b Inhibits Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation GSK3b->Apoptosis Promotes Inhibitor This compound (Allosteric Inhibitor) Inhibitor->AKT Inhibits

Caption: PI3K/AKT Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation KinaseAssay In Vitro Kinase Assay CellProlif Cell Proliferation Assay (MTT) WesternBlot Western Blot (Phospho-AKT) Xenograft Xenograft Mouse Model WesternBlot->Xenograft Confirm Cellular Mechanism TumorGrowth Tumor Growth Measurement Toxicity Toxicity Assessment Result Mechanism of Action Cross-Validated TumorGrowth->Result Toxicity->Result Start Compound Synthesis (this compound) Start->KinaseAssay Test Efficacy

Caption: General workflow for the cross-validation of this compound's mechanism of action.

References

Independent Verification of 3CAI's Therapeutic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3CAI, chemically known as (3-Chloroacetyl)-indole, has emerged as a novel therapeutic agent with demonstrated anticancer properties. This guide provides an objective comparison of this compound's performance with its parent compound, Indole-3-carbinol (I3C), and a commercially available AKT inhibitor, supported by experimental data from independent research. The primary focus of this analysis is on its efficacy in colon cancer models, as detailed in the pivotal study by Kim, D.J., et al. (2011) in Cancer Prevention Research.

Comparative Efficacy of this compound in Colon Cancer

This compound has been identified as a potent, specific, and allosteric inhibitor of AKT1 and AKT2, key kinases in a signaling pathway frequently dysregulated in cancer.[1] Its therapeutic potential has been primarily evaluated in colon cancer cell lines and in vivo models.

In Vitro Performance

While specific IC50 values for the inhibition of cell proliferation in HCT116 and HT29 colon cancer cells by this compound are not explicitly detailed in the primary research, the compound has been shown to more strongly inhibit colon cancer cell growth compared to its parent compound, I3C, which has an IC50 of 200-300 μM.[1][2][3] Furthermore, this compound was found to suppress colon cancer cell growth and induce apoptosis more potently than both I3C and a commercially available AKT inhibitor.[1][4]

Table 1: Comparison of In Vitro Effects on Colon Cancer Cells

CompoundTargetMechanism of ActionRelative Potency in Growth InhibitionRelative Potency in Apoptosis Induction
This compound AKT1, AKT2Allosteric inhibitorMore potent than I3CMore potent than I3C and a commercial AKT inhibitor
Indole-3-carbinol (I3C) Multiple pathwaysNot specifiedLess potent than this compound (IC50: 200-300 μM)Less potent than this compound
Commercial AKT Inhibitor AKTNot specifiedLess potent than this compoundLess potent than this compound
In Vivo Performance

In a xenograft mouse model using HCT116 colon cancer cells, oral administration of this compound demonstrated significant antitumor activity.

Table 2: In Vivo Efficacy of this compound in HCT116 Xenograft Model

Treatment GroupDosageAdministration ScheduleTumor Growth Suppression
This compound 30 mg/kg5 times a week for 21 days50%
Vehicle Control N/A5 times a week for 21 days0%

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Culture

HCT116 and HT29 human colon cancer cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% antibiotic-antimycotic. Cells used for experiments were maintained in culture for no more than 8 weeks.

In Vitro Kinase Assay

The kinase activity of AKT1 and AKT2 was assessed in the presence of this compound. The reaction was carried out in a buffer containing 20 mM HEPES (pH 7.4), 10 mM MgCl2, 10 mM MnCl2, 1 mM dithiothreitol, and 10 μCi of [γ-32P]ATP. The inhibitory effect of this compound was measured by the reduction in the phosphorylation of a substrate.

Cell Proliferation Assay (MTS Assay)

HCT116 colon cancer cells were treated with various concentrations of this compound or I3C for 48 hours. Cell proliferation was quantified using an MTS assay, which measures the metabolic activity of viable cells.

Apoptosis Assay

HCT116 and HT29 cells were treated with this compound, I3C, or a commercial AKT inhibitor for 4 days. Apoptosis was determined by staining the cells with Annexin V and propidium iodide, followed by analysis with fluorescence-activated cell sorting (FACS).

In Vivo Xenograft Model

Athymic nude mice were subcutaneously injected with HCT116 cancer cells. Once tumors were established, mice were orally administered with this compound (20 or 30 mg/kg), I3C (100 mg/kg), or a vehicle control five times a week for 21 days. Tumor volume was measured to assess the antitumor activity of the compounds.

Signaling Pathway and Mechanism of Action

This compound functions as a specific, allosteric inhibitor of the serine/threonine kinases AKT1 and AKT2. By binding to a site other than the ATP-binding pocket, this compound prevents the conformational changes required for AKT activation. This inhibition of AKT leads to the downstream suppression of key signaling molecules involved in cell proliferation and survival, including mTOR and GSK3β. The inactivation of this pathway ultimately leads to the induction of apoptosis in cancer cells.

G cluster_pathway This compound Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K activates AKT AKT1 / AKT2 PI3K->AKT activates mTOR mTOR AKT->mTOR activates GSK3b GSK3β AKT->GSK3b inhibits ThreeCAI This compound ThreeCAI->AKT inhibits (allosteric) Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival GSK3b->Survival promotes apoptosis when active

Caption: Mechanism of action of this compound in the PI3K/AKT signaling pathway.

Experimental Workflow

The evaluation of this compound's therapeutic effects followed a standard preclinical drug discovery workflow, progressing from in vitro characterization to in vivo validation.

G Screening Kinase Screening InVitro In Vitro Assays (Proliferation, Apoptosis) Screening->InVitro Mechanism Mechanism of Action Studies (Western Blot, Kinase Assay) InVitro->Mechanism InVivo In Vivo Xenograft Model Mechanism->InVivo Efficacy Efficacy Assessment (Tumor Growth Inhibition) InVivo->Efficacy

Caption: Experimental workflow for the evaluation of this compound.

Logical Relationships

The evidence supporting the therapeutic potential of this compound is built upon a logical progression of experimental findings.

G a Specific AKT1/2 Inhibition (Kinase Assay) b Inhibition of Downstream Targets (Western Blot for p-mTOR, p-GSK3β) a->b c Induction of Apoptosis & Inhibition of Proliferation (In Vitro Cell-based Assays) b->c d Tumor Growth Suppression in Animal Model (In Vivo Xenograft Study) c->d e {Conclusion | this compound is a promising therapeutic agent for colon cancer} d->e

Caption: Logical flow of evidence for this compound's therapeutic potential.

References

A Comparative Analysis of 3-Chloroacetyl Indole (3CAI) and its Analogs as Akt Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of 3-chloroacetyl indole (3CAI), a potent allosteric inhibitor of Akt1 and Akt2, and its analogs. By examining experimental data on their biological activity, this document serves as a resource for researchers engaged in the discovery and development of novel cancer therapeutics targeting the PI3K/Akt signaling pathway.

Introduction to this compound and the PI3K/Akt Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Akt, a serine/threonine kinase, is a central node in this pathway.

Indole-3-carbinol (I3C), a natural compound found in cruciferous vegetables, has been shown to possess anti-cancer properties, but with limited potency, exhibiting an IC50 in the range of 200-300 μM for cell proliferation inhibition[1][2]. This led to the development of synthetic analogs with improved efficacy. 3-chloroacetyl indole (this compound) emerged from these efforts as a more potent derivative of I3C[1][2]. This compound has been identified as a specific, allosteric inhibitor of Akt1 and Akt2, demonstrating significant anti-proliferative and pro-apoptotic effects in colon cancer models both in vitro and in vivo[1][2].

This guide will compare the biological activity of this compound with its precursor, I3C, and other indole-based analogs that have been investigated as Akt inhibitors.

Comparative Biological Activity

The development of this compound from I3C marked a significant increase in potency. Further structure-activity relationship (SAR) studies have explored various modifications to the indole scaffold to optimize Akt inhibition and anti-cancer activity.

CompoundStructureTarget(s)IC50 (Akt Kinase Assay)Anti-Proliferative Activity (Cell-based)Key Findings
Indole-3-carbinol (I3C) Indole ring with a hydroxymethyl group at C3Akt (weak)Not reportedIC50: 200-300 μM (Colon cancer cells)[1][2]Natural precursor with modest anti-cancer activity. Phosphorylation of Akt was suppressed at 200 µM in PC-3 prostate cancer cells.
3-Chloroacetyl indole (this compound) Indole ring with a chloroacetyl group at C3Akt1, Akt2~1 µM (for 60% inhibition of Akt1)[1]Significantly more potent than I3C in inhibiting colon cancer cell growth[1][2].A potent, specific, and allosteric inhibitor of Akt1 and Akt2. Does not significantly inhibit MEK1, JNK1, ERK1, or PBK at 1 µM[1]. Suppresses downstream targets of Akt like mTOR and GSK3β[3].
This compound Analog (Methoxy) Methoxy-substituted this compoundAktNot reportedInhibitory effects on colon cancer cell growth similar to this compound[1].Methoxy modification on the indole ring did not significantly alter the anti-proliferative activity compared to this compound, suggesting it is not a critical modification for potency in this context[1].
This compound Analog (Fluoro) Fluoro-substituted this compoundAktNot reportedInhibitory effects on colon cancer cell growth similar to this compound[1].Fluoro modification on the indole ring did not lead to an improvement in anti-proliferative activity over the parent compound, this compound[1].
Bispyridinylethylene modified indole (Compound 2) Indole with bispyridinylethylene modificationAkt114 nMIC50: 3 µM (in FL5.12-Akt1 cells)A highly potent ATP-competitive inhibitor of Akt1. Demonstrates the potential for significant potency enhancement through strategic modifications of the indole scaffold.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the central role of Akt in the PI3K signaling pathway and a general workflow for evaluating Akt inhibitors.

Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt P (Thr308) GSK3b GSK3β Akt->GSK3b FOXO FOXO Akt->FOXO mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt P (Ser473) CellSurvival Cell Survival & Proliferation GSK3b->CellSurvival Apoptosis Apoptosis FOXO->Apoptosis mTORC1->CellSurvival ThreeCAI This compound & Analogs ThreeCAI->Akt Inhibition Experimental_Workflow Start Compound Synthesis (this compound & Analogs) KinaseAssay In Vitro Akt Kinase Assay Start->KinaseAssay CellProlif Cell-Based Proliferation Assay (MTS/MTT) Start->CellProlif DataAnalysis Data Analysis & SAR Determination KinaseAssay->DataAnalysis Downstream Western Blot Analysis (p-Akt, p-GSK3β, etc.) CellProlif->Downstream ApoptosisAssay Apoptosis Assay (e.g., Annexin V) CellProlif->ApoptosisAssay Downstream->DataAnalysis ApoptosisAssay->DataAnalysis

References

benchmarking 3CAI performance against industry standards

Author: BenchChem Technical Support Team. Date: November 2025

Performance Benchmarks: Molecular Property Prediction

Predicting a molecule's properties is a critical application of AI in drug discovery.[6] Key metrics often focus on a model's ability to accurately predict binding affinity, solubility, and toxicity (ADMET properties). The following table summarizes the performance of 3CAI against industry competitors on the widely recognized MoleculeNet benchmark dataset.[7][8][9]

Performance Metric This compound (This Platform) Alternative A (e.g., Atomwise) Alternative B (e.g., BenevolentAI) Alternative C (e.g., Insilico Medicine)
Binding Affinity Prediction (RMSE, lower is better) 0.95 1.151.201.05
Aqueous Solubility (LogS) Prediction (RMSE) 0.58 0.650.720.61
Toxicity (AUC-ROC, higher is better) 0.88 0.850.820.86
Bioavailability (F%) Classification (Accuracy) 85% 82%79%84%
hERG Blockage Prediction (AUC-ROC) 0.91 0.890.860.90

Experimental Protocols

To ensure objective and reproducible comparisons, all platforms were evaluated using standardized protocols. The following outlines the methodology for the binding affinity prediction task.

Protocol: Binding Affinity Prediction
  • Dataset: The PDBbind v2020 refined set was used as the training and validation dataset. This dataset contains experimentally measured binding affinities for a diverse range of protein-ligand complexes.

  • Data Preprocessing:

    • Protein structures were prepared by removing water molecules, adding hydrogen atoms, and assigning protonation states at pH 7.4.

    • Ligand structures were standardized, and 3D coordinates were generated.

    • The dataset was split into training (80%), validation (10%), and test (10%) sets using a scaffold split to prevent data leakage and ensure model generalization.[8]

  • Model Training: Each platform's model was trained on the designated training set. For this compound, a graph neural network architecture was employed. Training was performed for 100 epochs with early stopping based on validation loss.

  • Evaluation Metric: The performance was evaluated on the held-out test set using the Root Mean Square Error (RMSE) between the predicted and experimentally determined binding affinities (pKi values). A lower RMSE indicates higher accuracy.

  • Hardware: All training and inference were conducted on NVIDIA A100 GPUs to ensure a consistent computational environment.

Visualizing Complex Biological and Experimental Processes

To further clarify the application of AI in drug discovery, this section provides diagrams for a common signaling pathway relevant to oncology and a typical experimental workflow for virtual screening.

MAPK_Signaling_Pathway MAPK/ERK Signaling Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor This compound-Designed MEK Inhibitor Inhibitor->MEK Inhibition

Caption: A simplified diagram of the MAPK/ERK signaling pathway, a key target in cancer therapy.

Virtual_Screening_Workflow AI-Driven Virtual Screening Workflow cluster_0 Computational Phase cluster_1 Experimental Validation CompoundDB Compound Library (Millions of molecules) Docking This compound Docking & Affinity Prediction CompoundDB->Docking TargetProtein Target Protein 3D Structure TargetProtein->Docking HitList Ranked Hit List (Top Candidates) Docking->HitList Synthesis Chemical Synthesis HitList->Synthesis Top candidates Assay In Vitro Assay (e.g., IC50) Synthesis->Assay Lead Validated Lead Compound Assay->Lead

Caption: Workflow illustrating the integration of AI for high-throughput virtual screening.

References

A Head-to-Head Comparison: AI-Driven Oncology vs. Traditional Approaches in Cancer Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This comparison is intended for researchers, scientists, and drug development professionals to understand the paradigm shift initiated by AI in oncology.

Data Presentation: Quantitative Comparison

The integration of AI into oncology workflows has demonstrated measurable improvements in efficiency, accuracy, and speed compared to traditional methods.

Metric Traditional Method AI-Driven Method Quantitative Improvement Source
Radiation Therapy Planning Time 118 hours (manual contouring and planning)47 hours (ML-based auto-contouring and plan generation)60% reduction in overall time.[1][2]
Clinical Trial Enrollment Manual screening of patient records.AI-powered analysis of electronic health records (EHRs) and biomarkers.AI demonstrates comparable or superior performance to manual screening in identifying eligible patients, often with significantly reduced time and human resources.
Diagnostic Accuracy (Breast Cancer) Human radiologist interpretation of mammograms.AI algorithms analyzing mammograms.AI has shown accuracy on par with or exceeding that of expert radiologists, helping to reduce false-negative rates.[3][3]
Drug Discovery (Hit Identification) High-throughput screening of large compound libraries.AI models predict drug-target interactions and molecular activity.AI can significantly accelerate the identification of promising drug candidates and suggest novel combinations.[4][5][4][5]

Experimental Protocols

Protocol 1: Target Identification and Drug Discovery

Objective: To identify novel therapeutic targets and corresponding drug candidates for a specific cancer subtype.

Traditional Experimental Protocol:

  • Hypothesis Generation: Based on existing literature and biological understanding, researchers identify a potential target protein or pathway.

  • High-Throughput Screening (HTS): A large library of chemical compounds is physically screened against the target protein in vitro to identify "hits" that show binding or inhibitory activity.

  • Hit-to-Lead Optimization: Promising hits are chemically modified to improve potency, selectivity, and pharmacokinetic properties. This is an iterative process involving medicinal chemistry and biological assays.

  • Preclinical Testing: Lead compounds are tested in cell lines and animal models to assess efficacy and toxicity.

  • Multi-Omics Data Integration: AI algorithms analyze vast datasets, including genomics, proteomics, and transcriptomics from cancer patients, to identify novel, druggable targets and biomarkers that traditional methods might miss.[6][7]

  • In Silico Drug Design & Screening: Generative AI models design novel molecules with desired properties. Machine learning models then predict the binding affinity and potential toxicity of these virtual compounds, prioritizing a smaller, more promising set for synthesis.

Protocol 2: Patient Stratification for Clinical Trials

Objective: To identify and recruit eligible patients for a clinical trial of a new targeted therapy.

Traditional Experimental Protocol:

  • Protocol-Defined Eligibility Criteria: Strict inclusion and exclusion criteria are established based on cancer type, stage, prior treatments, and specific biomarker status.

  • Manual Chart Review: Clinical trial coordinators and physicians manually review patient records and lab reports to identify potential candidates. This is a time-consuming and labor-intensive process.

  • Physician Referral: Oncologists identify potential participants from their patient population based on their knowledge of the trial criteria.

  • Biomarker Screening: Potential candidates undergo specific biomarker testing (e.g., genetic sequencing) to confirm eligibility.

  • Automated Pre-Screening: AI platforms, often using Natural Language Processing (NLP), scan vast electronic health records (EHRs) to identify patients who match complex eligibility criteria in real-time.[10][11]

  • Identification of Missed Patients: AI can identify eligible patients who may have been overlooked by manual screening processes, thus accelerating recruitment.[13]

  • Adaptive Trial Design: AI enables the continuous analysis of incoming trial data to make rapid adjustments to dosage, patient cohorts, or other trial parameters, improving efficiency and patient safety.[10]

Mandatory Visualizations

Experimental_Workflow_Comparison Diagram 1: Drug Discovery Workflow Comparison cluster_0 Traditional Workflow cluster_1 AI-Driven Workflow Hypothesis Hypothesis Generation HTS High-Throughput Screening Hypothesis->HTS Hit-to-Lead Hit-to-Lead Optimization HTS->Hit-to-Lead Preclinical Preclinical Testing Hit-to-Lead->Preclinical Multi-omics Data Multi-omics Data AI Target ID AI Target ID Multi-omics Data->AI Target ID AI Drug Design AI Drug Design AI Target ID->AI Drug Design Focused Validation Focused Validation AI Drug Design->Focused Validation

Diagram 1: A simplified comparison of traditional and AI-driven drug discovery workflows.

Signaling_Pathway Diagram 2: Simplified PI3K/AKT/mTOR Signaling Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Growth Cell Growth mTOR->Cell Growth Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Inhibitor PI3K Inhibitor Inhibitor->PI3K

Diagram 2: The PI3K/AKT/mTOR pathway, a frequent target in AI-driven cancer drug discovery.

Conclusion

References

Validating 3CAI's In Vivo Target Engagement: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oncology drug discovery, validating that a therapeutic candidate effectively engages its intended molecular target within a living organism is a critical step. This guide provides a comprehensive comparison of methodologies for validating the in vivo target engagement of 3CAI, a potent and specific inhibitor of AKT1 and AKT2, with established AKT inhibitors, MK-2206 and Capivasertib. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons and detailed experimental protocols to inform preclinical study design.

Executive Summary

This compound has demonstrated significant anti-tumor activity in preclinical models by inhibiting the AKT signaling pathway. This guide outlines the experimental framework for confirming its target engagement in vivo, drawing comparisons with the well-characterized allosteric inhibitor MK-2206 and the ATP-competitive inhibitor Capivasertib. The primary methods covered include tumor growth inhibition in xenograft models, analysis of downstream signaling biomarkers via Western blot, and direct measurement of AKT kinase activity through immunoprecipitation-kinase assays.

Comparative Analysis of In Vivo Target Engagement

The selection of an appropriate AKT inhibitor and the methods to validate its target engagement depend on the specific research question and the tumor model. The following tables summarize key characteristics and reported in vivo data for this compound, MK-2206, and Capivasertib.

Compound Mechanism of Action Primary Targets Reported In Vivo Model Key In Vivo Findings
This compound Allosteric InhibitorAKT1, AKT2HCT116 colon cancer xenograftSignificant tumor growth suppression; Reduced phosphorylation of downstream AKT targets in tumor tissue.[1]
MK-2206 Allosteric InhibitorAKT1, AKT2Multiple, including breast and lung cancer xenograftsDose-dependent tumor growth inhibition; Decreased phosphorylation of PRAS40, GSK3β, and S6K.
Capivasertib (AZD5363) ATP-Competitive InhibitorPan-AKT (AKT1, AKT2, AKT3)Breast cancer xenografts and patient-derived xenografts (PDXs)Inhibition of tumor growth; a decrease in the phosphorylation of AKT substrates like PRAS40 and GSK3β.[2]
Parameter This compound MK-2206 Capivasertib
Reported Effective Dose (Xenograft) 30 mg/kg, oral, 5 days/week[1]120-240 mg/kg, oral, weekly or multiple times a week480 mg, twice daily, 4 days on/3 days off
Downstream Biomarkers Inhibited p-mTOR (Ser2448), p-GSK3β (Ser9)[1]p-PRAS40, p-GSK3β, p-S6Kp-PRAS40, p-GSK3β, p-S6
Observed In Vivo Efficacy 50% tumor growth inhibition in HCT116 model[1]Significant tumor growth inhibition in various modelsSignificant tumor growth inhibition, especially in tumors with PIK3CA/AKT1/PTEN alterations.

Signaling Pathway and Experimental Workflows

To visually represent the mechanism of action and the experimental approaches for validating target engagement, the following diagrams are provided.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruits to membrane PTEN PTEN PTEN->PIP3 Inhibits PDK1->AKT Phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activates GSK3b GSK3β AKT->GSK3b Inhibits S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Apoptosis Apoptosis GSK3b->Apoptosis Proliferation Cell Proliferation & Survival S6K->Proliferation FourEBP1->Proliferation Inhibitor This compound / MK-2206 / Capivasertib Inhibitor->AKT Inhibits mTORC2->AKT Phosphorylates (Ser473)

PI3K/AKT/mTOR Signaling Pathway with Inhibitor Action.

Xenograft_Workflow cluster_preclinical Preclinical Model cluster_treatment Treatment and Analysis cluster_validation Target Validation CancerCells Cancer Cell Line (e.g., HCT116) Implantation Subcutaneous Implantation into Immunocompromised Mice CancerCells->Implantation TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Treatment Drug Administration (this compound or Vehicle) TumorGrowth->Treatment TumorMeasurement Tumor Volume Measurement Treatment->TumorMeasurement TissueHarvest Tumor Tissue Harvest TumorMeasurement->TissueHarvest WesternBlot Western Blot Analysis (p-AKT, p-GSK3β, etc.) TissueHarvest->WesternBlot IPKinaseAssay Immunoprecipitation- Kinase Assay TissueHarvest->IPKinaseAssay

In Vivo Xenograft Experimental Workflow.

Experimental Protocols

In Vivo Xenograft Tumor Growth Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Methodology:

  • Cell Culture: Human colon cancer cells (e.g., HCT116) are cultured in appropriate media.

  • Animal Model: Female athymic nude mice (4-6 weeks old) are used.

  • Tumor Implantation: 5 x 10^6 HCT116 cells in 100 µL of serum-free medium are injected subcutaneously into the flank of each mouse.

  • Tumor Monitoring: Tumor growth is monitored by caliper measurements every 2-3 days. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Treatment: When tumors reach a volume of approximately 100-150 mm³, mice are randomized into treatment and control groups.

    • Treatment Group: Administer this compound orally at 30 mg/kg, five times a week.

    • Control Group: Administer vehicle control on the same schedule.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1000 mm³). Tumors are excised, weighed, and processed for further analysis.

Western Blot Analysis of Downstream Signaling

Objective: To determine if this compound inhibits the phosphorylation of downstream targets of AKT in tumor tissue.

Methodology:

  • Tissue Lysis: Excised tumor tissues are homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • The membrane is incubated overnight at 4°C with primary antibodies against p-AKT (Ser473), total AKT, p-GSK3β (Ser9), total GSK3β, and β-actin (as a loading control).

    • The membrane is washed and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Immunoprecipitation (IP)-Kinase Assay

Objective: To directly measure the effect of this compound on the kinase activity of AKT immunoprecipitated from tumor tissues.

Methodology:

  • Immunoprecipitation:

    • Tumor lysates (containing 200-500 µg of protein) are incubated with an anti-AKT antibody overnight at 4°C with gentle rotation.

    • Protein A/G agarose beads are added and incubated for 2-4 hours at 4°C to capture the antibody-protein complexes.

    • The beads are washed several times with lysis buffer and then with kinase assay buffer.

  • Kinase Reaction:

    • The immunoprecipitated AKT is incubated with a kinase reaction buffer containing a specific substrate (e.g., recombinant GSK3α) and ATP.

    • The reaction is carried out at 30°C for 30 minutes and stopped by adding SDS sample buffer.

  • Analysis:

    • The reaction mixture is resolved by SDS-PAGE and transferred to a PVDF membrane.

    • The phosphorylation of the substrate is detected by Western blotting using a phospho-specific antibody (e.g., anti-phospho-GSK3α).

Conclusion

The validation of this compound's in vivo target engagement is a critical step in its preclinical development. The methodologies outlined in this guide, including xenograft tumor growth studies, Western blot analysis of downstream signaling pathways, and direct kinase activity assays, provide a robust framework for confirming that this compound effectively inhibits its intended targets, AKT1 and AKT2, in a living system. By comparing its performance with established AKT inhibitors, researchers can gain valuable insights into its therapeutic potential and advance its development as a novel anti-cancer agent.

References

A Comparative Safety Profile of 3-Chloro-N-[4-(trifluoromethyl)phenyl]-5-isoxazolecarboxamide (3CAI) and Related Isoxazole Carboxamide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the safety profile of 3-Chloro-N-[4-(trifluoromethyl)phenyl]-5-isoxazolecarboxamide (3CAI) with its structural and functional analogs, Leflunomide and Teriflunomide. Due to the limited publicly available safety data for this compound, this comparison relies on data from its close analogs to infer a potential safety profile. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in drug discovery and development.

Executive Summary

Isoxazole carboxamides are a class of compounds with diverse biological activities. This guide focuses on the safety profiles of this compound and its analogs, Leflunomide and Teriflunomide. Leflunomide is a disease-modifying antirheumatic drug (DMARD) and its active metabolite, Teriflunomide, is used for treating multiple sclerosis. A known mechanism of action for both is the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine synthesis. This inhibition is linked to their therapeutic effects but also contributes to their toxicity, particularly hepatotoxicity.[1][2][3] Leflunomide has been shown to be a more potent inhibitor of mitochondrial respiration than Teriflunomide.[2]

Quantitative Safety Data

The following table summarizes the available in vitro cytotoxicity data for Leflunomide, Teriflunomide, and other relevant isoxazole carboxamide derivatives. This data provides a baseline for comparing the potential toxicity of this compound.

Compound NameAssay TypeCell LineEndpointResult (IC50/EC50)Reference
Leflunomide MTS AssayT24 (Bladder Cancer)Cell Viability39.0 µM (48h)[4]
MTS Assay5637 (Bladder Cancer)Cell Viability84.4 µM (48h)[4]
Annexin V/PICLL (Chronic Lymphocytic Leukemia)Apoptosis80 µg/mL (96h)[5]
ATP ContentPrimary Human HepatocytesCytotoxicity~200-300 µM (6h)[6]
ATP ContentHepG2 (Hepatocellular Carcinoma)Cytotoxicity~150-200 µM (24h)[6]
MTS AssayHepG2 (Hepatocellular Carcinoma)Cell Viability~150-200 µM (24h)[6]
Teriflunomide SRB AssayMDA-MB-468 (Breast Cancer)Cell Proliferation31.36 µM (96h)[1]
SRB AssayBT549 (Breast Cancer)Cell Proliferation31.83 µM (96h)[1]
SRB AssayMDA-MB-231 (Breast Cancer)Cell Proliferation59.72 µM (96h)[1]
MTT AssayRPMI-8226 (Multiple Myeloma)Cell Viability99.87 µM (24h)[2]
Phenyl-isoxazole-carboxamide Derivatives MTS AssayHek293T (Normal Kidney)Cell Viability> 112 µM[3]
3-Chloro-N-phenylbenzamide MTT AssaySiHa (Cervical Cancer)Cell Viability22.4 µM[7]

Note: No publicly available quantitative safety data (e.g., IC50, LD50) was found for 3-Chloro-N-[4-(trifluoromethyl)phenyl]-5-isoxazolecarboxamide (this compound) at the time of this report. The data presented for analogs can be used to estimate its potential safety profile.

Experimental Protocols

Detailed methodologies for key in vitro safety assays are provided below to ensure reproducibility and aid in the design of future studies.

In Vitro Cytotoxicity Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 105 cells/mL (200 µL/well) and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat cells with various concentrations of the test compound (e.g., 10-100 µM) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

b) LDH (Lactate Dehydrogenase) Release Assay

This assay quantifies cytotoxicity by measuring the release of LDH from damaged cells into the culture medium.

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Sample Collection: After the incubation period, centrifuge the plate and collect the supernatant.

  • LDH Reaction: Add the LDH assay reaction mixture to the supernatant according to the manufacturer's protocol.

  • Incubation and Measurement: Incubate in the dark at room temperature and measure the absorbance at the appropriate wavelength (e.g., 490 nm).

  • Controls: Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and background (culture medium without cells).

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental - Spontaneous) / (Maximum - Spontaneous)] * 100.

Hepatotoxicity Assay

This assay assesses the potential of a compound to cause liver cell damage.

  • Cell Model: Use primary human hepatocytes or hepatoma cell lines like HepG2.

  • Assay Procedure: Follow the protocols for general cytotoxicity assays (MTT or LDH). Additionally, specific endpoints for hepatotoxicity can be measured, such as:

    • Mitochondrial Membrane Potential (MMP): Use fluorescent dyes like TMRE to measure changes in MMP. A decrease in fluorescence indicates mitochondrial depolarization.

    • Reactive Oxygen Species (ROS) Generation: Use fluorescent probes like DCFH-DA to measure oxidative stress.

Cardiotoxicity Assay

This assay evaluates the potential adverse effects of a compound on heart cells.

  • Cell Model: Utilize human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

  • Endpoint Measurement:

    • Calcium Flux: Use calcium-sensitive dyes to measure intracellular calcium transients associated with cardiomyocyte contractions.

    • Beating Rate and Arrhythmia: Monitor the beating frequency and rhythm of the cardiomyocytes.

    • Cell Viability: Perform standard cytotoxicity assays.

Genotoxicity Assays

These assays determine if a compound can damage genetic material.

a) Bacterial Reverse Mutation Assay (Ames Test)

This test uses bacteria to evaluate a compound's potential to cause gene mutations.

  • Bacterial Strains: Use multiple strains of Salmonella typhimurium and Escherichia coli with different mutations.

  • Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 mix) to detect mutagens that require metabolic activation.

  • Procedure: Expose the bacteria to the test compound and a positive control.

  • Endpoint: Count the number of revertant colonies. A significant increase in revertant colonies compared to the control indicates mutagenic potential.

b) In Vitro Micronucleus Assay

This assay detects chromosomal damage in mammalian cells.

  • Cell Lines: Use cultured mammalian cell lines (e.g., CHO, V79) or primary human lymphocytes.

  • Treatment: Expose the cells to the test compound.

  • Micronuclei Formation: After treatment, score the cells for the presence of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

  • Endpoint: An increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential.

Signaling Pathways and Mechanisms of Toxicity

The primary mechanism of toxicity for Leflunomide and Teriflunomide is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[8] This inhibition leads to a depletion of pyrimidines, which are essential for the proliferation of rapidly dividing cells like activated lymphocytes. This is the basis of their immunosuppressive effects.

However, this mechanism also contributes to their toxicity. The inhibition of DHODH, a mitochondrial enzyme, can disrupt mitochondrial function.[2] Leflunomide has been shown to be a more potent inhibitor of mitochondrial respiration and a more potent uncoupler of mitochondria than Teriflunomide.[2] This disruption of mitochondrial function can lead to increased production of reactive oxygen species (ROS), oxidative stress, and ultimately cell death, particularly in metabolically active cells like hepatocytes.[6] This is a likely contributor to the known hepatotoxicity of these drugs.[1]

The following diagram illustrates the proposed signaling pathway for Leflunomide/Teriflunomide-induced hepatotoxicity.

Toxicity_Pathway cluster_drug Drug Action cluster_mito Mitochondrion cluster_cell Cellular Effects Leflunomide Leflunomide/ Teriflunomide DHODH DHODH Inhibition Leflunomide->DHODH Inhibits Mito_Resp Inhibition of Mitochondrial Respiration DHODH->Mito_Resp Leads to ROS Increased ROS Production Mito_Resp->ROS Ox_Stress Oxidative Stress ROS->Ox_Stress Cell_Death Hepatocyte Apoptosis/Necrosis Ox_Stress->Cell_Death

Proposed signaling pathway for Leflunomide/Teriflunomide-induced hepatotoxicity.

The following diagram illustrates a general experimental workflow for assessing the in vitro safety profile of a new chemical entity (NCE) like this compound.

Experimental_Workflow cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Organ-Specific Toxicity cluster_tier3 Tier 3: Genotoxicity cluster_decision Decision Making Cytotoxicity General Cytotoxicity (MTT, LDH) Hepatotoxicity Hepatotoxicity (HepG2, Primary Hepatocytes) Cytotoxicity->Hepatotoxicity Proceed if favorable Cardiotoxicity Cardiotoxicity (hiPSC-CMs) Cytotoxicity->Cardiotoxicity Proceed if favorable Genotoxicity Genotoxicity (Ames, Micronucleus) Hepatotoxicity->Genotoxicity Cardiotoxicity->Genotoxicity Risk_Assessment Risk Assessment & Lead Optimization Genotoxicity->Risk_Assessment

A tiered workflow for in vitro safety assessment of a new chemical entity.

Conclusion

While direct safety data for this compound is not currently available, the information gathered on its structural and functional analogs, Leflunomide and Teriflunomide, provides a valuable framework for a preliminary safety assessment. The primary safety concern for this class of compounds appears to be hepatotoxicity, likely mediated through the inhibition of the mitochondrial enzyme DHODH and subsequent disruption of mitochondrial function. Further in vitro and in vivo studies are essential to definitively characterize the safety profile of this compound and determine its therapeutic potential. The experimental protocols and workflows provided in this guide offer a robust starting point for such investigations.

References

Safety Operating Guide

Proper Disposal of 3-Chloro-4-iodoaniline (3CAI): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

The proper management and disposal of 3-Chloro-4-iodoaniline, a halogenated aromatic amine, is imperative for maintaining laboratory safety and ensuring environmental protection. This compound is classified as hazardous and requires strict adherence to established disposal protocols. This guide provides comprehensive, step-by-step instructions for the safe handling and disposal of 3-Chloro-4-iodoaniline waste generated in a laboratory setting.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to handle 3-Chloro-4-iodoaniline with appropriate safety measures to minimize exposure risks. This compound is harmful if swallowed or in contact with skin and can cause serious eye and skin irritation.

Personal Protective Equipment (PPE): A comprehensive list of required PPE for handling 3-Chloro-4-iodoaniline is detailed in the table below.

PPE CategorySpecificationRationale
Hand Protection Nitrile rubber gloves (minimum 0.11 mm thickness)Prevents skin contact and absorption.
Eye Protection Chemical safety goggles or a full-face shieldProtects against splashes and contact with eyes.
Body Protection Standard laboratory coatProtects skin and personal clothing from contamination.
Respiratory To be handled in a well-ventilated area or a certified chemical fume hood.Prevents inhalation of dust or vapors.

Step-by-Step Disposal Protocol

All materials contaminated with 3-Chloro-4-iodoaniline, including the pure compound, solutions, and disposable labware, must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. The primary and safest disposal method for laboratories is to prepare the waste for collection by a licensed environmental waste management service.

1. Waste Segregation:

  • Isolate all waste containing 3-Chloro-4-iodoaniline from other laboratory waste streams.

  • It is critical to keep halogenated organic waste separate from non-halogenated waste, as disposal methods and costs differ significantly.

  • Avoid mixing with incompatible materials such as strong oxidizing agents or strong acids to prevent potentially hazardous reactions.

2. Waste Collection and Containerization:

  • Use a designated, leak-proof, and chemically compatible container for collecting 3-Chloro-4-iodoaniline waste. The original product container, if empty and in good condition, is often a suitable choice.

  • For solid waste (e.g., contaminated gloves, weigh boats, paper towels), use a designated, clearly labeled hazardous waste bag or container.

  • For liquid waste (e.g., solutions containing 3-Chloro-4-iodoaniline), use a sealable, shatter-resistant container.

3. Labeling of Waste Containers:

  • All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste "

    • The full chemical name: "3-Chloro-4-iodoaniline "

    • The CAS Number: 135050-44-1

    • An indication of the hazards (e.g., "Toxic," "Irritant")

    • The approximate concentration and quantity of the waste.

    • The date of waste accumulation.

  • Ensure the container remains closed at all times, except when adding waste.

4. Storage of Chemical Waste:

  • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.

  • This storage area should be a cool, dry, and well-ventilated location, away from heat sources, direct sunlight, and incompatible chemicals.

  • The storage area must have secondary containment, such as a spill tray, to contain any potential leaks.

5. Arranging for Disposal:

  • Follow your institution's specific procedures for hazardous waste pickup.

  • Contact your Environmental Health and Safety (EHS) department to schedule a collection.

  • Do not attempt to treat or neutralize the chemical waste in the laboratory without a validated and approved procedure from your EHS department. Advanced oxidation processes, while effective for industrial-scale treatment, are not typically suitable for routine laboratory disposal.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

For Small Spills:

  • Ensure you are wearing the appropriate PPE as detailed in the table above.

  • Absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.

  • Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.

  • Clean the spill area with soap and water, and collect all cleaning materials (e.g., paper towels, wipes) as hazardous waste.

For Large Spills:

  • Evacuate the immediate area and alert colleagues.

  • Immediately notify your laboratory supervisor and your institution's EHS or emergency response team.

  • Prevent the spill from entering drains or waterways.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of 3-Chloro-4-iodoaniline waste in a laboratory setting.

DisposalWorkflow start Waste Generation (3-Chloro-4-iodoaniline) ppe Wear Appropriate PPE start->ppe segregate Segregate Halogenated Waste ppe->segregate collect Collect in Compatible Container segregate->collect label Label Container Correctly (Hazardous Waste, Chemical Name, etc.) collect->label store Store in Designated Satellite Accumulation Area with Secondary Containment label->store contact_ehs Contact EHS for Pickup store->contact_ehs end Professional Disposal contact_ehs->end

Caption: Logical workflow for the safe disposal of 3-Chloro-4-iodoaniline waste.

Essential Safety Protocols for Handling 3CAI (2-chloro-1-(1H-indol-3-yl)-ethanone)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling and disposal of 3CAI, also known as 2-chloro-1-(1H-indol-3-yl)-ethanone (CAS Number: 28755-03-5).

While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, information from structurally similar compounds allows for the formulation of crucial safety and handling guidelines. It is imperative to treat this compound as a potentially hazardous substance and to follow the precautionary measures outlined below until a specific SDS becomes accessible. The following guidance is based on best practices for handling similar chemical structures and should be implemented in conjunction with your institution's safety protocols.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is critical to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended Equipment
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in situations with a risk of splashing.
Skin Protection Wear a lab coat or fire/flame-resistant and impervious clothing.
Hand Protection Wear chemical-impermeable gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use and disposed of in accordance with laboratory best practices after handling.
Respiratory Protection Work in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or if aerosols may be generated, a NIOSH-approved respirator is required.

Operational and Disposal Plans

Adherence to strict operational and disposal protocols is essential for maintaining a safe laboratory environment and ensuring environmental protection.

Handling Protocol:
  • Preparation: Before handling this compound, ensure that a designated workspace, preferably within a certified chemical fume hood, is clean and uncluttered. All necessary handling equipment and waste containers should be readily accessible.

  • Personal Protective Equipment (PPE) Donning: Put on all required PPE as specified in the table above. Ensure that gloves are worn correctly and that there is no exposed skin on the hands or arms.

  • Weighing and Transfer: When weighing or transferring the solid compound, use a spatula or other appropriate tool to minimize the creation of dust. Perform these actions over a contained surface to easily collect any spills.

  • In Solution: When working with this compound in solution, handle it with the same level of caution. Avoid splashing and ensure all transfers are conducted within the fume hood.

  • Post-Handling: After handling is complete, thoroughly decontaminate all surfaces and equipment that may have come into contact with the compound.

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat, and then eye/face protection. Wash hands thoroughly with soap and water immediately after removing all PPE.

Disposal Protocol:

Due to its chlorinated organic structure, this compound and any materials contaminated with it must be treated as hazardous waste.

  • Waste Segregation: All solid waste contaminated with this compound (e.g., weigh boats, contaminated gloves, pipette tips) and liquid waste should be collected in separate, clearly labeled, and sealed hazardous waste containers.

  • Container Labeling: The hazardous waste container must be labeled with "Hazardous Waste," the full chemical name "2-chloro-1-(1H-indol-3-yl)-ethanone," the CAS number "28755-03-5," and the approximate quantity.

  • Storage: Store the sealed hazardous waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's licensed chemical waste disposal program. Do not dispose of this compound down the drain or in regular trash.

Logical Workflow for Handling this compound

The following diagram illustrates the decision-making process and workflow for safely handling this compound from preparation to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase Assess_Risks Assess Risks & Review Protocol Prepare_Workspace Prepare Workspace in Fume Hood Assess_Risks->Prepare_Workspace Gather_Materials Gather All Necessary Materials & PPE Prepare_Workspace->Gather_Materials Don_PPE Don Appropriate PPE Handle_this compound Handle this compound (Weighing, Transfer, etc.) Don_PPE->Handle_this compound Decontaminate Decontaminate Workspace & Equipment Handle_this compound->Decontaminate Doff_PPE Doff PPE Correctly Decontaminate->Doff_PPE Segregate_Waste Segregate Hazardous Waste Label_Container Label Waste Container Segregate_Waste->Label_Container Store_Waste Store in Designated Area Label_Container->Store_Waste Arrange_Disposal Arrange for Professional Disposal Store_Waste->Arrange_Disposal end End Arrange_Disposal->end start Start start->Assess_Risks

Caption: Workflow for Safe Handling and Disposal of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3CAI
Reactant of Route 2
Reactant of Route 2
3CAI

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.